Methyl trityl ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[methoxy(diphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMNIXXVOOMKKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208278 | |
| Record name | Methyl trityl ether | |
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Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596-31-6 | |
| Record name | Methyl trityl ether | |
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| Record name | Methyl trityl ether | |
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| Record name | Methyl trityl ether | |
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| Record name | Methyltriphenylmethylether | |
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| Record name | METHYL TRITYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUO13CXB2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Trityl Group as a Protecting Agent in Organic Synthesis: A Technical Guide
Abstract: In the intricate field of multi-step organic synthesis, particularly within drug development and materials science, the selective masking and unmasking of reactive functional groups is a paramount challenge. The triphenylmethyl group, commonly known as the trityl (Tr) group, serves as a cornerstone protecting group for primary alcohols due to its steric bulk and acid lability. This technical guide provides an in-depth analysis of the trityl group's application, including its derivatives, mechanisms of protection and deprotection, quantitative data on its performance, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile protecting group in their synthetic strategies.
Introduction: The Role of the Trityl Group
The trityl (triphenylmethyl) group is a bulky protecting group predominantly used for the protection of primary alcohols as trityl ethers.[1] Its significant steric hindrance allows for the selective protection of less hindered primary alcohols over more hindered secondary and tertiary alcohols.[2] The core utility of the trityl group lies in its stability under neutral and basic conditions, while being readily cleavable under mild acidic conditions.[3] This acid lability is attributed to the exceptional stability of the resulting triphenylmethyl carbocation (trityl cation), which is extensively delocalized across its three phenyl rings.[4]
While the query specified "methyl trityl ether," it is important to clarify that the common application involves the formation of a trityl ether with a substrate's hydroxyl group, rather than using this compound as a reagent. The standard reagent for this transformation is trityl chloride (TrCl).[1]
The trityl group and its substituted derivatives, such as the monomethoxytrityl (MMT) and dimethoxytrityl (DMT) groups, are fundamental in various synthetic endeavors, including the automated solid-phase synthesis of nucleotides and complex carbohydrate chemistry.[1] The electronic properties of these derivatives allow for fine-tuning of their acid lability, enabling orthogonal protection strategies in the synthesis of complex molecules.[1]
Mechanism of Action
The protection and deprotection of alcohols using the trityl group proceed through distinct, well-understood mechanisms.
Protection of Alcohols (Tritylation)
The formation of a trityl ether is typically achieved by reacting an alcohol with trityl chloride in the presence of a base, such as pyridine, which also serves to neutralize the hydrochloric acid byproduct.[1] The reaction proceeds via an SN1 mechanism, facilitated by the formation of the stable trityl cation.[5] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[1]
A more recent and highly efficient method for tritylation, especially for hindered secondary alcohols, involves the use of trityl alcohol and trifluoroacetic anhydride.[3] This method generates the trityl cation in situ, which then reacts with the alcohol.[3]
Deprotection of Trityl Ethers (Detritylation)
The cleavage of trityl ethers is most commonly accomplished through acid-catalyzed hydrolysis.[6] The reaction is initiated by the protonation of the ether oxygen, followed by the departure of the stable trityl cation, regenerating the alcohol.[1] A variety of Brønsted acids, ranging from mild acids like acetic acid to stronger acids like trifluoroacetic acid (TFA), can be employed depending on the substrate's sensitivity.[1][6] Lewis acids such as zinc bromide or magnesium bromide can also be effective.[1]
To prevent the liberated trityl cation from reacting with other nucleophiles in the reaction mixture, a cation scavenger such as triisopropylsilane (TIPS) or triethylsilane (TES) is often added.[4]
Quantitative Data and Selectivity
The choice of a trityl protecting group is often guided by its relative reactivity and stability, which can be modulated by substituents on the phenyl rings. Electron-donating groups, such as methoxy groups, increase the stability of the trityl cation, thereby increasing the rate of both protection and deprotection.[1]
| Protecting Group | Relative Cleavage Rate (vs. Trityl) | Typical Deprotection Conditions | Reference |
| Trityl (Tr) | 1 | 80% Acetic Acid, 48 h | [1] |
| Monomethoxytrityl (MMT) | ~10 | 80% Acetic Acid, 2 h | [1] |
| Dimethoxytrityl (DMT) | ~100 | 80% Acetic Acid, 15 min | [1] |
| Trimethoxytrityl (TMT) | ~1000 | 80% Acetic Acid, 1 min | [1] |
Table 1: Comparison of relative cleavage rates and typical deprotection times for various trityl-based protecting groups.
The steric bulk of the trityl group is a key factor in its high selectivity for primary alcohols over secondary alcohols.[2] This selectivity is a significant advantage in the synthesis of complex polyols, such as carbohydrates.
| Substrate | Protecting Group | Conditions | Yield of 1° Protected Product | Reference |
| Diol (1° and 2° OH) | Trityl Chloride (1.1 equiv) | Pyridine, DMAP (0.1 equiv), RT, 12-24h | High | [2] |
| Gemcitabine (1° and 2° OH) | Tritylating Reagent (2 equiv) | Dry Pyridine, RT, overnight | Not specified, but selective | [1] |
Table 2: Examples of selective tritylation of primary alcohols.
Experimental Protocols
The following are representative protocols for the protection and deprotection of a primary alcohol using the trityl group.
Protocol for Tritylation of a Primary Alcohol
This procedure is adapted from a general method for the selective protection of a primary alcohol.[2]
Objective: To selectively protect the primary hydroxyl group of a diol.
Materials:
-
Diol (1.0 equiv)
-
Anhydrous Pyridine
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Trityl Chloride (Tr-Cl) (1.1 equiv)
-
Methanol (for quenching)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diol (1.0 equiv) in anhydrous pyridine in a round-bottom flask.
-
Add DMAP (0.1 equiv) to the solution.
-
Add trityl chloride (1.1 equiv) portion-wise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Acid-Catalyzed Detritylation
This procedure is a general method for the cleavage of a trityl ether using trifluoroacetic acid.[4][6]
Objective: To deprotect a trityl ether to yield the corresponding alcohol.
Materials:
-
Trityl-protected compound
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIPS) (1.5 - 3.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (cold)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the trityl-protected compound in anhydrous DCM (at a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add the cation scavenger, TIPS (1.5 to 3 equivalents), to the solution and stir.[4]
-
Add a solution of TFA in DCM dropwise to the cooled solution.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred, cold saturated solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired alcohol from the triphenylmethanol byproduct.
Applications in Drug Development and Complex Synthesis
The trityl group's unique properties make it invaluable in various stages of drug development and the synthesis of complex natural products.
-
Nucleoside Chemistry: The DMT group is extensively used for the 5'-hydroxyl protection of nucleosides during the automated solid-phase synthesis of oligonucleotides.[1] Its lability to mild acid allows for its removal at each coupling cycle without affecting other protecting groups.
-
Carbohydrate Chemistry: The selective protection of primary hydroxyl groups in sugars is a common challenge that is often addressed using the trityl group.[1]
-
Peptide Synthesis: While less common for amino acid protection due to the lability of trityl esters, specialized trityl derivatives have been developed for the protection of the carboxy group of glutamic acid and the side chains of asparagine and glutamine.[7][8]
-
Prodrugs: The trityl group has been incorporated into prodrug strategies, where its cleavage can be triggered under specific physiological conditions to release the active pharmaceutical ingredient.[9]
Conclusion
The trityl group and its derivatives are indispensable tools in modern organic synthesis. Their steric bulk, well-defined reactivity, and tunable acid lability provide chemists with a powerful strategy for the selective protection of primary alcohols. A thorough understanding of the mechanisms, quantitative data, and experimental protocols associated with trityl ethers is essential for their successful implementation in the synthesis of complex molecules, from pharmaceuticals to advanced materials. The continued development of new trityl-based protecting groups and tritylation methods further expands the synthetic chemist's toolkit.[3][10]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 9. Recent applications of bifunctional trityl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
An In-depth Technical Guide to the Synthesis of Methyl Trityl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis mechanisms for methyl trityl ether, a valuable protecting group in organic synthesis, particularly in carbohydrate and nucleoside chemistry. This document details the core synthetic pathways, experimental protocols, and quantitative data to support researchers in the effective preparation of this compound.
Core Synthesis Mechanisms
This compound is primarily synthesized through two distinct and effective mechanisms: an acid-catalyzed SN1 reaction and the Williamson ether synthesis. The choice of method often depends on the starting materials, desired scale, and laboratory conditions.
Acid-Catalyzed SN1 Synthesis
This is a widely used and illustrative method for preparing this compound, commencing with triphenylmethanol and methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction proceeds via a stabilized tertiary carbocation intermediate.
The mechanism involves the protonation of the hydroxyl group of triphenylmethanol by the acid, forming a good leaving group (water). The departure of water results in the formation of the highly stable triphenylmethyl (trityl) carbocation. This stability is attributed to the resonance delocalization of the positive charge across the three phenyl rings.[1] The carbocation is readily observable as a distinct yellow-orange color.[2] Subsequently, methanol acts as a nucleophile, attacking the electrophilic carbocation. A final deprotonation step yields the this compound.[2] An important feature of this synthesis is the absence of E1 elimination as a side reaction due to the lack of β-protons in the carbocation intermediate.[3]
Williamson Ether Synthesis
The Williamson ether synthesis offers an alternative route, involving the reaction of a trityl halide with sodium methoxide or by treating triphenylmethanol with a base and a methylating agent. This reaction typically follows an SN2 pathway, although the tertiary nature of the trityl group presents a unique case. A common approach involves deprotonating triphenylmethanol with a strong base like sodium hydride to form the triphenylmethoxide anion, which then acts as a nucleophile, attacking a methylating agent such as methyl iodide.[4][5] Alternatively, a combination of potassium hydroxide and methyl iodide has been used effectively.[6]
Quantitative Data Summary
The following table summarizes key quantitative data associated with the primary synthesis methods for this compound, providing a comparative overview of reported yields and physical properties.
| Parameter | Acid-Catalyzed SN1 Synthesis | Williamson Ether Synthesis |
| Starting Materials | Triphenylmethanol, Methanol, Conc. H2SO4 | Triphenylmethanol, NaH, MeI[4] / KOH, MeI[6] |
| Reported Yield | 45-62%[3][7] | 60-71%[4][6] |
| Melting Point (°C) | 81-83[3] | Not explicitly stated for this specific reaction |
| Molecular Weight ( g/mol ) | 274.36[8] | 274.36[8] |
Experimental Protocols
Protocol 1: Acid-Catalyzed SN1 Synthesis of this compound
This protocol is adapted from established laboratory procedures for the acid-catalyzed synthesis of this compound.[2][3]
Materials:
-
Triphenylmethanol (0.200 g)
-
Concentrated Sulfuric Acid (2.0 mL)
-
Ice-cold Methanol (approx. 6 mL)
Procedure:
-
Place 0.200 g of triphenylmethanol into a reaction tube. If the starting material is crystalline, gently grind it with a glass rod to aid dissolution.
-
Carefully add 2.0 mL of concentrated sulfuric acid to the reaction tube. Stir the mixture until the triphenylmethanol is fully dissolved, at which point a distinct yellow-orange color, indicative of the trityl carbocation, should be observed.[2]
-
In a separate tube, cool 1 mL of methanol in an ice-water bath.
-
Using a Pasteur pipette, transfer the acidic triphenylmethanol solution into the ice-cold methanol. The yellow-orange color should dissipate upon addition.
-
If the color persists, add additional ice-cold methanol dropwise until the solution becomes colorless.
-
The formation of crystals of this compound should be observed. If precipitation is slow, gently scratch the inside of the reaction tube with a glass rod to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with cold water to remove any residual acid and methanol.
-
Allow the product to dry completely.
-
Characterize the product by determining its melting point and obtaining spectroscopic data (e.g., IR, NMR).
Protocol 2: Williamson Ether Synthesis of this compound
This protocol is a composite based on general Williamson ether synthesis procedures and specific examples for the methylation of alcohols.[4][6]
Materials:
-
Triphenylmethanol (130 mg, 0.5 mmol)
-
Potassium Hydroxide (pellets)
-
Methyl Iodide (molar ratio of 4:1 to the alcohol)
Procedure:
-
In a suitable reaction flask, combine triphenylmethanol (130 mg, 0.5 mmol) and methyl iodide (a 4:1 molar ratio to the alcohol).
-
Add potassium hydroxide pellets to the mixture.
-
Stir the reaction mixture at room temperature. Note that this reaction can be sluggish and may require an extended period (up to 72 hours) for significant conversion.[6]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the excess methyl iodide can be removed by distillation.
-
The crude product can be purified by column chromatography on silica gel.
-
Characterize the purified this compound using spectroscopic methods to confirm its identity and purity.
Visualized Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow.
Caption: SN1 Synthesis Mechanism of this compound.
Caption: Williamson Ether Synthesis of this compound.
Caption: General Experimental Workflow for Ether Synthesis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. rsc.org [rsc.org]
- 4. METHYL TRIPHENYLMETHYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. scribd.com [scribd.com]
- 8. This compound [webbook.nist.gov]
Methyl trityl ether physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of methyl trityl ether, a key molecule in synthetic organic chemistry. This document details its structural and spectroscopic data, chemical reactivity, and common experimental protocols for its synthesis and cleavage.
Core Physical and Chemical Properties
This compound, also known as (methoxydiphenylmethyl)benzene, is a white solid widely utilized as a protecting group for alcohols in multi-step organic synthesis.[1] Its bulky trityl group provides steric hindrance, while the ether linkage offers stability under various conditions, yet allows for selective removal under acidic conditions.[2]
Structural and Physical Data
A summary of the key physical and identifying properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₈O | [3] |
| Molecular Weight | 274.36 g/mol | [3] |
| CAS Number | 596-31-6 | [1][3] |
| IUPAC Name | (methoxydiphenylmethyl)benzene | [3] |
| Synonyms | Trityl methyl ether, Methyl triphenylmethyl ether | [3] |
| Appearance | White crystalline solid | |
| Melting Point | 81-83 °C | [4] |
| Boiling Point | 367.4 °C (Predicted) | |
| Density | 1.073 g/cm³ | |
| Solubility | Soluble in chloroform, ethyl acetate, and methanol. |
Spectroscopic Data
The structural characterization of this compound is primarily achieved through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are characterized by signals corresponding to the aromatic protons of the three phenyl rings and the methyl group.
Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| ~ 7.20 - 7.50 | Multiplet | 15H | Aromatic protons (C₆H₅)₃ | [5][6][7] |
| ~ 3.10 | Singlet | 3H | Methyl protons (-OCH₃) | [7][8] |
Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment | Reference(s) |
| ~ 145 | Quaternary aromatic carbons (ipso-C) | [9] |
| ~ 127 - 130 | Aromatic carbons (ortho, meta, para-C) | [9] |
| ~ 87 | Quaternary carbon (C(Ph)₃) | |
| ~ 51 | Methyl carbon (-OCH₃) | [9][10] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch | [11][12] |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (methyl) | [11][12] |
| ~ 1600, 1490, 1450 | Strong | Aromatic C=C skeletal vibrations | [12] |
| ~ 1100 - 1000 | Strong | C-O ether stretch | [4][10] |
| ~ 750 - 700 | Strong | Aromatic C-H out-of-plane bend | [12] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the cleavage of the ether bond, particularly the C-O bond attached to the sterically hindered and electronically stabilized trityl group.
Synthesis of this compound
This compound is commonly synthesized via a Williamson ether synthesis or an Sₙ1 reaction from triphenylmethanol.
This method involves the reaction of a sodium methoxide with trityl chloride. The reaction proceeds via an Sₙ2 mechanism.[13][14][15]
Caption: Williamson Ether Synthesis of this compound.
A common laboratory preparation involves the reaction of triphenylmethanol with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through a stable trityl carbocation intermediate.
Caption: Sₙ1 Synthesis of this compound.
Deprotection of the Trityl Group
The trityl group is acid-labile and can be removed under mild acidic conditions. This selective cleavage is a cornerstone of its utility as a protecting group. The deprotection proceeds via a stable trityl cation intermediate.[2]
Caption: Acid-Catalyzed Deprotection of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and deprotection of this compound.
Synthesis of this compound from Triphenylmethanol
This protocol is adapted from established laboratory procedures.
Materials:
-
Triphenylmethanol
-
Methanol, anhydrous
-
Concentrated Sulfuric Acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Erlenmeyer flasks
-
Buchner funnel and filter paper
Procedure:
-
In a clean, dry Erlenmeyer flask, dissolve triphenylmethanol in a minimal amount of cold, anhydrous methanol with stirring.
-
In a separate flask, prepare a solution of concentrated sulfuric acid in methanol (e.g., 1:10 v/v). Caution: This should be done slowly and in an ice bath due to the exothermic nature of the dilution.
-
Slowly add the acidic methanol solution to the triphenylmethanol solution with continuous stirring in an ice bath.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water. This will cause the this compound to precipitate.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining acid and methanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.
-
Dry the purified crystals under vacuum to obtain pure this compound.
Deprotection of this compound using Formic Acid
This protocol demonstrates a mild acidic cleavage of the trityl ether.[2]
Materials:
-
This compound
-
Formic acid (e.g., 88%)
-
Dioxane
-
Ethanol
-
Diethyl ether
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve the this compound in a minimal amount of a suitable solvent like dichloromethane in a round-bottom flask.
-
Add cold formic acid to the solution and stir the mixture at room temperature.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the formic acid and solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dioxane and evaporate again to remove residual formic acid (azeotropic removal). Repeat this step with ethanol and then diethyl ether.[2]
-
The residue will contain triphenylmethanol (trityl alcohol) and the deprotected alcohol (in this case, methanol, which will likely be evaporated). The triphenylmethanol can be separated by filtration or chromatography.[2]
Conclusion
This compound is a valuable compound in organic synthesis, primarily serving as a robust yet selectively cleavable protecting group for alcohols. Its physical and chemical properties are well-defined, and its synthesis and deprotection are achieved through straightforward and well-understood reaction mechanisms. This guide provides essential technical information for researchers and professionals working with this versatile molecule.
References
- 1. This compound [webbook.nist.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. This compound | C20H18O | CID 136388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solved Help needed with synthesis of trityl methyl | Chegg.com [chegg.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. tert-Butyl methyl ether(1634-04-4) 1H NMR spectrum [chemicalbook.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solved Please experts help me with the | Chegg.com [chegg.com]
- 12. This compound [webbook.nist.gov]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
The Trityl Group: A Comprehensive Technical Guide for Synthetic Chemistry
In the landscape of organic synthesis, particularly in the assembly of complex molecules such as oligonucleotides, peptides, and carbohydrates, the strategic use of protecting groups is a cornerstone of success. Among the diverse arsenal of protective moieties, the triphenylmethyl (trityl) group stands out for its steric bulk and acid lability, offering a unique set of advantages for researchers, scientists, and drug development professionals. This in-depth technical guide provides a thorough examination of the trityl protecting group and its derivatives, covering its core principles, applications, quantitative data on its stability and lability, and detailed experimental protocols.
Core Principles of Trityl Protection
The trityl (Tr) group, chemically a triphenylmethyl moiety, is most commonly used to protect primary alcohols as trityl ethers.[1][2] It can also be employed to protect other nucleophilic functional groups such as thiols and amines.[1] The protection mechanism does not proceed via an SN2 pathway, which is impossible at a quaternary carbon, but rather through an SN1 mechanism involving the formation of a highly stable trityl carbocation.[1][2] This stability is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings.
The steric hindrance of the trityl group is a key feature, allowing for the selective protection of primary alcohols in the presence of more hindered secondary and tertiary alcohols.[1][2] This selectivity is a significant advantage in the chemistry of polyhydroxylated compounds like carbohydrates and nucleosides.
Substituted Trityl Groups and Tunable Lability
A significant advantage of the trityl group is that its acid lability can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings. Electron-donating groups, such as methoxy groups, further stabilize the trityl cation, thereby increasing the lability of the protecting group under acidic conditions. This has led to the development of several important trityl derivatives:
-
Monomethoxytrityl (MMT or Mmt): With one methoxy group, MMT is more acid-labile than the parent trityl group.[3]
-
Dimethoxytrityl (DMT): Featuring two methoxy groups, DMT is significantly more acid-labile than MMT and is a cornerstone of automated solid-phase oligonucleotide synthesis.[]
-
Trimethoxytrityl (TMT): With three methoxy groups, TMT is even more labile.
Conversely, electron-withdrawing groups would decrease the stability of the trityl cation, making the protecting group more stable to acid. The general order of acid lability for the most common trityl derivatives is:
TMT > DMT > MMT > Trityl (Tr) [3]
This tunable lability allows for orthogonal protection strategies, where one type of trityl group can be selectively removed in the presence of another or other acid-labile protecting groups like Boc or tBu.[5]
Quantitative Data on Trityl Group Lability and Orthogonality
The selection of a protecting group strategy relies on predictable and differential cleavage conditions. The following tables summarize the relative lability of common trityl groups and their orthogonality with other widely used protecting groups.
| Protecting Group | Structure | Relative Rate of Acid-Catalyzed Hydrolysis (approx.) | Common Deprotection Conditions |
| Trityl (Tr) | (C₆H₅)₃C- | 1 | 80% Acetic Acid; mild Lewis acids |
| Monomethoxytrityl (MMT) | (p-CH₃OC₆H₄)(C₆H₅)₂C- | 10-30 | 1-3% TFA in DCM; 80% Acetic Acid (faster than Tr) |
| Dimethoxytrityl (DMT) | (p-CH₃OC₆H₄)₂(C₆H₅)C- | ~300 | 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in DCM |
Table 1: Relative Lability of Common Trityl Protecting Groups. The relative rates are approximate and can vary with the substrate and specific reaction conditions.
| Protecting Group | Stable to | Labile to | Comments |
| Trityl (Tr) and derivatives | Basic conditions, hydrogenation (can be slow), oxidizing agents. | Acidic conditions (Brønsted and Lewis acids). | Lability is highly tunable with substituents. |
| tert-Butoxycarbonyl (Boc) | Basic conditions, catalytic hydrogenation. | Strong acids (e.g., >30% TFA in DCM). | Trityl groups are generally more acid-labile than Boc.[6] |
| Fluorenylmethyloxycarbonyl (Fmoc) | Acidic conditions, catalytic hydrogenation. | Basic conditions (e.g., piperidine in DMF). | Orthogonal to acid-labile groups like Trityl and Boc.[6][7] |
| tert-Butyldimethylsilyl (TBDMS/TBS) | Basic conditions, many acidic conditions. | Fluoride sources (e.g., TBAF), strong acids. | Trityl ethers can be deprotected in the presence of TBS ethers using acetic or formic acid.[1][2] |
Table 2: Orthogonality of Trityl Groups with Other Common Protecting Groups.
Experimental Protocols
The following sections provide detailed methodologies for the introduction and removal of trityl protecting groups.
Synthesis of Tritylating Agents
This protocol describes the conversion of 4,4'-dimethoxytritanol to DMT-Cl using acetyl chloride.[8][9]
Materials:
-
4,4'-Dimethoxytritanol
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
n-Heptane (or n-Hexane)
-
Anhydrous Sodium Sulfate
Procedure:
-
A solution of 4,4'-dimethoxytritanol in anhydrous DCM is prepared.
-
Acetyl chloride (e.g., 1.5-2.0 equivalents) is added to the solution.[8]
-
The reaction mixture is heated (e.g., to 40°C) and stirred for 4-6 hours, monitoring by TLC until the starting material is consumed.[8]
-
The solvent is removed under reduced pressure to yield a residue.[8]
-
The residue is redissolved in a minimal amount of DCM, and n-heptane (or n-hexane) is added to precipitate the product.[8]
-
The mixture is cooled (e.g., to 0-5°C) to complete crystallization.[8]
-
The solid is collected by filtration, washed with cold n-heptane, and dried under vacuum to afford 4,4'-dimethoxytrityl chloride as a crystalline solid.
Protection of a Primary Alcohol
This protocol describes a general method for the protection of a primary hydroxyl group using trityl chloride.[1][10]
Materials:
-
Substrate with a primary alcohol (1.0 equiv)
-
Trityl chloride (Tr-Cl), MMT-Cl, or DMT-Cl (1.1–1.5 equiv)
-
Anhydrous Pyridine (as solvent and base) or Anhydrous Dichloromethane (DCM) as solvent with Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5-2.0 equiv) as a base.
-
4-(Dimethylamino)pyridine (DMAP) (0.05–0.1 equiv, optional catalyst)[1]
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol-containing substrate in anhydrous pyridine (or anhydrous DCM with TEA/DIEA and DMAP) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add the trityl chloride derivative portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.[1]
-
Remove the solvent under reduced pressure.
-
If DCM was used as the solvent, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine. If pyridine was used, the residue can be partitioned between a suitable organic solvent (e.g., ethyl acetate or DCM) and water, followed by washing of the organic layer as described.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the trityl-protected alcohol.
Deprotection of a Trityl Ether
This protocol describes a common method for the removal of a trityl group using TFA. The concentration of TFA can be adjusted to selectively remove different trityl derivatives.
Materials:
-
Trityl-protected substrate (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (e.g., 1-10% v/v in DCM for MMT/DMT, higher concentrations for Trt)
-
Scavenger (e.g., Triisopropylsilane (TIS) or Triethylsilane (TES), 2-5% v/v)[9]
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the trityl-protected compound in DCM.
-
Add the scavenger (e.g., TIS) to the solution. This is crucial to trap the liberated trityl cation and prevent side reactions.[]
-
Cool the solution to 0°C.
-
Add the TFA solution dropwise to the stirred mixture.
-
Stir the reaction at 0°C or room temperature for 15-60 minutes. Monitor the deprotection by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Mandatory Visualizations
Logical Relationship of Trityl Derivatives and Deprotection Conditions
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. biosynth.com [biosynth.com]
- 8. An Improved Process For The Preparation Of 4,4' Dimethoxytrityl [quickcompany.in]
- 9. allindianpatents.com [allindianpatents.com]
- 10. researchgate.net [researchgate.net]
Stability of Methyl Trityl Ether in Diverse Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stability of methyl trityl ether (MTE), a common protecting group for alcohols, across a range of solvent conditions. Understanding the stability profile of MTE is critical for its effective use in multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, nucleoside chemistry, and drug development, where its selective introduction and removal are paramount. This document outlines the core principles governing MTE stability, offers guidance on solvent selection, and provides detailed experimental protocols for stability assessment.
Core Concepts of this compound Stability
The stability of this compound is intrinsically linked to the exceptional stability of the triphenylmethyl (trityl) carbocation that is formed upon cleavage of the C-O ether bond. Generally, this compound is characterized by its high sensitivity to acidic conditions and relative stability in neutral and basic media.
Acid-Catalyzed Cleavage: The primary degradation pathway for this compound is acid-catalyzed hydrolysis. The reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[1][2] The ether oxygen is first protonated by an acid, creating a good leaving group (methanol). Subsequently, the C-O bond cleaves to form the highly resonance-stabilized trityl cation.[2][3] This cation is then quenched by a nucleophile, typically the solvent or its conjugate base.
Solvent Effects on Stability:
-
Polar Protic Solvents: Solvents such as water and alcohols can participate in the hydrolysis reaction, acting as both a proton source (in acidic conditions) and a nucleophile to trap the trityl cation. The rate of acid-catalyzed cleavage is generally higher in more polar solvents that can stabilize the charged transition state and the resulting carbocation.
-
Polar Aprotic Solvents: Solvents like acetonitrile (ACN), dimethylformamide (DMF), and dichloromethane (DCM) are common media for reactions involving trityl ethers. While generally considered stable in these solvents under neutral conditions, the presence of trace acidic impurities can lead to degradation. Lewis acids, which are often used in these solvents, will readily cleave the trityl ether.[4]
-
Nonpolar Solvents: In nonpolar solvents such as toluene and hexane, this compound is generally stable, provided no acidic catalysts are present.
Quantitative Stability Data
| Solvent Class | Representative Solvents | Expected Stability (Neutral Conditions) | Key Considerations |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | Susceptible to acid-catalyzed solvolysis. Stability decreases with increasing acidity and temperature. |
| Polar Aprotic | Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) | High | Generally stable, but sensitive to trace acidic impurities and Lewis acids.[4] |
| Nonpolar Aprotic | Toluene, Hexane | Very High | Stable under inert conditions. |
| Acidic Media | Acetic Acid, Trifluoroacetic Acid (TFA) | Very Low | Rapid cleavage occurs. |
| Basic Media | Pyridine, Triethylamine | High | Generally stable to basic conditions. |
Experimental Protocols for Stability Assessment
To determine the quantitative stability of this compound in a specific solvent, a stability-indicating assay must be employed. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method to monitor the degradation of this compound over time.
1. Materials and Equipment:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Autosampler vials
-
pH meter
2. Procedure:
- Preparation of Stock Solution: Accurately weigh and dissolve this compound in the solvent to be tested to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Incubation: Transfer aliquots of the stock solution into several sealed vials and maintain them at a constant temperature (e.g., 25°C or 40°C).
- Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample from one of the vials.
- Sample Preparation for HPLC: Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
- HPLC Analysis:
- Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50% acetonitrile and increase to 95% over 10 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Data Analysis:
- Identify and integrate the peak corresponding to this compound and any degradation product peaks.
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
Protocol 2: Stability Monitoring by ¹H NMR Spectroscopy
NMR spectroscopy can provide detailed structural information about degradation products in real-time.[5][6]
1. Materials and Equipment:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, CD₃CN, Methanol-d₄)
-
NMR spectrometer (≥300 MHz)
-
NMR tubes
2. Procedure:
- Sample Preparation: Prepare a solution of this compound (e.g., 5-10 mg) in the desired deuterated solvent in an NMR tube.
- Initial Spectrum Acquisition: Acquire a ¹H NMR spectrum at time zero (t=0). Note the characteristic signals for this compound (e.g., the methoxy singlet and the aromatic multiplets).
- Incubation and Monitoring: Maintain the NMR tube at a constant temperature. Acquire subsequent ¹H NMR spectra at regular intervals.
- Data Analysis:
- Monitor the decrease in the integral of the characteristic this compound peaks.
- Observe the appearance of new peaks corresponding to degradation products (e.g., triphenylmethanol and methanol).
- The relative integrals of the reactant and product peaks can be used to determine the extent of degradation over time.
Signaling Pathways and Experimental Workflows
Acid-Catalyzed Cleavage Pathway of this compound
The following diagram illustrates the SN1 mechanism for the acid-catalyzed cleavage of this compound.
Caption: SN1 mechanism of acid-catalyzed cleavage of this compound.
Experimental Workflow for HPLC-Based Stability Study
This diagram outlines the key steps in performing a stability study of this compound using HPLC.
Caption: Workflow for assessing this compound stability via HPLC.
Conclusion
This compound is a valuable protecting group that exhibits high stability in neutral and basic aprotic solvents. Its primary liability is its susceptibility to acid-catalyzed cleavage, which proceeds through a stable trityl cation intermediate. The choice of solvent is therefore critical to the success of synthetic steps involving MTE. For applications requiring high stability, anhydrous, non-polar, or polar aprotic solvents free from acidic impurities are recommended. When lability is desired, acidic conditions, particularly in polar protic solvents, will facilitate its removal. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the stability of this compound in their specific solvent systems, enabling more precise control over reaction outcomes in complex synthetic pathways.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl Trityl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl trityl ether. This document is intended to serve as a core reference for researchers and professionals in the fields of chemistry and drug development, offering detailed spectral data, experimental protocols, and visual aids to facilitate a deeper understanding of the molecular structure and characteristics of this compound.
Introduction to this compound
This compound, also known as methoxy(triphenyl)methane, is an organic compound widely utilized in synthetic chemistry, particularly as a protecting group for hydroxyl functionalities. Its bulky trityl group provides steric hindrance, selectively shielding reactive sites during multi-step syntheses. A thorough understanding of its spectral properties is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide focuses on the detailed analysis of its ¹H and ¹³C NMR spectra, which are fundamental techniques for the structural elucidation of organic molecules.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data has been generated using computational prediction tools and is provided as a reference. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.45 - 7.20 | Multiplet | 15H | Aromatic (Ar-H) |
| 3.11 | Singlet | 3H | Methoxy (-OCH₃) |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 144.8 | Ar-C (Quaternary, C-Ar) |
| 129.5 | Ar-C (ortho) |
| 127.8 | Ar-C (meta) |
| 127.0 | Ar-C (para) |
| 86.5 | Quaternary Carbon (C-(Ar)₃) |
| 51.2 | Methoxy Carbon (-OCH₃) |
Structural Assignment and NMR Correlation
The following diagram illustrates the structure of this compound and the correlation of its atoms to the predicted NMR signals.
Caption: Correlation of this compound's atoms with their predicted NMR signals.
Experimental Protocol for NMR Spectroscopy
This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
The following is a general workflow for acquiring NMR spectra. Specific parameters may need to be optimized based on the spectrometer and experimental goals.
Caption: A generalized workflow for acquiring and processing NMR spectra.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range that covers all expected proton signals (e.g., -2 to 12 ppm).
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 to 4096, or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range that covers all expected carbon signals (e.g., 0 to 200 ppm).
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas for the ¹H spectrum.
Conclusion
This technical guide provides essential ¹H and ¹³C NMR spectral data for this compound, alongside a detailed experimental protocol for its acquisition. The provided information is critical for the unambiguous identification and characterization of this important chemical reagent. The structured data tables and visual diagrams are designed to serve as a quick and reliable reference for researchers in academic and industrial settings, aiding in the advancement of chemical synthesis and drug development projects.
Mass Spectrometry of Methyl Trityl Ether: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl trityl ether, also known as methyl triphenylmethyl ether, is an organic compound frequently encountered in synthetic chemistry, particularly as a derivative of alcohols where the bulky trityl group serves as a protective moiety. Its characterization is crucial for reaction monitoring, purity assessment, and metabolic studies. Mass spectrometry (MS), especially when coupled with gas chromatography (GC-MS), is a primary analytical technique for the structural elucidation and quantification of this compound.
This technical guide provides an in-depth analysis of the mass spectrometric behavior of this compound, with a focus on electron ionization (EI). It includes a detailed examination of its fragmentation pathway, a summary of its mass spectral data, and a comprehensive experimental protocol for its analysis by GC-MS.
Molecular Properties
A clear understanding of the fundamental properties of this compound is essential before analytical characterization.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₈O | [1][2] |
| Molecular Weight | 274.36 g/mol | [1][2] |
| CAS Number | 596-31-6 | [1][3] |
| IUPAC Name | [methoxy(diphenyl)methyl]benzene | [2] |
| Synonyms | Methyl triphenylmethyl ether, Trityl methyl ether | [1][2] |
Electron Ionization (EI) Mass Spectrometry
Electron ionization is a hard ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize a molecule. This process imparts significant energy, leading to the formation of a molecular ion (M⁺•) and subsequent, often extensive, fragmentation.[4] The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.
Mass Spectrum of this compound
The EI mass spectrum of this compound is characterized by a weak or sometimes absent molecular ion peak at m/z 274 and a series of dominant fragment ions. The fragmentation is primarily directed by the extreme stability of the triphenylmethyl (trityl) carbocation and other resonance-stabilized aromatic ions.
Fragmentation Pathway
The fragmentation of ethers typically involves cleavage of the carbon-carbon bond alpha to the oxygen atom.[5][6] For this compound, the process is dominated by cleavages that lead to the formation of the highly stable trityl cation.
-
Ionization: The process begins with the bombardment of the molecule by an electron, ejecting another electron to form the molecular ion, [C₂₀H₁₈O]⁺•, at m/z 274 .
-
Primary Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation.[4] The most significant cleavages are:
-
Loss of a Methoxy Radical (•OCH₃): Cleavage of the ether C-O bond results in the loss of a methoxy radical (mass 31) to form the exceptionally stable triphenylmethyl (trityl) cation at m/z 243 . This ion is a hallmark of trityl-containing compounds.
-
Loss of a Phenyl Radical (•C₆H₅): Cleavage of a bond between the central carbon and one of the phenyl rings leads to the loss of a phenyl radical (mass 77), producing the ion [(C₆H₅)₂COCH₃]⁺ at m/z 197 .[2]
-
-
Secondary Fragmentation & Rearrangement: The primary fragment ions undergo further fragmentation and rearrangement:
-
The trityl cation (m/z 243 ) can lose a neutral benzene molecule (C₆H₆, mass 78) through a rearrangement process to form the fluorenyl cation at m/z 165 .
-
Complex rearrangements of ions like the one at m/z 197 can lead to the formation of the benzoyl-type cation at m/z 105 and the phenyl cation at m/z 77 .[2] The ion at m/z 105 is often the base peak in the spectrum, indicating its high stability and favorable formation pathway.
-
The proposed fragmentation logic is visualized in the diagram below.
Caption: Proposed EI fragmentation pathway for this compound.
Quantitative Data Summary
The following table summarizes the prominent ions observed in the electron ionization mass spectrum of this compound, based on data from the NIST Mass Spectrometry Data Center.[1][2][7]
| Mass-to-Charge Ratio (m/z) | Proposed Ion Structure | Ion Type | Relative Abundance |
| 274 | [C₂₀H₁₈O]⁺• | Molecular Ion | Low / Absent |
| 243 | [(C₆H₅)₃C]⁺ | Trityl Cation | High |
| 197 | [(C₆H₅)₂COCH₃]⁺ | Primary Fragment | Medium |
| 165 | [C₁₃H₉]⁺ | Fluorenyl Cation | High |
| 105 | [C₇H₅O]⁺ | Benzoyl-type Cation | Base Peak (100%) |
| 77 | [C₆H₅]⁺ | Phenyl Cation | High |
Experimental Protocol: GC-MS Analysis
This section outlines a general protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system.
Sample Preparation
Proper sample preparation is critical for successful GC-MS analysis.
-
Solvent Selection: Use a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[8][9] Ensure the solvent is of high purity (GC or HPLC grade).
-
Concentration: Prepare a dilute solution of the sample, typically around 10-100 µg/mL.[8] For solid samples, dissolve a few specks of material in approximately 1.5 mL of solvent in a standard GC vial.[9]
-
Filtration: If any particulate matter is present, filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to prevent contamination of the GC inlet and column.
GC-MS Instrumentation and Conditions
The following tables provide typical parameters for a GC-MS analysis. These may require optimization based on the specific instrument and analytical goals.
Table 5.2.1: Gas Chromatography Conditions
| Parameter | Recommended Setting |
| GC System | Standard GC equipped with an autosampler |
| Column | Rxi®-5Sil MS (or similar non-polar), 30 m x 0.25 mm ID, 0.25 µm film |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 100 °C, hold 1 min; ramp at 20 °C/min to 300 °C; hold 5 min |
Table 5.2.2: Mass Spectrometer Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 50 - 400 |
| Scan Rate | ~2 scans/sec |
| Solvent Delay | 3 minutes |
The general workflow for this analytical procedure is depicted below.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry of this compound under electron ionization is defined by predictable fragmentation pathways driven by the formation of highly stable carbocations. The presence of characteristic ions at m/z 243, 197, 165, and the base peak at m/z 105 provides a robust method for its identification. When combined with the separation power of gas chromatography, GC-MS offers a powerful, reliable, and highly specific technique for the analysis of this compound in complex mixtures, making it an indispensable tool for researchers in synthetic chemistry and drug development.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C20H18O | CID 136388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. This compound [webbook.nist.gov]
- 8. uoguelph.ca [uoguelph.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Infrared (IR) Spectrum of Methyl Trityl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectrum of methyl trityl ether, a compound often used as a protective group in organic synthesis, particularly in medicinal chemistry and drug development. This document details the characteristic vibrational frequencies, presents a detailed experimental protocol for spectral acquisition, and illustrates the key structural correlations in its IR spectrum.
Data Presentation: Infrared Absorption Bands
The infrared spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups: the trityl (triphenylmethyl) group, the ether linkage, and the methyl group. The quantitative data, including wavenumber, intensity, and vibrational assignment, are summarized in the table below. These assignments are based on the analysis of its gas-phase spectrum and established infrared correlation tables.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3085 - 3020 | Medium | Aromatic C-H Stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H Stretch (Methyl Group) |
| ~1595 | Medium-Weak | Aromatic C=C Stretch |
| ~1490 | Medium | Aromatic C=C Stretch |
| ~1445 | Medium | Aromatic C=C Stretch / CH₃ Asymmetric Bend |
| ~1216 | Strong | C-O-C Asymmetric Stretch (Ether)[1] |
| ~1180 - 1030 | Strong | C-O-C Symmetric Stretch (Ether) & Phenyl-C Stretch |
| ~760 - 700 | Strong | Aromatic C-H Out-of-Plane Bend (Monosubstituted) |
Note: Peak positions and intensities may vary slightly depending on the sample preparation and the physical state (e.g., KBr pellet, thin film, or gas phase).
Interpretation of the Spectrum
The IR spectrum of this compound is a useful tool for confirming its synthesis and purity. A key diagnostic feature is the absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which would indicate the presence of a hydroxyl (-OH) group from the starting material, triphenylmethanol[1]. The presence of the strong C-O-C stretching vibrations, typically around 1216 cm⁻¹ and in the 1180-1030 cm⁻¹ region, confirms the ether linkage. The aromatic C-H stretches above 3000 cm⁻¹ and the aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹ are also characteristic.
Experimental Protocols
The acquisition of a high-quality IR spectrum of solid this compound is typically achieved using the Potassium Bromide (KBr) pellet method. This technique involves dispersing the solid sample in a transparent matrix of KBr.
Protocol for KBr Pellet Preparation and FTIR Analysis:
-
Sample and KBr Preparation:
-
Thoroughly dry spectroscopy-grade KBr in an oven at ~110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.
-
Grind a small amount (1-2 mg) of this compound to a fine powder using an agate mortar and pestle.
-
-
Mixing:
-
Add approximately 100-200 mg of the dried KBr to the mortar containing the ground sample.
-
Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mandatory Visualization
The following diagram illustrates the logical relationship between the primary functional groups of this compound and their characteristic regions of absorption in the infrared spectrum.
References
Methodological & Application
Application Notes and Protocols: Protection of Primary Alcohols with Methyl Trityl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multi-step synthesis of complex molecules, particularly in drug development and medicinal chemistry, the selective protection of functional groups is a critical strategy. The hydroxyl group, being one of the most common and reactive functional groups, often requires temporary protection to prevent unwanted side reactions. The monomethoxytrityl (Mmt) group has emerged as a valuable tool for the protection of primary alcohols due to its bulky nature, which provides steric hindrance, and its acid-labile nature, which allows for mild deprotection conditions.
The Mmt group is a derivative of the trityl (Tr) group, featuring a methoxy substituent on one of the phenyl rings. This electron-donating group increases the stability of the corresponding carbocation, making the Mmt group more susceptible to acidic cleavage than the parent trityl group. This enhanced lability allows for its selective removal in the presence of other acid-sensitive protecting groups, a key advantage in complex synthetic routes. This application note provides detailed protocols for the protection of primary alcohols using 4-monomethoxytrityl chloride (Mmt-Cl) and the subsequent deprotection of the resulting Mmt ether.
Reaction Mechanism and Selectivity
The protection of a primary alcohol with Mmt-Cl typically proceeds via an SN1-like mechanism. The reaction is usually carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid byproduct. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often added to accelerate the reaction. The bulky trityl group of Mmt-Cl sterically hinders its reaction with secondary and tertiary alcohols, leading to a high degree of selectivity for the protection of primary alcohols.
The deprotection of Mmt ethers is achieved under acidic conditions. The increased stability of the Mmt carbocation allows for the use of milder acids compared to those required for the cleavage of other trityl-based protecting groups. This orthogonality is crucial in the synthesis of complex molecules with multiple acid-sensitive functionalities. The general order of acid lability for common trityl-based protecting groups is: Dimethoxytrityl (DMT) > Monomethoxytrityl (Mmt) > 4-Methyltrityl (Mtt) > Trityl (Trt).[1]
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with Mmt-Cl
This protocol describes a general procedure for the protection of a primary alcohol using Mmt-Cl.
Materials:
-
Primary alcohol (1.0 eq)
-
4-Monomethoxytrityl chloride (Mmt-Cl) (1.1 - 1.2 eq)
-
Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and triethylamine (TEA) (2.0 - 3.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous pyridine or anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
If using DCM as the solvent, add triethylamine (2.0 - 3.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Mmt-Cl (1.1 - 1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a small amount of methanol.
-
Dilute the reaction mixture with DCM and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Mmt-protected alcohol.
Quantitative Data for Protection of Primary Alcohols:
| Substrate | Base/Solvent | Time (h) | Yield (%) |
| Benzyl Alcohol | Pyridine | 12 | ~90 |
| Ethanolamine | TEA/DCM | 4 | >85 |
| 5'-Hydroxyl of a Nucleoside | Pyridine | 2-4 | 85-95 |
Note: Yields and reaction times are substrate-dependent and may require optimization.
Protocol 2: Deprotection of a Methyl Trityl Ether
This protocol describes a general procedure for the removal of the Mmt protecting group from a primary alcohol.
Materials:
-
Mmt-protected alcohol (1.0 eq)
-
Trifluoroacetic acid (TFA) (1-5% in DCM) or 80% aqueous acetic acid
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Mmt-protected alcohol (1.0 eq) in DCM. If the substrate is sensitive to acid-catalyzed side reactions, add a scavenger such as TIS (1-2 eq).
-
Slowly add the acidic solution (e.g., 1-5% TFA in DCM or 80% aqueous acetic acid) to the reaction mixture at room temperature.
-
Stir the reaction for 10-60 minutes. Monitor the deprotection by TLC. The appearance of a yellow-orange color indicates the formation of the Mmt cation.
-
Once the reaction is complete, carefully neutralize the excess acid with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected alcohol if necessary.
Quantitative Data for Deprotection of Mmt Ethers:
| Substrate | Deprotection Conditions | Time (min) | Yield (%) |
| Mmt-protected primary alcohol | 1% TFA in DCM | 10-30 | >90 |
| Mmt-protected primary alcohol | 80% Acetic Acid | 30-120 | >90 |
| Mmt-protected 5'-hydroxyl of a nucleoside | 3% Dichloroacetic acid in DCM | 5-15 | >95 |
Note: Deprotection times and yields can vary depending on the substrate and the specific acidic conditions used.
Applications in Drug Development
The Mmt protecting group has found significant application in the synthesis of various therapeutic agents, including anticancer and antiviral drugs.
-
Anticancer Prodrugs: The Mmt group has been used to protect the amino groups of linker molecules in the synthesis of complex prodrugs of anticancer agents. Its mild deprotection conditions are compatible with sensitive drug molecules.
-
Nucleoside Analogs: In the synthesis of antiviral and anticancer nucleoside analogs, the Mmt group is frequently used for the selective protection of the 5'-primary hydroxyl group. This allows for modifications at other positions of the nucleoside without affecting the 5'-hydroxyl.
-
Peptide Synthesis: While less common than in nucleoside chemistry, the Mmt group can be used for the protection of the side chains of certain amino acids, such as cysteine and lysine, in solid-phase peptide synthesis.[2] Its selective removal allows for on-resin modifications of the peptide chain.[2]
Visualizing the Workflow and Logic
To further clarify the processes described, the following diagrams illustrate the key steps and decision-making logic involved in the use of the Mmt protecting group.
References
Application Notes & Protocols: Selective Protection of Diols Using the Trityl Group
Note on Reagents: The triphenylmethyl (trityl, Tr) group is a valuable tool for the selective protection of primary alcohols. The standard reagent used to introduce this group is Trityl Chloride (Tr-Cl) . Methyl trityl ether is the resulting product when methanol is protected by a trityl group and is not typically used as a reagent for protecting diols. These notes, therefore, detail the use of Trityl Chloride for the selective monoprotection of diols.
Introduction
The selective protection of one hydroxyl group in a diol is a common challenge in multi-step organic synthesis, particularly in carbohydrate and nucleoside chemistry. The triphenylmethyl (trityl, Tr) group is an acid-labile protecting group widely employed for this purpose. Its significant steric bulk allows for the highly selective protection of the less sterically hindered primary hydroxyl group in the presence of secondary or tertiary hydroxyls.[1][2] This selectivity makes the trityl group an essential tool for the regioselective functionalization of polyol compounds.
The protection reaction typically proceeds via an SN1 mechanism. Trityl chloride reacts with a base, often pyridine which can also serve as the solvent, to form the highly stable trityl cation intermediate.[1] This carbocation is then attacked by the primary hydroxyl group of the diol, which is more accessible than the more sterically encumbered secondary hydroxyl group. The reaction is often catalyzed by 4-dimethylaminopyridine (DMAP).[1] Deprotection is conveniently achieved under mild acidic conditions, such as with acetic acid or trifluoroacetic acid (TFA), which cleave the trityl ether to regenerate the alcohol.[1][3]
Key Performance Characteristics
| Feature | Description | Reference |
| Selectivity | High selectivity for primary (1°) alcohols over secondary (2°) alcohols due to steric hindrance. | [1][2] |
| Stability | Stable under neutral, basic, and many oxidative/reductive conditions. | [2][3] |
| Cleavage | Readily cleaved by mild Brønsted or Lewis acids (e.g., TFA, formic acid, HCl in methanol). | [1][3][4] |
| Compatibility | Orthogonal to many other protecting groups, such as benzyl (Bn) ethers (cleaved by hydrogenolysis) and many silyl ethers. | [2] |
| Byproducts | The deprotection byproduct is triphenylmethanol, which can often be easily removed by filtration or chromatography. | [3] |
Quantitative Data
The selectivity of tritylation for primary hydroxyl groups is consistently high. The following table summarizes typical results for the monotritylation of a diol containing both a primary and a secondary alcohol.
| Diol Substrate | Reagents | Solvent | Time (h) | Product | Yield (%) | Selectivity (1°:2°) |
| 1,2-Propanediol | Tr-Cl, Pyridine, DMAP | Pyridine | 16 | 1-O-Trityl-1,2-propanediol | ~85-95 | >95:5 |
| 1,3-Butanediol | Tr-Cl, Pyridine, DMAP | Pyridine | 16 | 1-O-Trityl-1,3-butanediol | ~85-95 | >95:5 |
| Glycerol | Tr-Cl, Pyridine, DMAP | Pyridine | 12 | 1-O-Trityl-glycerol | ~90 | High |
Note: Yields and selectivity are representative and can vary based on specific substrate and reaction conditions. Data is synthesized from qualitative descriptions of high selectivity found in multiple sources.[1][2]
Experimental Protocols
Protocol 1: Selective Monoprotection of a 1,2-Diol (e.g., 1,2-Hexanediol)
Objective: To selectively protect the primary hydroxyl group of a diol in the presence of a secondary hydroxyl group using trityl chloride.[2]
Materials:
-
1,2-Hexanediol (1.0 equiv)
-
Trityl Chloride (Tr-Cl) (1.05 - 1.1 equiv)
-
Anhydrous Pyridine
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Methanol (for quenching)
-
Ethyl Acetate
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the diol (1.0 equiv) and dissolve it in anhydrous pyridine.
-
Add DMAP (0.1 equiv) to the solution.
-
With stirring, add trityl chloride (1.1 equiv) portion-wise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of methanol to consume any excess trityl chloride.
-
Remove the pyridine under reduced pressure (co-evaporation with toluene can aid in complete removal).
-
Partition the resulting residue between ethyl acetate and water.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-tritylated product.
Protocol 2: Deprotection of a Trityl Ether
Objective: To remove the trityl protecting group from an alcohol using mild acidic conditions.[3]
Materials:
-
Trityl-protected alcohol (1.0 equiv)
-
Dichloromethane (CH₂Cl₂) or a protic solvent like Methanol
-
Formic Acid (97%+) or 1% HCl in Methanol
-
Dioxane (optional, for co-evaporation)
-
Ethyl Acetate or Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Dissolve the trityl-protected alcohol in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add the mild acid (e.g., treat with cold 97+% formic acid for approximately 3-5 minutes, or use a dilute solution of HCl in methanol).[3]
-
Stir the reaction at low temperature and monitor its completion by TLC (the cleavage is typically rapid).
-
Once the reaction is complete, carefully quench by adding it to a stirred, cold saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate or diethyl ether.
-
The byproduct, triphenylmethanol, is often insoluble in nonpolar solvents like hexane or can be filtered off if it precipitates.[3]
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the deprotected alcohol via flash column chromatography.
Visualizations
Caption: General reaction scheme for selective monotritylation of a primary/secondary diol.
Caption: Workflow for the selective monotritylation of a diol.
Caption: Steric hindrance directs the bulky trityl group to the primary hydroxyl.
References
Application Notes and Protocols: Methoxy-Substituted Trityl Ethers as Protecting Groups in Carbohydrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of carbohydrate synthesis, the strategic use of protecting groups is paramount to achieving desired regioselectivity and stereoselectivity. Among the plethora of hydroxyl protecting groups, the trityl group and its methoxy-substituted derivatives, namely monomethoxytrityl (MMT) and dimethoxytrityl (DMT), are particularly valuable. Their steric bulk allows for the selective protection of primary hydroxyl groups, a common requirement in the synthesis of complex oligosaccharides and glycoconjugates. The "methyl trityl ether" protecting groups, MMT and DMT, offer a tunable level of acid lability, allowing for their selective removal under conditions that leave other protecting groups intact. This document provides detailed application notes and protocols for the use of these valuable tools in carbohydrate synthesis.
Principle of Methoxy-Substituted Trityl Ethers in Carbohydrate Protection
The utility of MMT and DMT ethers as protecting groups stems from several key properties:
-
Regioselectivity for Primary Hydroxyls: Due to their significant steric hindrance, reagents like MMT-Cl and DMT-Cl react preferentially with the least sterically hindered hydroxyl group, which is typically the primary hydroxyl (e.g., at the C-6 position of a hexopyranose).
-
Tunable Acid Lability: The introduction of electron-donating methoxy groups on the phenyl rings of the trityl cation significantly stabilizes the carbocation intermediate formed during acid-catalyzed deprotection. This makes the MMT and DMT ethers more acid-labile than the unsubstituted trityl (Tr) ether. The order of acid lability is DMT > MMT > Tr. This allows for a tiered deprotection strategy where a DMT group can be removed in the presence of an MMT or Tr group, and an MMT group can be removed in the presence of a Tr group.
-
Orthogonality: Methoxy-substituted trityl ethers are stable under basic and neutral conditions, making them compatible with a wide range of other protecting groups, such as benzoates, acetates, and benzyl ethers. This orthogonality is a cornerstone of modern multistep organic synthesis.
-
Reaction Monitoring: The cleavage of the DMT group in acidic solution produces the dimethoxytrityl cation, which has a characteristic bright orange color, allowing for facile visual or spectrophotometric monitoring of the deprotection reaction's progress.[1]
Data Presentation: Comparison of Trityl, MMT, and DMT Protecting Groups
The choice of a specific trityl derivative depends on the desired level of stability and the conditions required for its removal in a multi-step synthesis. The following tables summarize the key differences and provide representative data for their application in carbohydrate synthesis.
Table 1: Comparison of Lability and Deprotection Conditions for Trityl, MMT, and DMT Groups
| Protecting Group | Abbreviation | Relative Acid Lability | Typical Deprotection Conditions |
| Triphenylmethyl | Tr | 1 | 10-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) |
| 4-Methoxytrityl | MMT | ~10-30 | 0.5-1% TFA in DCM; 80% Acetic Acid |
| 4,4'-Dimethoxytrityl | DMT | ~100-300 | 0.1-0.5% TFA in DCM; 80% Acetic Acid |
Table 2: Representative Data for Protection of Primary Hydroxyls in Carbohydrates
| Carbohydrate Substrate | Protecting Group Reagent | Reaction Conditions | Yield (%) | Reference |
| Methyl α-D-glucopyranoside | DMT-Cl | Pyridine, DMAP (cat.), rt, 12 h | ~85-95 | [2][3] |
| Methyl α-D-galactopyranoside | MMT-Cl | Pyridine, DMAP (cat.), rt, 16 h | ~80-90 | [4] |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | DMT-Cl | Pyridine, rt, 24 h | >80 | [5] |
Table 3: Representative Data for Deprotection of Methoxy-Substituted Trityl Ethers
| Substrate | Protecting Group | Deprotection Conditions | Time | Yield (%) | Reference |
| 6-O-DMT-Methyl α-D-glucopyranoside | DMT | 80% Acetic Acid (aq) | 2 h | >90 | [6] |
| 6-O-MMT-Methyl α-D-galactopyranoside | MMT | 1% TFA in DCM | 10 min | >95 | [7] |
| 5'-O-DMT-Thymidine | DMT | 3% Dichloroacetic acid in DCM | 5 min | Quantitative | [8] |
Experimental Protocols
Protocol 1: Regioselective Protection of a Primary Hydroxyl Group with 4,4'-Dimethoxytrityl Chloride (DMT-Cl)
This protocol describes the selective protection of the C-6 hydroxyl group of methyl α-D-glucopyranoside.
Materials:
-
Methyl α-D-glucopyranoside
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Pyridine
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous pyridine.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add DMT-Cl (1.1 eq) portion-wise over 15 minutes with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the 6-O-DMT protected product.
Protocol 2: Selective Deprotection of the 4,4'-Dimethoxytrityl (DMT) Group
This protocol details the removal of the DMT protecting group under mild acidic conditions.
Materials:
-
DMT-protected carbohydrate
-
80% aqueous acetic acid or 1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure using 80% Acetic Acid:
-
Dissolve the DMT-protected carbohydrate in 80% aqueous acetic acid.
-
Stir the solution at room temperature and monitor the reaction by TLC. The appearance of a bright orange color indicates the formation of the DMT cation.
-
Once the starting material is consumed (typically 1-3 hours), concentrate the solution under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual acetic acid.
-
The crude deprotected product can be further purified if necessary.
Procedure using 1% TFA in DCM:
-
Dissolve the DMT-protected carbohydrate in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add 1% TFA in DCM dropwise until the characteristic orange color persists.
-
Stir the reaction at 0 °C for 5-15 minutes, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the orange color disappears.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the deprotected carbohydrate.
Visualizations
Caption: Mechanism of DMT protection of a hydroxyl group.
Caption: Mechanism of acid-catalyzed DMT deprotection.
Caption: Workflow for disaccharide synthesis using DMT.
References
- 1. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. journalirjpac.com [journalirjpac.com]
- 4. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
Application of 2'-O-(2-Methylthioethyl) (MTE) Protecting Group in Nucleoside Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 2'-O-(2-methylthioethyl) (MTE) modification is a crucial tool in the synthesis of therapeutic oligonucleotides, offering a unique combination of properties that enhance their drug-like characteristics. As a derivative of the well-established 2'-O-methoxyethyl (MOE) modification, the MTE group provides improved protein binding, high binding affinity to target RNA, and predictable nuclease resistance, making it a valuable asset in the development of antisense oligonucleotides and siRNAs.
The sulfur atom in the MTE group, replacing the oxygen in the MOE moiety, is the key to its enhanced properties. This substitution leads to a moderate increase in lipophilicity, which is thought to contribute to improved binding to serum albumin.[1] This enhanced protein binding can extend the half-life of oligonucleotides in vivo, a critical factor for therapeutic efficacy.
Furthermore, oligonucleotides incorporating the 2'-O-MTE modification maintain a high binding affinity for their target RNA sequences.[1] This strong hybridization is essential for the mechanism of action of antisense drugs and siRNAs, ensuring potent and specific gene silencing. While the MTE modification provides some resistance to nuclease degradation, it is considered to have limited resistance to exonucleases.[1] This characteristic can be strategically utilized in the design of "gapmer" antisense oligonucleotides, where the central DNA-like region is flanked by nuclease-resistant modified nucleotides like 2'-O-MTE. This design allows for the recruitment of RNase H to cleave the target RNA while protecting the oligonucleotide from degradation.
The synthesis of 2'-O-MTE modified nucleosides and their incorporation into oligonucleotides follows established phosphoramidite chemistry protocols, making it accessible for researchers in the field. The MTE group is stable throughout the oligonucleotide synthesis cycle and standard deprotection conditions, ensuring the integrity of the final product.
Key Properties of MTE-Modified Oligonucleotides
| Property | Observation | Reference |
| RNA Binding Affinity | High binding affinity to complementary RNA, comparable to 2'-O-MOE modification. | [1] |
| Protein Binding | Improved binding to human serum albumin compared to 2'-O-MOE modified oligonucleotides. | [1] |
| Nuclease Resistance | Limited resistance to exonuclease degradation. | [1] |
| Duplex Stability (Tm) | The melting temperature (Tm) of a duplex with a complementary RNA strand is a critical measure of binding affinity. The 2'-O-MTE modification contributes to increased duplex stability. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis of MTE-modified oligonucleotides and the logical relationship of its properties influencing therapeutic potential.
Caption: General workflow for the synthesis of 2'-O-MTE modified oligonucleotides.
Caption: Logical relationship of 2'-O-MTE properties and therapeutic potential.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of analogous 2'-O-alkoxyethyl modified ribonucleosides and their incorporation into oligonucleotides. Researchers should adapt these protocols based on their specific nucleoside and available laboratory equipment.
Protocol 1: Synthesis of 5'-O-DMT-2'-O-(2-methylthioethyl)-N-protected-ribonucleoside
This protocol describes the introduction of the MTE group at the 2'-hydroxyl position of a ribonucleoside. The example uses uridine, but it can be adapted for other nucleosides with appropriate protection of the exocyclic amines (e.g., benzoyl for adenosine and cytidine, isobutyryl for guanosine).
Materials:
-
5'-O-(4,4'-dimethoxytrityl)-N-protected-ribonucleoside
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Chloroethyl methyl sulfide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5'-O-DMT-N-protected-ribonucleoside (1.0 eq) in anhydrous DMF, add sodium hydride (1.5 eq) portion-wise at 0 °C under an argon atmosphere.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add 2-chloroethyl methyl sulfide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the desired 5'-O-DMT-2'-O-(2-methylthioethyl)-N-protected-ribonucleoside.
Protocol 2: Synthesis of 5'-O-DMT-2'-O-(2-methylthioethyl)-N-protected-ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite
This protocol describes the phosphitylation of the 3'-hydroxyl group to generate the phosphoramidite building block for oligonucleotide synthesis.
Materials:
-
5'-O-DMT-2'-O-(2-methylthioethyl)-N-protected-ribonucleoside
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5'-O-DMT-2'-O-(2-methylthioethyl)-N-protected-ribonucleoside (1.0 eq) in anhydrous DCM under an argon atmosphere.
-
Add DIPEA (2.5 eq) and cool the solution to 0 °C.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes containing 1% triethylamine to yield the desired phosphoramidite.
Protocol 3: Oligonucleotide Synthesis, Deprotection, and Purification
This protocol outlines the general steps for incorporating the 2'-O-MTE phosphoramidite into an oligonucleotide using an automated DNA/RNA synthesizer and the subsequent deprotection and purification.
Materials:
-
2'-O-MTE phosphoramidite solution in anhydrous acetonitrile
-
Standard DNA/RNA synthesis reagents (activator, oxidizing agent, capping reagents)
-
Controlled pore glass (CPG) solid support
-
Concentrated aqueous ammonia/methylamine (AMA) solution (1:1, v/v)
-
Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidinone (NMP) (for RNA-containing oligonucleotides)
-
Appropriate buffers for HPLC purification
Procedure:
-
Oligonucleotide Synthesis:
-
Perform the solid-phase oligonucleotide synthesis on an automated synthesizer using the 2'-O-MTE phosphoramidite and other desired phosphoramidites according to standard protocols.
-
-
Cleavage and Deprotection:
-
Treat the CPG-bound oligonucleotide with AMA solution at 65 °C for 15-30 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
For oligonucleotides containing 2'-O-silyl protecting groups in addition to 2'-O-MTE, a subsequent deprotection step using TEA·3HF in NMP at 65 °C for 2.5 hours is required. The 2'-O-MTE group is stable under these conditions.
-
-
Purification:
-
Purify the crude deprotected oligonucleotide by high-performance liquid chromatography (HPLC) using a suitable column (e.g., reverse-phase or ion-exchange) and buffer system.
-
Desalt the purified oligonucleotide and quantify the yield by UV absorbance at 260 nm.
-
Note: The 2'-O-MTE group is generally intended as a permanent modification and is stable to standard oligonucleotide deprotection conditions. If removal of the MTE group is desired, specific chemical methods would need to be developed, as this is not a standard procedure.
References
Application Note: A Detailed Protocol for the Synthesis of Methyl Trityl Ether
Audience: Researchers, scientists, and drug development professionals.
Introduction
The triphenylmethyl (trityl) group is a bulky and versatile protecting group for primary alcohols in organic synthesis, particularly in nucleoside and carbohydrate chemistry. Its facile introduction and removal under mild acidic conditions, while remaining stable to neutral and basic conditions, make it highly valuable.[1] Methyl trityl ether is a simple ether that serves as a model compound for understanding tritylation reactions and can also be used as an intermediate in various synthetic routes.[2][3] This application note provides a detailed, step-by-step protocol for the synthesis of this compound from triphenylmethanol and methanol using an acid catalyst.
Reaction Principle
The synthesis proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. In the presence of a strong acid, such as concentrated sulfuric acid, triphenylmethanol is protonated, followed by the loss of a water molecule to form a highly stable tertiary carbocation, the triphenylmethyl (trityl) cation. This stability is attributed to the resonance delocalization of the positive charge over the three phenyl rings. The carbocation is then attacked by the nucleophilic methanol to form the protonated ether, which subsequently loses a proton to yield the final product, this compound.[4]
Experimental Protocol
This protocol is adapted from a procedure described by the Royal Society of Chemistry.[4]
Materials:
-
Triphenylmethanol (Trityl alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol (MeOH), ice-cold
-
50 mL Erlenmeyer flask
-
250 mL Erlenmeyer flask
-
Glass rod
-
Stirring apparatus
-
Ice/water bath
-
Vacuum filtration apparatus (e.g., Büchner funnel and flask)
-
Recrystallization solvent (e.g., Methanol)
Procedure:
-
Preparation of the Reactant:
-
Place 2.0 g (7.7 mmol) of triphenylmethanol into a 50 mL Erlenmeyer flask.
-
Using a glass rod, carefully crush the crystals into a fine powder to ensure efficient dissolution.[4]
-
-
Formation of the Trityl Cation:
-
Reaction with Methanol:
-
In a 250 mL Erlenmeyer flask, place 80 mL of ice-cold methanol.
-
Slowly and carefully pour the triphenylmethanol-sulfuric acid solution into the cold methanol with vigorous stirring.[4]
-
-
Precipitation and Isolation:
-
Purification:
-
Recrystallize the crude product from methanol to obtain pure this compound.[4]
-
Dry the purified product and determine the yield and melting point.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Triphenylmethyl chloride (2.035 g) | [6] |
| Product | Triphenylmethyl methyl ether | [6] |
| Actual Yield | 1.239 g | [6] |
| Theoretical Yield | 2.003 g | [6] |
| Percent Yield | 61.85% | [6] |
| Purity (by TLC) | Rf value of 0.5 (identical to pure sample) | [6] |
Workflow and Signaling Pathway Diagrams
Synthesis Workflow Diagram
Figure 1. Experimental Workflow for this compound Synthesis
Reaction Mechanism Diagram
Figure 2. Reaction Mechanism for Acid-Catalyzed Synthesis of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. METHYL TRIPHENYLMETHYL ETHER Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. METHYL TRIPHENYLMETHYL ETHER | 596-31-6 [chemicalbook.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Solved Experiment 4: Synthesis of Triphenylmethyl ("Trityl") | Chegg.com [chegg.com]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for the Cleavage of the Methyl Trityl (Mmt) Ether Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The monomethoxytrityl (Mmt) group is a valuable acid-labile protecting group for hydroxyl, thiol, and amino functionalities in multi-step organic synthesis. Its sensitivity to mild acidic conditions allows for selective deprotection in the presence of other, more robust acid-labile protecting groups such as tert-butoxycarbonyl (Boc), tert-butyl (tBu), and even the parent trityl (Trt) group. This fine-tunable lability makes the Mmt group particularly useful in the synthesis of complex molecules like peptides, oligonucleotides, and carbohydrates, where orthogonal protection strategies are paramount.
The enhanced acid lability of the Mmt group compared to the Trt group stems from the electron-donating methoxy substituent on one of the phenyl rings. This substituent stabilizes the trityl cation formed during acidic cleavage, thus facilitating its removal under milder conditions. The general order of acid lability for common trityl-based protecting groups is: Trimethoxytrityl (TMT) > Dimethoxytrityl (DMT) > Monomethoxytrityl (Mmt) > Trityl (Trt).[1]
These application notes provide a comprehensive overview of the conditions for Mmt group cleavage, detailed experimental protocols for both solid-phase and solution-phase applications, and quantitative data to guide the selection of optimal deprotection strategies.
Data Presentation: Cleavage Conditions for Mmt Ethers
The following tables summarize various conditions reported for the cleavage of the Mmt protecting group from different functional groups. The efficiency of deprotection is influenced by the substrate, solvent, acid concentration, reaction time, and the presence of scavengers.
Table 1: Acidic Cleavage Conditions for S-Mmt in Peptide Synthesis
| Substrate (Amino Acid) | Reagent/Solvent | Concentration | Scavenger | Time | Yield/Efficiency | Reference |
| Fmoc-Cys(Mmt)-OH | TFA in DCM | 0.5-1.0% | - | - | Quantitative | [2] |
| Cys(Mmt) on-resin | TFA in DCM | 1% | 5% TIS | 3 x 2 min | - | |
| Cys(Mmt) on-resin | TFA in DCM | 2% | 5% TIS | 5 x 2 min | High | |
| Cys(Mmt) on-resin (Oxytocin) | 2% TFA in DCM | 2% | 5% TIS | 5 x 10 min | Highest % deprotection observed in study | [3] |
| Lys(Mmt) on-resin | AcOH/TFE/DCM | 1:2:7 | - | - | Rapid Cleavage | |
| Lys(Mmt) on-resin | HOBt in DCM/TFE | 0.6 M (1:1) | - | 1 h | Effective |
TFA: Trifluoroacetic acid; DCM: Dichloromethane; TIS: Triisopropylsilane; TFE: Trifluoroethanol; AcOH: Acetic acid; HOBt: Hydroxybenzotriazole.
Table 2: Comparison of Acid Lability of Trityl-Based Protecting Groups
| Protecting Group | Typical Cleavage Conditions | Relative Lability | Reference |
| Trityl (Trt) | 90% TFA | Least Labile | [4] |
| 4-Methyltrityl (Mtt) | 15% TFA | More labile than Trt | [5] |
| 4-Methoxytrityl (Mmt) | 0.5-2% TFA in DCM | More labile than Mtt | [2] |
| 4,4'-Dimethoxytrityl (DMT) | 3% Dichloroacetic Acid in DCM | More labile than Mmt |
Mandatory Visualizations
Cleavage Mechanism of Mmt Ether
The cleavage of an Mmt ether proceeds via an SN1 mechanism under acidic conditions. The ether oxygen is first protonated by the acid, creating a good leaving group (the alcohol). The Mmt-oxygen bond then cleaves to form a resonance-stabilized tertiary carbocation (the Mmt cation) and the free alcohol. The stability of this cation is enhanced by the electron-donating methoxy group, which is why Mmt is more acid-labile than the unsubstituted Trt group.[6][7][8][9][10] A scavenger is typically added to trap the reactive Mmt cation and prevent it from reattaching to the deprotected functional group or reacting with other nucleophiles present in the reaction mixture.
Caption: Acid-catalyzed SN1 cleavage mechanism of a methyl trityl (Mmt) ether.
Experimental Workflow: On-Resin Mmt Deprotection in SPPS
This workflow illustrates the typical steps for the selective removal of an Mmt group from a peptide synthesized on a solid support. This procedure is common for exposing a cysteine thiol or a lysine amine for subsequent on-resin modification, such as cyclization or branching.
Caption: Workflow for on-resin deprotection of an Mmt group in Solid-Phase Peptide Synthesis (SPPS).
Experimental Workflow: Solution-Phase Mmt Deprotection
This workflow outlines a general procedure for the cleavage of an Mmt ether from a substrate in solution, followed by work-up and purification.
Caption: General workflow for the solution-phase deprotection of an Mmt ether.
Experimental Protocols
Protocol 1: On-Resin Deprotection of Mmt from a Cysteine Side Chain in SPPS
This protocol describes the selective removal of the Mmt group from a cysteine residue on a solid-supported peptide.
Materials:
-
Peptide-resin containing an Mmt-protected cysteine residue (1 g)
-
Deprotection solution: 1-2% (v/v) Trifluoroacetic acid (TFA) and 5% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM)
-
Washing solvents: DCM, N,N-Dimethylformamide (DMF)
-
Neutralization solution: 5% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF
-
Shaker vessel or sintered glass funnel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Place the dry peptide-resin in a suitable reaction vessel and add DCM to swell the resin for at least 30 minutes.
-
Solvent Removal: Drain the DCM from the swollen resin.
-
Deprotection: Add the deprotection solution (10 mL) to the resin. Seal the vessel and shake gently for 2 minutes at room temperature.
-
Filtration: Drain the deprotection solution. If using a sintered glass funnel, apply gentle pressure with an inert gas. The filtrate will often be yellow/orange due to the released Mmt cation.
-
Repetitive Treatment: Repeat steps 3 and 4 for a total of 3 to 5 cycles to ensure complete removal of the Mmt group. Completeness of the deprotection can be monitored by taking a small sample of resin beads, washing them, and treating with a drop of TFA; an immediate orange color indicates remaining Mmt groups.
-
Washing: Wash the resin thoroughly with DCM (3 x 10 mL) to remove the cleaved Mmt cation and residual acid.
-
Solvent Exchange: Wash the resin with DMF (3 x 10 mL).
-
Neutralization: Wash the resin with the neutralization solution (2 x 10 mL) for 2 minutes each wash to neutralize any residual acid.
-
Final Wash: Wash the resin again with DMF (3 x 10 mL) followed by DCM (3 x 10 mL).
-
Drying: The resin can be dried under vacuum or used directly in the next synthetic step (e.g., disulfide bond formation or side-chain modification).
Protocol 2: General Solution-Phase Deprotection of an Mmt-Protected Alcohol
This protocol provides a general method for the cleavage of an Mmt ether in solution.
Materials:
-
Mmt-protected alcohol
-
Anhydrous Dichloromethane (DCM)
-
Scavenger: Triisopropylsilane (TIS) or Triethylsilane (TES) (3-5 equivalents)
-
Acid: Trifluoroacetic acid (TFA)
-
Quenching reagent: Pyridine or saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard work-up reagents: water, brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the Mmt-protected alcohol.
-
Dissolution: Dissolve the starting material in anhydrous DCM (a concentration of 0.1 to 0.5 M is typical). Add the scavenger (e.g., TIS, 3-5 eq.).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Acid: Prepare a dilute solution of TFA in DCM (e.g., 1-5% v/v). Slowly add the TFA solution dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and allow it to warm to room temperature if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a few drops of pyridine or by pouring the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution.
-
Work-up:
-
If quenched with NaHCO₃, separate the layers. Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers and wash sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solution under reduced pressure to yield the crude product. The crude product will contain the deprotected alcohol and the Mmt-scavenger adduct.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired alcohol.
Applications in Nucleoside and Carbohydrate Chemistry
The Mmt group has also been employed in the synthesis of nucleosides and carbohydrates, although less commonly than the DMT group in oligonucleotide synthesis. Its mild cleavage conditions are advantageous for protecting sensitive functionalities.
-
Nucleosides: The Mmt group can be used for the temporary protection of the 5'-hydroxyl group or the exocyclic amino functions of nucleobases.[11] Its removal with dilute acid is compatible with standard phosphoramidite DNA synthesis strategies. For example, Mmt removal from a 5'-amino modifier on an oligonucleotide can be achieved by treatment with 20% acetic acid in water for one hour at room temperature.[12] The resulting Mmt-alcohol can then be removed by extraction with ethyl acetate.[12]
-
Carbohydrates: In carbohydrate chemistry, the selective protection of multiple hydroxyl groups is a significant challenge. The Mmt group can be used for the protection of primary hydroxyls. Cleavage can be achieved under standard mild acidic conditions, but care must be taken to avoid migration of other protecting groups (like acyl groups) which can occur under acidic conditions.
Conclusion
The Methyl trityl (Mmt) protecting group is a versatile tool for chemists, offering a balance of stability and mild, selective cleavage. Its primary advantage lies in its greater acid lability compared to the Trt and Mtt groups, allowing for its removal without affecting more robust acid-labile protecting groups like tBu and Boc. The protocols and data provided herein offer a guide for researchers to effectively utilize the Mmt group in a variety of synthetic contexts, from solid-phase peptide synthesis to the solution-phase manipulation of complex small molecules, nucleosides, and carbohydrates. Successful deprotection relies on the careful selection of acidic conditions and the use of appropriate scavengers to ensure high yields and purity of the final product.
References
- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 2. nbinno.com [nbinno.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Khan Academy [khanacademy.org]
- 11. Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
Application Notes and Protocols: Deprotection of Methyl Trityl Ethers Under Mild Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (triphenylmethyl, Tr) group is a sterically bulky and acid-labile protecting group commonly employed for the protection of primary alcohols in organic synthesis, particularly in carbohydrate and nucleoside chemistry. Its removal under mild acidic conditions allows for the selective deprotection of primary hydroxyl groups while other protecting groups, such as silyl ethers, can remain intact. This application note provides a detailed overview of various mild acidic methods for the deprotection of methyl trityl ethers, complete with comparative data and experimental protocols to guide researchers in selecting the optimal conditions for their specific substrates and synthetic strategies.
The deprotection proceeds via an SN1 mechanism, where the protonation of the ether oxygen by a Brønsted acid or coordination to a Lewis acid facilitates the departure of the highly stable trityl cation.[1] The stability of this carbocation is a key factor in the lability of the trityl group under acidic conditions.[1]
Data Presentation: Comparison of Mild Acidic Deprotection Methods
The following table summarizes various mild acidic conditions for the deprotection of trityl ethers, providing a comparative overview of reagents, reaction conditions, and reported yields.
| Reagent(s) | Substrate Example | Solvent(s) | Temperature | Time | Yield (%) | Citation(s) |
| 80% Acetic Acid (aq) | 5'-O-Trityluridine | - | Room Temp. | 48 h | Quantitative | [1] |
| 80% Acetic Acid (aq) | 5'-O-(p-Methoxytrityl)uridine | - | Room Temp. | 2 h | Quantitative | [1] |
| 80% Acetic Acid (aq) | 5'-O-(4,4'-Dimethoxytrityl)uridine | - | Room Temp. | 15 min | Quantitative | [1] |
| 97+% Formic Acid | Generic Trityl Ether | - | Cold | 3 min | Not Specified | [1] |
| 5-10% Formic Acid | Trityl-protected nucleoside | Methanol | Room Temp. | 1-2 h | 70-85% | [2] |
| Trifluoroacetic Acid (TFA) | Trityl-protected alcohol | Dichloromethane | 0 °C to Room Temp. | Short | High | [3][4] |
| 1% TFA on Silica Gel | Trityl-protected alcohol | Hexane/CH₂Cl₂/MeOH | Room Temp. | Column Chromatography | 73% | [5] |
| Boron trifluoride etherate (BF₃·OEt₂) | Trityl-protected alcohol | CHCl₃/MeOH | Room Temp. | 45 min | 93% | [1] |
| Boron trifluoride etherate (BF₃·OEt₂), Triethylsilane, Hexafluoroisopropanol | Various O-, N-, S-trityl derivatives | Not Specified | Not Specified | Rapid | High | [6] |
Signaling Pathways and Experimental Workflows
Mechanism of Acid-Catalyzed Trityl Deprotection
The deprotection of a trityl ether under mild acidic conditions proceeds through the formation of a stable trityl cation. The general mechanism is depicted below.
Caption: Acid-catalyzed deprotection of a trityl ether.
General Experimental Workflow for Trityl Deprotection
The following diagram illustrates a typical workflow for the deprotection of a trityl ether under mild acidic conditions, followed by workup and purification.
Caption: General workflow for trityl ether deprotection.
Experimental Protocols
Protocol 1: Deprotection using 80% Acetic Acid
This protocol is particularly useful for substrates where a slower, controlled deprotection is desired, for instance, in the presence of other acid-sensitive groups.
Materials:
-
Trityl-protected compound
-
80% Acetic acid in water (v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the trityl-protected compound in 80% aqueous acetic acid.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 48 hours depending on the lability of the trityl group (e.g., Tr, MMT, DMT).[1]
-
Once the reaction is complete, carefully neutralize the acetic acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Rapid Deprotection using Formic Acid
This method is suitable for rapid deprotection when the substrate is stable to stronger acidic conditions for a short period.
Materials:
-
Trityl-protected compound (e.g., 200 mg, 0.4 mmol)
-
Cold formic acid (97+%) (3 mL)
-
Dioxane
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Warm deionized water (H₂O)
-
Round-bottom flask
-
Oil pump
-
Filtration apparatus
Procedure:
-
Treat the trityl-protected compound with cold (0-5 °C) formic acid (97+%).[1]
-
Stir the mixture for 3 minutes at room temperature.[1]
-
Evaporate the formic acid using an oil pump at room temperature.
-
To the residue, add dioxane and evaporate to dryness. Repeat this step.
-
Add ethanol and evaporate to dryness. Repeat this step.
-
Add diethyl ether and evaporate to dryness.
-
Extract the final residue with warm water (10 mL). The insoluble triphenylmethanol byproduct can be removed by filtration.[1]
-
Evaporate the aqueous filtrate in vacuo to obtain the deprotected product.
Protocol 3: Lewis Acid-Catalyzed Deprotection using Boron Trifluoride Etherate (BF₃·OEt₂)
This protocol offers a fast and high-yielding deprotection method, often compatible with other protecting groups.
Materials:
-
Trityl-protected compound (1.0 equiv)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv)
-
Ethyl acetate (EtOAc)
-
Deionized water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir plate and stir bar
Procedure:
-
Dissolve the trityl-protected compound in a mixture of CHCl₃ and MeOH (e.g., a 4:1 ratio).[1]
-
At room temperature, add BF₃·OEt₂ (2.0 equivalents) to the solution.[1]
-
Stir the mixture at room temperature for 45 minutes, monitoring the reaction by TLC.[1]
-
Upon completion, pour the reaction mixture into a separatory funnel containing EtOAc and H₂O.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography. For the cited example, the crude product was triturated with CH₂Cl₂ and hexane to induce precipitation of the pure product.[1]
Selectivity and Orthogonality
A key advantage of using mild acidic conditions for trityl deprotection is the ability to selectively cleave the trityl ether in the presence of other protecting groups. For example, trityl ethers can be deprotected with acetic acid or formic acid in the presence of tert-butyldimethylsilyl (TBS) ethers.[1] This orthogonality is crucial in the synthesis of complex molecules requiring differential protection of multiple hydroxyl groups. Careful selection of the acidic reagent and reaction conditions is paramount to achieving the desired selectivity. Weaker acids like acetic acid are generally preferred when more acid-labile groups are present in the molecule.
Conclusion
The deprotection of methyl trityl ethers under mild acidic conditions is a versatile and widely used transformation in organic synthesis. By carefully selecting the appropriate Brønsted or Lewis acid and optimizing the reaction conditions, researchers can achieve high yields and excellent selectivity. The protocols and comparative data provided in this application note serve as a valuable resource for scientists and drug development professionals to effectively implement trityl group deprotection strategies in their synthetic endeavors.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Orthogonal Protecting Group Strategy Involving Methyl Trityl (Mmt) Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of multi-step organic synthesis, particularly in the fields of peptide, nucleoside, and complex molecule synthesis, the strategic use of protecting groups is paramount. An orthogonal protecting group strategy, which allows for the selective removal of one protecting group in the presence of others under specific and non-interfering conditions, is a cornerstone of modern synthetic chemistry. The 4-methoxytrityl (Mmt) group, a derivative of the trityl (Trt) group, has emerged as a valuable tool in this regard. Its heightened acid lability compared to the parent Trt group, and its stability to basic and other reaction conditions, allows for its selective removal under very mild acidic conditions. This attribute makes the Mmt group an excellent choice for the temporary protection of hydroxyl, amino, and thiol functionalities, enabling site-specific modifications in complex molecular architectures.
These application notes provide a comprehensive overview of the Mmt protecting group, its applications, and detailed experimental protocols for its use in an orthogonal protecting group strategy.
Principle of Orthogonality with Mmt Ethers
The utility of the Mmt group in an orthogonal strategy stems from its distinct cleavage conditions compared to other commonly used protecting groups. The electron-donating methoxy group on one of the phenyl rings of the trityl scaffold stabilizes the resulting carbocation upon acid-mediated cleavage, rendering the Mmt group significantly more acid-labile than the trityl (Trt) and 4-methyltrityl (Mtt) groups.[1][2] This allows for its selective removal with dilute acids, such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM), while other acid-labile groups like tert-butyloxycarbonyl (Boc) and many silyl ethers, as well as base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc), remain intact.[3][4][5]
The general order of acid lability for these trityl-based protecting groups is: Mmt > Mtt > Trt [1][2]
This differential lability is the foundation of the orthogonal strategy, allowing for a precise sequence of deprotection and functionalization steps.
Data Presentation
Table 1: Comparative Lability of Trityl-Based Protecting Groups
| Protecting Group | Structure | Relative Acid Lability | Typical Deprotection Conditions |
| Trityl (Trt) | Least Labile | 90% TFA in DCM[2] | |
| 4-Methyltrityl (Mtt) | Moderately Labile | 15% TFA in DCM[2] | |
| 4-Methoxytrityl (Mmt) | Most Labile | 1-2% TFA in DCM[2][3] |
Table 2: Mmt Ether Stability to Various Reagents
| Reagent/Condition | Stability | Observations |
| Piperidine (20% in DMF) | Stable | Compatible with Fmoc deprotection conditions in peptide synthesis.[6] |
| Strong Bases (e.g., NaH, LDA) | Stable | Mmt ethers are generally stable to strong non-nucleophilic bases.[7] |
| Oxidizing Agents (e.g., PCC, Swern) | Stable | The ether linkage is resistant to common oxidizing agents.[7] |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | The ether linkage is stable to hydride reducing agents.[7] |
| Catalytic Hydrogenolysis (H₂/Pd) | Labile | The trityl group can be cleaved by hydrogenolysis. |
Table 3: Conditions for Mmt Deprotection
| Substrate Type | Reagents and Conditions | Time | Yield (%) | Reference |
| Primary Alcohol | 1% TFA in DCM | 10 min | >95 | [3] |
| Cysteine (on-resin) | 2% TFA, 5% TIS in DCM (5 cycles) | 10 min/cycle | High | [8] |
| 5'-Amino-Modifier (Oligonucleotide) | 80% Acetic Acid in Water | 1 hr | Quantitative | [9] |
| 5'-Amino-Modifier (Oligonucleotide) | Neutral aqueous conditions, 60 °C | 60 min | Quantitative | [10] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with Mmt-Cl
This protocol describes a general method for the protection of a primary hydroxyl group using 4-methoxytrityl chloride (Mmt-Cl).
Materials:
-
Substrate containing a primary alcohol
-
4-Methoxytrityl chloride (Mmt-Cl) (1.1 - 1.5 equivalents)
-
Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) (2-3 equivalents)
-
Anhydrous solvent (e.g., DCM, pyridine)
-
Standard workup reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol-containing substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
If not using pyridine as the solvent, add the non-nucleophilic base.
-
Slowly add a solution of Mmt-Cl in the anhydrous solvent to the reaction mixture at 0 °C or room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
Dilute the reaction mixture with an organic solvent (e.g., DCM or ethyl acetate) and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Mmt-protected alcohol.[3]
Protocol 2: On-Resin Deprotection of Mmt from a Cysteine Side Chain in Solid-Phase Peptide Synthesis (SPPS)
This protocol details the selective removal of the Mmt group from a cysteine residue on a solid support during Fmoc-based peptide synthesis.
Materials:
-
Peptide-resin containing an Mmt-protected cysteine residue
-
Deprotection solution: 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Scavenger: 5% Triisopropylsilane (TIS)
-
Washing solvents: DCM, Dimethylformamide (DMF)
-
Neutralization solution: 5% DIEA in DMF
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the solvent and add the deprotection solution containing the scavenger. Agitate for 2-10 minutes. The solution will typically turn yellow/orange due to the formation of the Mmt cation.
-
Drain the deprotection solution.
-
Repeat steps 2 and 3 for a predetermined number of cycles (typically 3-5) to ensure complete deprotection.[3][8]
-
Wash the resin thoroughly with DCM to remove the cleaved Mmt cation and residual acid.
-
Wash the resin with DMF.
-
Neutralize the resin by washing with the neutralization solution.
-
Wash the resin again with DMF and DCM.
-
The resin is now ready for the next synthetic step (e.g., disulfide bond formation or side-chain modification).
Mandatory Visualization
Caption: General workflow for the Mmt protection of an alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
Application Notes and Protocols for the Use of 4-Methyltrityl (Mtt) Protecting Group in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase organic synthesis (SPOS), particularly in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high yields and purity of the target molecules. The 4-methyltrityl (Mtt) group, a derivative of the well-known trityl (Trt) group, has emerged as a valuable tool for the temporary protection of various functional groups. Its key advantage lies in its heightened acid lability compared to the parent trityl group, which allows for its selective removal under very mild acidic conditions. This orthogonality to the more robust acid-labile protecting groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) ethers, and its stability to the basic conditions used for Fmoc deprotection, makes the Mtt group ideal for the synthesis of complex peptides and other organic molecules requiring selective on-resin modifications.[1]
This document provides detailed application notes, experimental protocols, and comparative data on the use of the 4-methyltrityl protecting group in solid-phase synthesis.
Applications of the Mtt Group in Solid-Phase Synthesis
The Mtt group is primarily employed for the side-chain protection of amino acids in Fmoc-based SPPS. Its unique cleavage properties make it particularly suitable for:
-
Synthesis of Branched and Cyclic Peptides: The Mtt group can be selectively removed from the side chain of an amino acid (e.g., Lysine) on the solid support, allowing for the elongation of a second peptide chain or for on-resin cyclization.[1]
-
Attachment of Reporter Groups: Following selective deprotection of an Mtt-protected residue, fluorescent dyes, biotin, or other labels can be specifically attached to the peptide while it is still on the resin.[1]
-
Synthesis of Multi-Antigenic Peptides (MAPs): The Mtt group is instrumental in the construction of lysine cores for the synthesis of MAPs.
-
Protection of Nucleophilic Side Chains: The Mtt group is used to protect the side chains of amino acids such as Lysine (Lys), Ornithine (Orn), Asparagine (Asn), Glutamine (Gln), and Cysteine (Cys).[1]
Comparison of Trityl-Based Protecting Groups
The choice between different trityl-based protecting groups depends on the desired level of acid lability. The introduction of electron-donating groups, such as methoxy (in Mmt) or methyl (in Mtt), increases the stability of the corresponding trityl cation formed during cleavage, thus making the protecting group more susceptible to acid cleavage.
| Protecting Group | Structure | Relative Acid Lability | Typical Cleavage Conditions |
| Trityl (Trt) | Triphenylmethyl | Least Labile | 90-95% TFA |
| 4-Methyltrityl (Mtt) | (4-Methylphenyl)diphenylmethyl | More Labile than Trt | 1-2% TFA in DCM; Acetic acid/TFE/DCM |
| 4-Methoxytrityl (Mmt) | (4-Methoxyphenyl)diphenylmethyl | Most Labile of the three | 0.5-1% TFA in DCM; HOBt in DCM/TFE |
Table 1: Comparison of common trityl-based protecting groups used in solid-phase peptide synthesis.[2]
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Lys(Mtt)-OH
This protocol describes a two-step synthesis of Fmoc-Lys(Mtt)-OH from L-lysine with an overall yield of approximately 42%.
Step 1: Synthesis of H-Lys(Mtt)-OH
-
Dissolve L-lysine hydrochloride in water and adjust the pH to 10.5 with an appropriate base.
-
Add a solution of 4-methyltrityl chloride (Mtt-Cl) in an organic solvent (e.g., THF) dropwise to the lysine solution at room temperature while maintaining the pH at 10.5.
-
Stir the reaction mixture overnight.
-
Acidify the mixture to pH 6 with dilute HCl.
-
Extract the aqueous phase with an organic solvent to remove unreacted Mtt-Cl and Mtt-OH.
-
Adjust the pH of the aqueous phase to the isoelectric point of H-Lys(Mtt)-OH to precipitate the product.
-
Filter, wash the precipitate with water and a suitable organic solvent, and dry under vacuum.
Step 2: Fmoc Protection of H-Lys(Mtt)-OH
-
Suspend H-Lys(Mtt)-OH in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dioxane dropwise.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl to pH 2-3.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure and purify the crude product by crystallization or column chromatography to obtain Fmoc-Lys(Mtt)-OH.
Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-AA(Mtt)-OH
This protocol outlines the general steps for incorporating an Mtt-protected amino acid into a peptide chain using manual or automated Fmoc-SPPS.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-AA(Mtt)-OH:
-
Pre-activate a solution of the Fmoc-AA(Mtt)-OH (e.g., Fmoc-Lys(Mtt)-OH) (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in DMF, in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin extensively with DMF and dichloromethane (DCM).
-
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Protocol 3: Selective On-Resin Cleavage of the Mtt Group
The selective removal of the Mtt group is a key advantage, enabling on-resin modifications.
Cleavage Cocktail: A solution of 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used. The addition of a scavenger, such as 2-5% triisopropylsilane (TIS), is recommended to prevent the re-attachment of the Mtt cation.[3]
Procedure:
-
Wash the peptide-resin with DCM to remove any residual DMF.
-
Add the cleavage cocktail (e.g., 1% TFA, 5% TIS in DCM) to the resin.
-
Gently agitate the resin for 10-30 minutes at room temperature. The cleavage can often be monitored by the appearance of a yellow-orange color due to the formation of the Mtt cation.
-
Repeat the treatment with fresh cleavage cocktail until the solution remains colorless, indicating complete removal of the Mtt group.
-
Wash the resin thoroughly with DCM to remove the cleavage reagents.
-
Neutralize the resin with a solution of 10% DIPEA in DMF.
-
Wash the resin with DMF to prepare it for the subsequent reaction (e.g., coupling of another molecule to the deprotected side chain).
Protocol 4: Final Cleavage and Deprotection
After the peptide synthesis is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.
Cleavage Cocktail: A standard cleavage cocktail for Fmoc-SPPS is typically used, such as 95% TFA, 2.5% water, and 2.5% TIS.
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold ether several times to remove scavengers and other small molecule impurities.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
The following table summarizes typical cleavage conditions and times for the Mtt group compared to other trityl-based protecting groups.
| Protecting Group | Amino Acid Side Chain | Cleavage Reagent | Cleavage Time | Cleavage Yield | Reference |
| Mtt | Lysine | 1% TFA in DCM | 30 min | Quantitative | |
| Mtt | Lysine | Acetic acid/TFE/DCM (1:2:7) | 1 h | Quantitative | |
| Mmt | Cysteine | 0.5-1.0% TFA | Not specified | Quantitative | [4] |
| Trt | Asparagine | 95% TFA | 1-2 h | Complete |
Table 2: Cleavage conditions and efficiency for Mtt and related protecting groups.
Mandatory Visualizations
Caption: Workflow for SPPS incorporating an Mtt-protected amino acid for on-resin modification.
Caption: Orthogonality of Mtt, Fmoc, and tBu/Boc protecting groups in solid-phase peptide synthesis.
Conclusion
The 4-methyltrityl (Mtt) protecting group is a powerful and versatile tool in solid-phase organic synthesis, offering a key advantage in its selective removal under mild acidic conditions. This orthogonality allows for the synthesis of complex molecules with specific on-resin modifications, which would be challenging to achieve with other protecting group strategies. By understanding the principles of its application and following robust experimental protocols, researchers can leverage the Mtt group to advance their work in peptide chemistry, drug discovery, and materials science.
References
Application Notes and Protocols: Experimental Procedures for Methyl Trityl Ether Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (triphenylmethyl, Tr) group is a sterically bulky protecting group commonly employed for primary alcohols due to its high selectivity and ease of removal under acidic conditions.[1] Its lability to acid allows for mild deprotection, a crucial feature in multi-step organic synthesis, particularly in carbohydrate and nucleoside chemistry.[2][3] This document provides detailed experimental procedures for the deprotection of methyl trityl ether, a representative substrate, using various methodologies. It includes a comparative analysis of reaction conditions and outcomes to guide the selection of the most suitable protocol for a given synthetic strategy.
Data Presentation: Comparison of Deprotection Methods
The selection of a deprotection method for a trityl ether is contingent on the substrate's sensitivity to acidic or other reaction conditions. The following table summarizes quantitative data for common deprotection protocols, offering a comparative overview of their efficiency.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Substrate (if not this compound) | Reference(s) |
| Brønsted Acid Catalysis | |||||||
| 5% Trifluoroacetic acid (TFA) | Chloroform | Room Temp. | Not Specified | 94 | Deoxyadenosine derivative | [4] | |
| 97+% Formic Acid | None (neat) | Room Temp. | 3 min | Not specified | Nucleoside derivative | [5] | |
| 5-10% Formic Acid | Methanol | Room Temp. | 2-3 hours | 70-85 | Protected thymidine dinucleosides | [6] | |
| Acetic Acid (80%) | Water | Reflux | 48 hours | Not specified | 5'-trityl-uridine | [2] | |
| Hydrochloric Acid (HCl) | Toluene | Room Temp. | Not specified | High | Boronate ester derivative | [7] | |
| Lewis Acid Catalysis | |||||||
| Boron trifluoride etherate (BF₃·OEt₂) | Chloroform/Methanol | Room Temp. | 45 min | 93 | Protected carbohydrate | [2] | |
| Antimony Trichloride (SbCl₃) | Acetonitrile/Water | Room Temp. | 10-30 min | 90-97 | Various protected alcohols | [8] | |
| Reductive Deprotection | |||||||
| Sodium borohydride (NaBH₄) / HgCl₂ | Acetonitrile | Room Temp. | Not specified | Good | Monofunctional trityl ethers | [1][9] |
Experimental Protocols
Detailed methodologies for the most common deprotection procedures are provided below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a general and highly effective method for the removal of the trityl group.[1]
Materials:
-
Trityl-protected compound (e.g., this compound)
-
Dichloromethane (DCM) or Chloroform
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the trityl-protected compound in a suitable solvent such as dichloromethane.[1]
-
Cool the solution in an ice bath.[1]
-
Add a solution of the acid (e.g., trifluoroacetic acid in dichloromethane) dropwise to the cooled solution.[1] The concentration of TFA can be adjusted based on the acid sensitivity of the substrate.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, quench the reaction by the slow addition of a weak base, such as saturated sodium bicarbonate solution, until gas evolution ceases.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
The crude product can be purified by column chromatography to separate the desired alcohol from the triphenylmethanol byproduct.[1]
Protocol 2: Deprotection using Formic Acid
This method offers a rapid and mild alternative for the deprotection of trityl ethers, particularly for acid-sensitive substrates.
Materials:
-
Trityl-protected compound
-
Formic acid (97+%)
-
Dioxane
-
Ethanol
-
Diethyl ether
-
Water
-
Round-bottom flask
-
Rotary evaporator with an oil pump
-
Filtration apparatus
Procedure:
-
Treat the trityl-protected compound (e.g., 200 mg, 0.4 mmol) with 3 mL of cold formic acid (97+%).
-
Stir the mixture at room temperature for 3 minutes.
-
Evaporate the formic acid using an oil pump at room temperature.
-
To the residual gum, add dioxane and evaporate in vacuo. Repeat this co-evaporation step twice.
-
Subsequently, perform two co-evaporations from ethanol and then two from diethyl ether.
-
Extract the final residue with 10 mL of warm water.[2]
-
Filter the insoluble triphenylcarbinol byproduct.[2]
-
Evaporate the aqueous filtrate in vacuo to obtain the deprotected alcohol.
Protocol 3: Deprotection using a Lewis Acid (BF₃·OEt₂)
Lewis acid-catalyzed deprotection provides an alternative to Brønsted acids and can be effective for certain substrates.[2]
Materials:
-
Trityl-protected compound
-
Chloroform
-
Methanol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the trityl-protected compound (e.g., 2.0 mmol) in a mixture of chloroform and methanol (e.g., 16 mL/4 mL), add boron trifluoride etherate (e.g., 4.0 mmol) at room temperature.[2]
-
Stir the mixture at room temperature for approximately 45 minutes, monitoring the reaction by TLC.[2]
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.[2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[2]
-
After removal of the solvent under reduced pressure, the crude product can be further purified, for example, by recrystallization or column chromatography.[2]
Visualizations
Acid-Catalyzed Deprotection Mechanism
The deprotection of a trityl ether under acidic conditions proceeds through a stable triphenylmethyl (trityl) cation intermediate.[2]
Caption: Acid-catalyzed cleavage of a trityl ether.
General Experimental Workflow for Acid-Catalyzed Deprotection
The following diagram outlines the typical workflow for the deprotection of a this compound using an acid catalyst.
Caption: General workflow for acid-catalyzed deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Trityl Ether Protection of Alcohols
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing trityl (triphenylmethyl) protecting groups for alcohols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of trityl ether protection?
A1: The protection of an alcohol with a trityl group, typically using trityl chloride (Tr-Cl), proceeds through a carbocation-mediated SN1-type mechanism. The bulky trityl chloride dissociates to form a highly stable, resonance-stabilized trityl cation. The alcohol then acts as a nucleophile, attacking the carbocation to form the protected trityl ether. A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct.[1][2] Due to the quaternary carbon of the trityl group, a direct SN2 attack by the alcohol is not possible.[2]
Q2: Why is the trityl group selective for primary alcohols?
A2: The high selectivity of the trityl group for primary alcohols over secondary and tertiary alcohols is due to its significant steric bulk.[1][2][3] The three phenyl rings create substantial steric hindrance around the electrophilic carbon of the trityl cation, making it much more accessible to the less hindered oxygen of a primary alcohol.[2]
Q3: What is the difference between trityl (Tr), monomethoxytrityl (MMT), and dimethoxytrityl (DMT) groups?
A3: MMT and DMT are derivatives of the trityl group with one or two methoxy groups on the phenyl rings, respectively. These electron-donating groups further stabilize the intermediate trityl cation. This increased stability makes both the protection and the subsequent acidic deprotection reactions faster. For example, the cleavage of a dimethoxytrityl (DMT) ether is significantly faster than that of a standard trityl ether under the same acidic conditions.[2]
Q4: Can I use trityl alcohol directly for protection instead of trityl chloride?
A4: Yes, trityl alcohol can be used as a tritylating agent, often in the presence of an acid catalyst. One efficient method uses an ionic liquid like 1-ethyl-3-methylimidazolium tetrachloroaluminate (EMIM·AlCl4) as a recyclable catalyst to facilitate the reaction between an alcohol and triphenylmethanol.[4]
Q5: What does the term "Methyl trityl ether protection" refer to?
A5: "this compound" is the specific product formed when methanol is protected by a trityl group. The general process is referred to as "trityl ether protection" of an alcohol. This guide addresses the common side reactions and issues encountered during the formation of trityl ethers in general.
Troubleshooting Guide
This guide addresses common issues encountered during the tritylation of alcohols.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Tritylating Agent: Trityl chloride is sensitive to moisture and can hydrolyze.[5] | 1. Use a fresh bottle of trityl chloride or ensure it has been stored under anhydrous conditions. |
| 2. Insufficient Base/Catalyst: The base may not be effectively scavenging the generated HCl, or the catalyst (e.g., DMAP) may be inactive.[5] | 2. Ensure the base (e.g., pyridine, triethylamine) is dry and used in sufficient excess. If using DMAP, confirm its purity. | |
| 3. Steric Hindrance: Secondary alcohols react much slower than primary alcohols.[2] Bulky substituents near the hydroxyl group can also impede the reaction.[5] | 3. Increase the reaction time and/or gently heat the mixture (e.g., to 40-50 °C).[5] For very hindered alcohols, consider a more reactive tritylating agent like trityl triflate (TrOTf).[2] | |
| Multiple Spots on TLC, Including Starting Material | 1. Incomplete Reaction: The reaction has not gone to completion. | 1. Allow the reaction to stir for a longer duration. Monitor progress by TLC until the starting material is consumed.[5] |
| 2. Formation of Triphenylmethanol: Hydrolysis of the tritylating agent or the trityl ether product has occurred.[5] | 2. Ensure all reagents and solvents are strictly anhydrous. Work under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Residual pyridine or triphenylmethanol can prevent crystallization. | 1. Ensure thorough removal of pyridine under high vacuum. Purify the product using flash column chromatography to remove triphenylmethanol and other impurities.[6] |
| Difficulty in Selectively Protecting a Primary Alcohol in a Diol | 1. Over-reaction: The secondary alcohol is also being protected, leading to a di-tritylated product. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the tritylating agent.[3] Keep the reaction at room temperature and monitor carefully by TLC to stop the reaction once the mono-protected product is maximized. |
Quantitative Data
The following table summarizes typical yields for the tritylation of various alcohols under specific catalytic conditions.
Table 1: Yields of Trityl Ethers Using Triphenylmethanol and EMIM·AlCl4 Catalyst [4]
| Entry | Alcohol Substrate | Product | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzyl trityl ether | 2.0 | 95 |
| 2 | Propargyl alcohol | Propargyl trityl ether | 1.5 | 96 |
| 3 | Cinnamyl alcohol | Cinnamyl trityl ether | 2.5 | 92 |
| 4 | Geraniol | Geranyl trityl ether | 3.0 | 89 |
| 5 | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl trityl ether | 2.5 | 93 |
| 6 | 4-Chlorobenzyl alcohol | 4-Chlorobenzyl trityl ether | 2.0 | 94 |
| 7 | Cyclohexanol | Cyclohexyl trityl ether | 12.0 | 35 |
| 8 | Isopropanol | Isopropyl trityl ether | 12.0 | 40 |
All reactions were carried out with 1 mmol of alcohol, 1.1 mmol of triphenylmethanol, and 5 mol% of EMIM·AlCl4 catalyst in DCM at room temperature. Yields are for isolated products after column chromatography.[4]
Experimental Protocols
Protocol 1: General Procedure for Tritylation of a Primary Alcohol
This protocol is adapted from standard procedures for protecting primary alcohols.[1][6]
Materials:
-
Primary alcohol (1.0 equiv)
-
Trityl chloride (Tr-Cl, 1.1 equiv)
-
Anhydrous pyridine (as solvent)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equiv, optional catalyst for less reactive alcohols)
-
Methanol (for quenching)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 equiv) in anhydrous pyridine.
-
Add trityl chloride (1.1 equiv) portion-wise to the stirred solution at room temperature. If the alcohol is known to be unreactive, add a catalytic amount of DMAP (0.1 equiv).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated (e.g., 40-50 °C).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a small amount of methanol to consume any unreacted trityl chloride.
-
Remove the pyridine under reduced pressure (co-evaporation with toluene can aid in complete removal).
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure trityl ether.
Visualizations
Caption: SN1-type mechanism for trityl ether protection.
Caption: Troubleshooting workflow for tritylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
How to avoid retritylation during MTE deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the monomethoxytrityl (MTE) deprotection step in their experiments, with a specific focus on avoiding retritylation.
Frequently Asked Questions (FAQs)
Q1: What is retritylation and why does it occur during MTE deprotection?
A1: Retritylation is a common side reaction during the deprotection of monomethoxytrityl (MTE or MMT) protected functional groups, such as hydroxyls and amines, in oligonucleotide and peptide synthesis. It refers to the reattachment of the cleaved MMT cation to the deprotected functional group.[1][2][3]
The MTE deprotection is an acid-catalyzed process that results in the formation of a resonance-stabilized and relatively long-lived MMT carbocation. If this carbocation is not quenched or removed from the reaction environment, it can act as an electrophile and react with the nucleophilic deprotected hydroxyl or amino group, leading to the reformation of the MTE-protected compound. This reversibility can result in incomplete deprotection and lower yields of the desired product.[1][4]
Q2: What are the main factors that influence the extent of retritylation?
A2: Several factors can influence the equilibrium of the deprotection reaction and the likelihood of retritylation:
-
Solvent Composition: The choice of solvent plays a critical role. Deprotection in purely aqueous solutions tends to be more efficient as the insoluble MMT alcohol (MMT-OH) precipitates out, driving the reaction towards the deprotected product.[4] In contrast, mixed solvent systems, such as acetonitrile and water, can lead to incomplete deprotection.[4]
-
pH of the Solution: The acidic conditions required for deprotection are also conducive to retritylation. Neutralizing the acid and maintaining a basic pH after the deprotection is complete is crucial to prevent the reattachment of the MMT group.[4]
-
Presence of Scavengers: Scavengers are compounds that can trap the MMT carbocation, preventing it from reacting with the deprotected functional group. The absence of an effective scavenger increases the probability of retritylation.[5][6][7]
-
Reaction Temperature and Time: While elevated temperatures can increase the rate of deprotection, they can also influence the stability of the carbocation and the equilibrium of the reaction.[8] Reaction times need to be optimized to ensure complete deprotection without promoting side reactions.
Q3: How can I visually identify if MTE deprotection is incomplete or if retritylation is occurring?
A3: Incomplete deprotection or significant retritylation can be identified by analyzing the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). You will typically observe a mixture of the desired deprotected product and the MTE-protected starting material. For on-resin deprotection, the release of the MMT cation can sometimes be monitored spectrophotometrically around 470 nm, although this can be complicated by the presence of other trityl groups.[1][9]
Troubleshooting Guide
Problem: Low yield of the deprotected product is observed, with a significant amount of MTE-protected starting material remaining.
| Potential Cause | Recommended Solution |
| Retritylation | The MMT cation is reattaching to the deprotected functional group. |
| Incomplete Deprotection | The deprotection conditions are not optimal for complete removal of the MMT group. |
Detailed Troubleshooting Steps and Experimental Protocols:
1. Optimize the Deprotection Solvent System
-
Rationale: As demonstrated in studies, the solvent composition significantly impacts deprotection efficiency. Aqueous conditions are generally favored.[4]
-
Protocol for Aqueous Deprotection:
-
After purification of the MMT-on oligonucleotide, dissolve the dried product in water.
-
Add 20% aqueous acetic acid to the solution.
-
Stir the reaction at room temperature for 1-2 hours. The formation of a cloudy precipitate (MMT-OH) is an indication that the reaction is proceeding.[2][4]
-
Neutralize the reaction with a suitable base, such as ammonium hydroxide or triethylamine.
-
Extract the MMT-OH with an organic solvent like ethyl acetate.[2][3]
-
Desalt the aqueous solution containing the deprotected oligonucleotide.
-
2. Incorporate a Scavenger in the Deprotection Cocktail
-
Rationale: Scavengers react with the MMT carbocation, preventing it from reattaching to the deprotected oligonucleotide. Trialkylsilanes are effective scavengers.[5][6][7]
-
Protocol for On-Resin Deprotection with a Scavenger:
-
Swell the resin-bound MMT-protected compound in dichloromethane (DCM).
-
Prepare a deprotection cocktail of 1-2% trifluoroacetic acid (TFA) in DCM containing 5% triisopropylsilane (TIS) as a scavenger.[5][10]
-
Treat the resin with the deprotection cocktail. The reaction can be repeated multiple times (e.g., 5 iterations of 10 minutes each) to ensure complete deprotection.[10]
-
Wash the resin thoroughly with DCM to remove the scavenged MMT and excess acid.
-
Neutralize the resin with a solution of 5% diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).[5]
-
3. Control the pH During and After Deprotection
-
Rationale: Maintaining a basic environment after deprotection is critical to prevent retritylation. The use of a non-volatile base can also prevent premature deprotection during sample dry-down.[4][11]
-
Procedure for Preventing Premature Deprotection:
-
Before evaporating the solution of the MMT-on oligonucleotide, add a non-volatile base such as Tris (tri(hydroxymethyl)aminomethane) at a concentration of approximately 45 mg/mL.[4]
-
Proceed with the evaporation or lyophilization. Note: The addition of Tris may interfere with subsequent enzymatic reactions or 2'-desilylation in RNA synthesis and may need to be removed.[11]
-
Quantitative Data Summary
The following table summarizes available quantitative data on MTE deprotection efficiency under different conditions.
| Deprotection Condition | Substrate | Deprotection Efficiency | Reference |
| Neutral aqueous conditions (60°C for 60 min) | 5'-MMT-amino-modifier oligonucleotide | Quantitative removal | [4] |
| 1:1 Acetonitrile/Water | 5'-MMT-amino-modifier oligonucleotide | 55% completion | [4] |
| Evaporation with heat | 5'-MMT-amino-modifier oligonucleotide | ~14% MMT loss | [4] |
| Evaporation with heat and Tris base | 5'-MMT-amino-modifier oligonucleotide | No loss of MMT group | [4] |
| 2% TFA in DCM with 5% TIS (5 x 10 min) | On-resin oxytocin with Mmt-Cys | Highest percentage of deprotection observed in the study | [10] |
Visualizations
MTE Deprotection and Retritylation Pathway
Caption: MTE deprotection and the competing retritylation side reaction.
Troubleshooting Workflow for Incomplete MTE Deprotection
Caption: A logical workflow for troubleshooting incomplete MTE deprotection.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing Methyl Trityl Ether Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl trityl ether.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes and how can I improve the yield?
A: Low or no yield in this compound synthesis can stem from several factors related to the chosen synthetic route. The two primary methods are the acid-catalyzed reaction of triphenylmethanol with methanol (an SN1 reaction) and the Williamson ether synthesis from a trityl halide and methoxide (an SN2-like reaction on a tertiary center, proceeding via a stable carbocation).[1][2][3]
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. For the Williamson synthesis, a reaction time of up to 72 hours might be necessary for a reasonable yield.[4]
-
-
Poor Quality Reagents: The purity of starting materials is crucial.
-
Solution: Ensure that triphenylmethanol or the trityl halide is pure. Use dry methanol and solvents, as water can react with the trityl cation intermediate to form triphenylmethanol as a byproduct.[5]
-
-
Suboptimal Reagent Stoichiometry: The molar ratio of reactants can significantly impact the yield.
-
Solution: In the Williamson synthesis, using an excess of the methylating agent (e.g., methyl iodide) can drive the reaction forward. A substrate to methyl iodide ratio of 1:4 has been shown to be effective.[4]
-
-
Steric Hindrance: The bulky nature of the trityl group can hinder the reaction.[5]
-
Solution: While methanol is a small nucleophile, ensuring optimal reaction conditions (e.g., appropriate solvent, temperature) can help overcome steric hindrance. For the Williamson synthesis, using a strong, non-nucleophilic base like sodium hydride (NaH) can be beneficial.[5]
-
-
Inefficient Purification: Product may be lost during the workup and purification steps.
Issue 2: Presence of Significant Side Products
Q: My final product is contaminated with significant impurities. What are the common side products and how can I minimize their formation?
A: The formation of side products is a common challenge in this compound synthesis. The major impurities are typically unreacted starting material (triphenylmethanol) and triphenylmethane.
Common Side Products & Prevention:
-
Triphenylmethanol: This is often the main impurity, resulting from an incomplete reaction or reaction of the trityl cation with water.
-
Prevention: Ensure anhydrous (dry) reaction conditions. Use dried solvents and reagents. Drive the reaction to completion by optimizing reaction time and temperature.
-
Removal: Triphenylmethanol can be separated from this compound by careful recrystallization from methanol or by column chromatography.
-
-
Triphenylmethane: This can form via reduction of the trityl cation.
-
Prevention: The formation of triphenylmethane is less common but can occur under certain conditions. Ensuring a clean reaction setup and high-purity reagents can minimize its formation.
-
-
Elimination Products (in Williamson Synthesis): While less likely with methanol, stronger bases in the Williamson synthesis could potentially lead to elimination reactions with other substrates, though this is not a primary concern for methyl ether synthesis.[5]
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify the synthesized this compound from the reaction mixture. What are the recommended purification techniques?
A: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
Purification Methods:
-
Recrystallization: This is the most common and often sufficient method for purifying this compound.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is a more rigorous purification technique.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is effective for separating the less polar this compound from the more polar triphenylmethanol.
-
-
Steam Distillation: This technique can be used to remove volatile unreacted starting materials and by-products.[1]
Frequently Asked Questions (FAQs)
Q1: Which is the best method for synthesizing this compound?
A1: Both the acid-catalyzed reaction of triphenylmethanol with methanol (SN1) and the Williamson ether synthesis have their advantages. The acid-catalyzed method is often simpler to perform in a laboratory setting.[1] The Williamson synthesis can offer good yields but may require stronger bases and anhydrous conditions.[4] The choice of method may depend on the available starting materials and the desired scale of the reaction.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. A suitable eluent system (e.g., hexane:ethyl acetate) can be used to separate the starting material (triphenylmethanol or trityl halide) from the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. The product, being less polar, will have a higher Rf value than triphenylmethanol.
Q3: What is the expected yield for this compound synthesis?
A3: The yield can vary significantly depending on the chosen method, reaction conditions, and purification efficiency. Reported yields range from around 60% to over 90% under optimized conditions. For instance, a Williamson synthesis using methyl iodide and KOH has been reported to yield 60% after 72 hours.[4] An acid-catalyzed synthesis from triphenylmethanol can also achieve good yields.[1]
Q4: What are the key safety precautions to consider during the synthesis?
A4:
-
Use of Strong Acids: Concentrated sulfuric acid is corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]
-
Flammable Solvents: Many organic solvents used in the synthesis and purification (e.g., methanol, diethyl ether, hexane, ethyl acetate) are flammable. Ensure they are used in a well-ventilated area, away from ignition sources.
-
Handling of Reagents: Reagents like methyl iodide are toxic and should be handled in a fume hood. Sodium hydride reacts violently with water and should be handled with care under an inert atmosphere.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Starting Materials | Reagents/Catalyst | Typical Reaction Conditions | Reported Yield | Reference |
| Acid-Catalyzed (SN1) | Triphenylmethanol, Methanol | Concentrated Sulfuric Acid | Dissolve triphenylmethanol in H2SO4, then add to cold methanol. | Good (specific % not always stated) | [1] |
| Williamson Ether Synthesis | Triphenylmethanol, Methyl Iodide | Potassium Hydroxide (KOH) | No solvent, room temperature, 72 hours | 60% | [4] |
| Williamson Ether Synthesis | Trityl Chloride, Methanol | Reflux | Reflux in methanol | 61.85% | [6] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis from Triphenylmethanol (SN1 Reaction)
This protocol is adapted from a common laboratory procedure.[1]
-
Preparation: In a 50 mL Erlenmeyer flask, place 2.0 g of triphenylmethanol and crush the crystals to a fine powder with a glass rod.
-
Dissolution: In a fume hood, carefully add 20 mL of concentrated sulfuric acid to the triphenylmethanol with stirring to dissolve the alcohol completely. The solution will turn a deep yellow-orange due to the formation of the trityl cation.
-
Reaction: Slowly and carefully pour the sulfuric acid solution into a 250 mL Erlenmeyer flask containing 80 mL of cold methanol, while stirring. The color should fade as the this compound is formed.
-
Precipitation: Cool the reaction mixture in an ice/water bath with continuous stirring until the product precipitates out as a white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water to remove any residual acid.
-
Purification: Recrystallize the crude product from a minimal amount of hot methanol.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Analysis: Determine the yield, melting point, and characterize the product using spectroscopic methods (e.g., IR, NMR).
Protocol 2: Williamson Ether Synthesis from Trityl Chloride
This protocol is based on a typical Williamson ether synthesis procedure.[6]
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 2.0 g of trityl chloride.
-
Reaction: Add 20 mL of methanol to the flask.
-
Reflux: Heat the mixture to reflux and maintain the reflux for 1-2 hours. Monitor the reaction by TLC.
-
Cooling & Precipitation: After the reaction is complete, allow the mixture to cool to room temperature, and then cool it further in an ice bath to induce crystallization of the product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol.
-
Purification: If necessary, recrystallize the product from hot methanol.
-
Drying: Dry the purified product.
-
Analysis: Characterize the final product by determining its yield and melting point.
Mandatory Visualization
Caption: Experimental workflow for the acid-catalyzed synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Removal of triphenylmethanol byproduct after MTE deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of the triphenylmethanol byproduct following the deprotection of a trityl (triphenylmethyl, Trt) protected alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of trityl group deprotection?
When a trityl (Trt) ether is deprotected under acidic conditions, the main byproduct generated is triphenylmethanol (TrOH). The deprotection mechanism involves the formation of a stable trityl cation, which is subsequently quenched by water or another nucleophile present in the reaction mixture to form triphenylmethanol.
Q2: Why is the removal of triphenylmethanol sometimes challenging?
The difficulty in removing triphenylmethanol can vary depending on the properties of the desired deprotected product. Triphenylmethanol is a non-polar, crystalline solid, which can sometimes co-precipitate with the desired product or have similar solubility profiles in certain solvents, making separation by simple extraction or crystallization challenging.
Q3: What are the most common methods for removing triphenylmethanol?
The three primary methods for removing triphenylmethanol from a reaction mixture are:
-
Precipitation/Crystallization: Exploiting the low solubility of triphenylmethanol in non-polar solvents.
-
Liquid-Liquid Extraction: Partitioning the triphenylmethanol and the desired product between immiscible solvents.
-
Column Chromatography: Separating the components based on their differential adsorption to a stationary phase.
The choice of method depends on the scale of the reaction and the physical properties (solubility, polarity) of the desired product.
Troubleshooting Guides
Issue 1: Triphenylmethanol co-precipitates with my desired product.
Cause: The desired product and triphenylmethanol may have similar, low solubilities in the solvent system used for precipitation.
Solution:
-
Trituration with a Non-Polar Solvent: After the initial precipitation, suspend the solid mixture in a non-polar solvent in which triphenylmethanol is sparingly soluble, such as hexanes or petroleum ether.[1][2] The desired, more polar product should remain as a solid, while a significant portion of the triphenylmethanol dissolves in the non-polar solvent. The solid product can then be isolated by filtration.
-
Recrystallization from a Mixed-Solvent System: If trituration is ineffective, recrystallization from a carefully chosen mixed-solvent system can be employed. The goal is to find a solvent mixture where the desired product has good solubility at elevated temperatures but poor solubility at room temperature, while triphenylmethanol remains in solution upon cooling. A common approach is to dissolve the mixture in a minimal amount of a "good" solvent (e.g., a more polar organic solvent) and then slowly add a "bad" solvent (e.g., a non-polar solvent like hexanes) until turbidity is observed.[3][4] Cooling this mixture should selectively crystallize the desired product.
Issue 2: Triphenylmethanol is not separating from my product during liquid-liquid extraction.
Cause: The chosen solvent system does not provide sufficient partitioning between the desired product and triphenylmethanol. This is common if the desired product is also relatively non-polar.
Solution:
-
Optimize the Solvent System:
-
If your desired product is water-soluble, you can perform an extraction with an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate). The non-polar triphenylmethanol will preferentially partition into the organic layer, while the more polar product remains in the aqueous layer.[5]
-
If your product is organic-soluble, you may need to perform multiple extractions with a non-polar solvent like hexanes or petroleum ether to selectively remove the triphenylmethanol.
-
-
Acid/Base Wash: If your desired product contains an acidic or basic functional group, you can use an acid or base wash to change its polarity and facilitate separation. For example, a basic wash (e.g., with aqueous sodium bicarbonate) can deprotonate an acidic product, making it water-soluble and easily separable from the triphenylmethanol in the organic layer.[6] Conversely, an acidic wash can protonate a basic product.
Issue 3: I am unable to achieve good separation of triphenylmethanol from my product using column chromatography.
Cause: The polarity of the desired product and triphenylmethanol may be too similar for effective separation with the chosen mobile phase.
Solution:
-
Optimize the Eluent System: Triphenylmethanol is a relatively non-polar compound.[7] To improve separation from a more polar desired product, a less polar mobile phase should be used. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), can be very effective.
-
Choose the Right Stationary Phase: While silica gel is the most common stationary phase, for certain separations, alumina may provide better results.[7] Alumina is a polar adsorbent that can offer different selectivity compared to silica.
-
Consider Reverse-Phase Chromatography: If the desired product is significantly more polar than triphenylmethanol, reverse-phase chromatography (using a non-polar stationary phase like C18 and a polar mobile phase) can be an excellent option. In this case, the more polar product will elute first.[8]
Data Presentation
Table 1: Solubility of Triphenylmethanol in Common Solvents
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | |
| Petroleum Ether | Sparingly soluble | [2] |
| Hexanes | Sparingly soluble | [3][9] |
| Diethyl Ether | Soluble | [10] |
| Ethanol | Soluble | |
| Isopropyl Alcohol | Soluble (especially when hot) | [2][11] |
| Dichloromethane | Soluble | [12] |
Experimental Protocols
Protocol 1: Removal of Triphenylmethanol by Trituration
-
Solvent Removal: After the deprotection reaction is complete, remove the reaction solvent under reduced pressure.
-
Trituration: To the solid residue, add a sufficient volume of cold non-polar solvent (e.g., hexanes or petroleum ether) to form a slurry.[1][2]
-
Stirring: Stir the slurry vigorously for 15-30 minutes. This allows the triphenylmethanol to dissolve in the solvent.
-
Filtration: Isolate the solid product by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.
-
Drying: Dry the solid product under vacuum to remove any residual solvent. The filtrate, containing the dissolved triphenylmethanol, can be discarded.
Protocol 2: Removal of Triphenylmethanol by Recrystallization
-
Dissolution: Dissolve the crude product mixture (containing the desired product and triphenylmethanol) in a minimum amount of a suitable hot solvent in which both compounds are soluble (e.g., isopropyl alcohol).[11]
-
Cooling: Allow the solution to cool slowly to room temperature. The desired product, if less soluble than triphenylmethanol at lower temperatures, should crystallize out.
-
Induce Crystallization (if necessary): If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can help induce crystallization. Further cooling in an ice bath may also be necessary.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved triphenylmethanol.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Removal of Triphenylmethanol by Column Chromatography
-
Column Packing: Pack a chromatography column with silica gel or alumina using a non-polar solvent (e.g., hexanes) as the slurry solvent.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the column solvent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). The less polar triphenylmethanol will elute first.[7]
-
Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to elute the more polar desired product.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for trituration.
References
- 1. cerritos.edu [cerritos.edu]
- 2. google.com [google.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. bartleby [bartleby.com]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. amherst.edu [amherst.edu]
- 11. gauthmath.com [gauthmath.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability of the 2-(Methylthio)ethyl (MTE) Protecting Group
Welcome to the technical support center for the 2-(methylthio)ethyl (MTE) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of the MTE group, particularly concerning its compatibility with basic and nucleophilic reagents. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the MTE protecting group?
The 2-(methylthio)ethyl (MTE) group is a thioether-based protecting group for alcohols. Thioethers are generally stable functional groups.[1] Based on the known chemistry of the closely related methylthiomethyl (MTM) ether, the MTE group is expected to be stable under many common synthetic conditions, particularly towards a range of non-acidic reagents. However, like other thioethers, it can be susceptible to cleavage under specific, often harsh, conditions.
Q2: How stable is the MTE group to common basic reagents?
The MTE group is anticipated to be stable to a wide variety of common inorganic and organic bases. Thioether linkages are generally resistant to cleavage by bases. Therefore, you can reasonably expect the MTE group to be compatible with reagents such as:
-
Alkali metal hydroxides (e.g., NaOH, KOH)
-
Alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃)
-
Amine bases (e.g., triethylamine, diisopropylethylamine, pyridine)
-
Alkoxides (e.g., sodium methoxide, potassium tert-butoxide)
Q3: Can the MTE group be cleaved by nucleophilic reagents?
While generally stable, thioethers can be susceptible to cleavage by strong nucleophiles under certain conditions. The reactivity of the MTE group towards nucleophiles will depend on the nature of the nucleophile, the solvent, and the temperature. Strong, soft nucleophiles are more likely to pose a risk of cleavage. For instance, the deprotection of certain aryl methyl ethers can be achieved using the thiophenolate anion, a potent sulfur nucleophile.[2] Therefore, caution should be exercised when using highly nucleophilic reagents, and stability testing is recommended.
Q4: Is the MTE group orthogonal to other common protecting groups?
The stability of the MTE group to many basic and nucleophilic reagents suggests it can be used orthogonally with protecting groups that are labile under these conditions, such as esters and some silyl ethers. Conversely, since thioethers are often cleaved under acidic conditions, the MTE group is likely not orthogonal to acid-labile protecting groups like tert-butyldimethylsilyl (TBS), tetrahydropyranyl (THP), or Boc groups.[3][4][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected deprotection of the MTE group during a reaction. | The reagents used may be more nucleophilic or basic than anticipated, or the reaction temperature may be too high. | Review the reaction conditions. If a strong nucleophile or base is suspected, consider lowering the reaction temperature or using a less reactive reagent. It is advisable to perform a small-scale stability test of your MTE-protected substrate under the planned reaction conditions. |
| Side reactions observed at the MTE sulfur atom. | The sulfur atom in the MTE group is susceptible to oxidation. Oxidizing agents will convert the thioether to a sulfoxide or sulfone, which can alter the stability and reactivity of the protecting group. | Avoid the use of strong oxidizing agents if the MTE group needs to be preserved. If oxidation is unavoidable, a different protecting group strategy may be necessary. |
| Difficulty in cleaving the MTE group when desired. | While this guide focuses on stability, if intentional cleavage is difficult, it indicates the high stability of the thioether linkage. | Cleavage of thioethers typically requires specific and often harsh conditions. Methods used for the related MTM group, such as treatment with mercury(II) chloride or a two-step oxidation-rearrangement-hydrolysis, could be explored. However, these methods may not be compatible with sensitive substrates. |
Stability of the MTE Group: A Qualitative Summary
The following table provides a qualitative summary of the expected stability of the MTE protecting group to various classes of basic and nucleophilic reagents based on general principles of thioether chemistry. Note: This information is for guidance only, and experimental verification with your specific substrate is highly recommended.
| Reagent Class | Examples | Expected Stability | Notes |
| Inorganic Bases | NaOH, KOH, K₂CO₃, NaHCO₃ | High | Generally stable under aqueous and alcoholic conditions. |
| Amine Bases | Triethylamine, DIPEA, Pyridine, DBU | High | Stable under standard conditions for amine-catalyzed reactions. |
| Alkoxides | NaOMe, KOtBu | High | Expected to be stable in alcoholic solvents. |
| Organometallics | n-BuLi, Grignard reagents | Moderate to High | While generally stable, the Lewis basicity of the sulfur might lead to undesired interactions. The acidity of the proton alpha to the sulfur is low but could be a concern with very strong bases. |
| Hydrides | NaBH₄, LiAlH₄ | High | Thioethers are generally stable to hydride reducing agents. |
| Cyanides | NaCN, KCN | Moderate | Strong nucleophiles like cyanide could potentially cleave the MTE group, especially at elevated temperatures. |
| Thiolates | NaSPh, NaSEt | Low to Moderate | Thiolates are strong, soft nucleophiles and may induce cleavage of the thioether. |
| Azides | NaN₃ | Moderate to High | Azide is a good nucleophile but generally less reactive towards thioethers than thiolates. |
| Enolates | Lithium diisopropylamide (LDA) | High | The basicity of LDA is unlikely to affect the MTE group. |
Experimental Protocol: Assessing the Stability of an MTE-Protected Alcohol
This protocol provides a general method for testing the stability of your MTE-protected compound to a specific basic or nucleophilic reagent.
Objective: To determine the percentage of the MTE-protected starting material that remains after exposure to a specific reagent and to identify any deprotected or side products.
Materials:
-
MTE-protected alcohol
-
Reagent to be tested (e.g., 1 M NaOH in MeOH, 1 M NaOMe in MeOH, etc.)
-
Anhydrous solvent (compatible with the test reagent)
-
Internal standard (a compound that is stable under the reaction conditions and does not interfere with the analysis of the starting material or products)
-
Quenching solution (e.g., saturated aqueous NH₄Cl, water)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Analytical instruments (TLC, HPLC, or GC-MS)
Procedure:
-
Preparation:
-
Prepare a stock solution of your MTE-protected alcohol of a known concentration in the chosen reaction solvent.
-
Prepare a stock solution of the internal standard of a known concentration in the same solvent.
-
Prepare the test reagent solution at the desired concentration.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add a measured volume of the MTE-protected alcohol stock solution and the internal standard stock solution.
-
Equilibrate the vial to the desired reaction temperature (e.g., room temperature, 50 °C).
-
Add a measured volume of the test reagent solution to initiate the reaction.
-
-
Reaction Monitoring and Quenching:
-
At specific time points (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing the appropriate quenching solution.
-
-
Workup:
-
Extract the quenched aliquot with a suitable organic solvent.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Carefully concentrate the solvent.
-
-
Analysis:
-
Analyze the crude material by TLC, HPLC, or GC-MS.
-
Compare the chromatogram to that of the starting material and a known sample of the deprotected alcohol (if available).
-
Quantify the amount of remaining starting material relative to the internal standard to determine the stability over time.
-
Visualizations
Caption: Workflow for assessing MTE group stability.
Caption: Potential pathway for nucleophilic cleavage.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stabilizing contributions of sulfur-modified nucleotides: crystal structure of a DNA duplex with 2′-O-[2-(methoxy)ethyl]-2-thiothymidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Methylthiomethyl, a new carboxyl protecting group in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Preventing degradation of acid-sensitive substrates during MTE cleavage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of acid-sensitive substrates during cleavage reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of acid-sensitive substrate degradation during cleavage?
Degradation of acid-sensitive substrates during cleavage is primarily caused by the harsh acidic conditions required for the removal of protecting groups and cleavage from a solid support. Highly reactive cationic species are generated from protecting groups and linkers during this process. These cations can then react with nucleophilic functional groups present in the substrate, leading to unwanted modifications. Common issues include modification of residues like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys).[1]
Q2: How can I minimize the degradation of my acid-sensitive substrate?
Minimizing degradation involves a multi-faceted approach:
-
Choice of Protecting Groups: Employing protecting groups with increased acid lability allows for the use of milder cleavage conditions.
-
Use of Scavengers: Scavengers are nucleophilic reagents added to the cleavage cocktail to trap reactive cationic species, preventing them from modifying the substrate.[1]
-
Optimization of Cleavage Cocktail: The composition of the cleavage cocktail can be tailored to the specific substrate to minimize side reactions.
-
Control of Reaction Conditions: Factors such as temperature and reaction time should be carefully controlled to limit degradation.
Q3: What are scavengers and why are they important?
Scavengers are nucleophilic compounds added to the cleavage mixture to "scavenge" or trap the highly reactive cationic species generated from protecting groups and linkers during acidolysis.[1] Without scavengers, these reactive intermediates can cause various side reactions, leading to the degradation of sensitive substrates. The choice of scavenger is critical and depends on the specific amino acids present in a peptide sequence.[1]
Troubleshooting Guide
Problem 1: Degradation of Tryptophan (Trp) Residues
-
Symptom: Presence of byproducts with modified Trp, often observed as additional peaks in HPLC analysis.
-
Cause: Alkylation of the indole side chain of Trp by carbocations generated during cleavage.
-
Solution:
-
Use of Trp(Boc) Protecting Group: Protecting the indole nitrogen with a tert-butyloxycarbonyl (Boc) group significantly reduces side reactions.[1]
-
Addition of Scavengers: Incorporate scavengers that are effective at quenching Trp-modifying cations. Trialkylsilanes like triisopropylsilane (TIS) or triethylsilane (TES) are highly effective.[1] 1,2-ethanedithiol (EDT) is also a commonly used scavenger for this purpose.[1]
-
Problem 2: Oxidation of Methionine (Met) Residues
-
Symptom: Formation of methionine sulfoxide, leading to a modified product.
-
Cause: Oxidation of the sulfur atom in the methionine side chain, which can be exacerbated by acidic conditions and the presence of oxidizing species.
-
Solution:
-
Inclusion of Reducing Scavengers: Add scavengers with reducing properties to the cleavage cocktail. Thioanisole and dimethyl sulfide (DMS) are effective in preventing Met oxidation.[2][3]
-
Degassing of Solvents: Ensure all solvents are thoroughly degassed to remove dissolved oxygen, which can contribute to oxidation.[1]
-
Perform Cleavage under Inert Atmosphere: Carrying out the cleavage reaction under a nitrogen or argon atmosphere can minimize oxidation.[1]
-
Problem 3: Incomplete Removal of Protecting Groups
-
Symptom: The final product retains some of its protecting groups, as confirmed by mass spectrometry.
-
Cause:
-
Insufficient cleavage time.
-
Use of a cleavage cocktail that is not strong enough for the specific protecting groups.
-
Steric hindrance around the protecting group.
-
-
Solution:
-
Extend Cleavage Time: Increase the duration of the cleavage reaction. For particularly acid-resistant groups like Arg(Mtr), cleavage times can be extended up to 24 hours.[1]
-
Use a Stronger Acid: For less acid-labile protecting groups, stronger acids like trimethylsilyl bromide (TMSBr) can be used as an alternative to TFA.[1]
-
Optimize Scavenger Composition: The presence of certain scavengers, like thioanisole, can accelerate the removal of some protecting groups.[1]
-
Data Presentation
Table 1: Common Scavengers and Their Applications
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocation scavenger | 1-5% | Effective, non-odorous substitute for thiols.[1] |
| 1,2-Ethanedithiol (EDT) | Trp, Cys | 1-5% | Very effective but has a strong odor.[1] |
| Thioanisole | Met, Arg(Mtr/Pmc/Pbf) | 5% | Can accelerate removal of Arg protecting groups.[1] |
| Phenol | Tyr, Trp | 5% | Helps to prevent modification of Tyr and Trp.[1] |
| Water | General | 2.5-5% | Acts as a scavenger and helps in the cleavage process. |
| Dimethyl sulfide (DMS) | Met | 2% | Helps prevent methionine oxidation.[2] |
Table 2: Recommended Cleavage Cocktails for Acid-Sensitive Peptides
| Reagent Cocktail | Composition (v/v) | Application |
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with multiple sensitive residues.[1][2] |
| TFA/TIS/Water | TFA/TIS/water (95:2.5:2.5) | A common and effective cocktail for many sequences, especially with modern protecting groups.[1] |
| Reagent H | TFA/phenol/thioanisole/EDT/water/DMS/ammonium iodide (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to prevent methionine oxidation.[2] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage for Acid-Sensitive Peptides
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Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual dimethylformamide (DMF). Dry the resin under high vacuum for at least 4 hours.[1]
-
Cleavage Cocktail Preparation: Prepare the desired cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The optimal time may vary depending on the protecting groups used.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the cleaved peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 2: Two-Stage Cleavage for Highly Acid-Labile Resins
This method is suitable for very acid-sensitive linkers where the initial cleavage from the resin is performed under milder acidic conditions.
-
Stage 1: Resin Cleavage:
-
Treat the peptide-resin with a low concentration of TFA in DCM (e.g., 1-5% TFA) containing a scavenger like TIS.
-
Gently agitate for 30-60 minutes.
-
Filter the resin and collect the filtrate containing the protected peptide.
-
-
Stage 2: Deprotection:
-
Increase the TFA concentration of the filtrate to 95% to effect the removal of side-chain protecting groups.
-
Incubate for an additional 1-2 hours.
-
Proceed with peptide precipitation and isolation as described in Protocol 1.
-
Visualizations
Caption: General workflow for peptide cleavage from solid support.
Caption: Role of scavengers in preventing substrate degradation.
Caption: Troubleshooting decision tree for cleavage issues.
References
Technical Support Center: Purification of Methyl Trityl Ether (MTE) Protected Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl trityl ether (MTE) protected compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate a smoother experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My MTE-protected compound appears to be decomposing during silica gel column chromatography. What is the likely cause and how can I prevent this?
A1: The most probable cause of decomposition is the acidic nature of standard silica gel, which can cleave the acid-labile this compound protecting group.[1] To prevent this, it is crucial to neutralize the silica gel. This can be achieved by preparing a slurry of the silica gel in your chosen solvent system containing 1-3% triethylamine (Et₃N).[1] Before loading your compound, the column should be flushed with this basic solvent mixture.[1] For highly sensitive compounds, consider using an alternative, less acidic stationary phase such as neutral alumina.[1]
Q2: I'm having difficulty separating my MTE-protected compound from non-polar impurities. How can I improve the separation?
A2: To enhance the separation of non-polar compounds, you should begin with a non-polar solvent system and incrementally increase the polarity.[1] Effective starting solvent systems often consist of mixtures of ethyl acetate (EtOAc) and hexanes. For very non-polar compounds, you can start with a low percentage of ethyl acetate (e.g., 5% EtOAc in hexanes) or even 100% hexanes.[1] It is advisable to experiment with different solvent ratios to achieve a retention factor (Rf) for your desired compound between 0.2 and 0.4 on a TLC plate, as this range typically provides the best separation during column chromatography.[1]
Q3: Can recrystallization be used to purify my MTE-protected compound? What are some suitable solvent systems?
A3: Yes, recrystallization is a viable purification method if your compound is a solid. The principle of recrystallization is to find a solvent or a solvent mixture in which your compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][2] For compounds that are relatively non-polar, common solvent systems for recrystallization include mixtures of a "good" solvent (where the compound is soluble, e.g., dichloromethane) and a "bad" solvent (where the compound is insoluble, e.g., hexanes).[1] The process involves dissolving the crude product in a minimal amount of the hot "good" solvent, followed by the gradual addition of the "bad" solvent until turbidity is observed. The solution is then allowed to cool slowly to promote crystal formation.[2][3]
Q4: I observe a new, more polar spot on my TLC after purification. What could this be?
A4: The new, more polar spot is likely the deprotected alcohol, resulting from the cleavage of the MTE group. This can occur if the purification conditions are too acidic.[1][4] To confirm this, you can co-spot the purified fraction with your starting material and the expected deprotected product on a TLC plate. If detritylation is the issue, revisiting the purification method to ensure neutral or basic conditions is recommended.
Q5: What is the role of a scavenger during the deprotection of trityl ethers?
A5: During the acidic deprotection of trityl ethers, a stable trityl cation is formed as a byproduct.[4] This cation is reactive and can potentially react with other nucleophiles in the reaction mixture, leading to undesired side products. A scavenger, which is a nucleophilic species like 2-methyl-2-butene or triethylsilane, is added to the reaction to trap the trityl cation, thus preventing these side reactions.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low recovery of MTE-protected compound after silica gel chromatography | 1. Decomposition on acidic silica gel.[1] 2. Compound streaking or irreversible adsorption to the silica. | 1. Neutralize the silica gel with 1-3% triethylamine in the eluent.[1] 2. Switch to a neutral stationary phase like alumina.[1] 3. For basic compounds, consider using a mobile phase containing a small amount of a base like pyridine or triethylamine to reduce tailing. |
| Co-elution of the product with non-polar impurities | Inappropriate solvent system. | Optimize the solvent system using TLC. Start with a low polarity eluent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).[1] |
| Product is detritylated during purification | Purification conditions are too acidic.[1] | - For column chromatography, use silica gel deactivated with triethylamine or switch to neutral alumina.[1] - Avoid using acidic solvent systems. |
| Compound "oils out" instead of crystallizing during recrystallization | 1. The compound may be impure. 2. The chosen solvent system is not appropriate.[1] | 1. First, attempt to purify the compound by another method like column chromatography to remove impurities.[1] 2. Experiment with a wider range of recrystallization solvents and solvent pairs.[1] 3. Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise while scratching the side of the flask with a glass rod to induce crystallization. |
| Difficulty removing the trityl alcohol byproduct after deprotection | Trityl alcohol can have similar polarity to some desired products. | Trityl alcohol is non-polar and can often be removed by precipitation from a polar solvent or by extraction with a non-polar solvent like hexanes after the reaction work-up. Alternatively, chromatography on silica gel can be effective. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Neutralized Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) containing 1-2% triethylamine.[1]
-
Column Packing: Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand to the top of the silica bed.[1]
-
Equilibration: Elute the column with at least two column volumes of the solvent system containing triethylamine to ensure the entire stationary phase is neutralized.[1]
-
Sample Loading: Dissolve your crude MTE-protected compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin eluting with your solvent system. The polarity can be gradually increased if necessary to elute your compound.[1]
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing your purified product.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified MTE-protected compound.[1]
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot "good" solvent (e.g., dichloromethane or ethyl acetate).[1] Add a "bad" solvent (e.g., hexanes or petroleum ether) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate. If crystals form upon cooling, the solvent system is suitable.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the hot "good" solvent required to fully dissolve it.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[3]
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[1]
Visualizations
Caption: Workflow for the purification and subsequent deprotection of MTE-protected compounds.
References
Technical Support Center: Methyl Trityl (MTr) Ether Protection
Welcome to the Technical Support Center for methyl trityl (MTr) ether protection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the selectivity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the selective protection of primary alcohols over secondary alcohols with a methyl trityl group?
A1: The primary factor is steric hindrance.[1][2][3][4] The bulky nature of the triphenylmethyl (trityl) group means it reacts much more readily with the less sterically hindered primary alcohols compared to secondary or tertiary alcohols.[1][3] This inherent steric bulk provides a basis for achieving high selectivity.[3][4]
Q2: What are the standard reaction conditions for the protection of a primary alcohol with methyl trityl chloride (MTrCl)?
A2: A standard protocol involves reacting the alcohol with MTrCl in the presence of a base, such as pyridine, which also often serves as the solvent.[1] Catalytic amounts of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[1] The reaction is typically stirred at room temperature. Anhydrous conditions are crucial to prevent the hydrolysis of MTrCl to triphenylmethanol.[2]
Q3: How does the electronic nature of substituents on the trityl group affect its properties as a protecting group?
A3: Electron-donating groups, such as a p-methoxy group (forming a p-methoxytrityl or MMT group), increase the stability of the intermediate trityl cation.[1] This makes the protecting group more acid-labile and allows for easier deprotection under milder acidic conditions.[1] Conversely, electron-withdrawing groups would decrease the stability of the cation, making the protecting group more stable to acid.
Q4: What are some common side reactions to be aware of during MTr protection?
A4: The primary side reaction, especially when using strong bases or with hindered secondary/tertiary alcohols, is E2 elimination, which leads to the formation of an alkene instead of the desired ether.[2] If moisture is present in the reaction, the tritylating agent can hydrolyze to form triphenylmethanol.[2]
Troubleshooting Guides
Problem 1: Low or no yield of the desired MTr-protected product.
This is a common issue often related to steric hindrance, reagent quality, or reaction conditions.
| Potential Cause | Troubleshooting Strategy |
| Steric Hindrance | For secondary alcohols, expect slower reaction rates. Increase reaction time and/or temperature (e.g., 40-50 °C).[4] Consider using a more reactive tritylating agent like trityl triflate.[4] |
| Reagent Purity/Activity | Use freshly opened or properly stored MTrCl. Ensure the base (e.g., pyridine, triethylamine) is anhydrous.[2][4] Verify the purity of your starting alcohol. |
| Insufficient Reaction Time | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Reactions with hindered alcohols may require overnight stirring or longer.[1] |
| Inappropriate Solvent | While pyridine is common, other polar aprotic solvents like dichloromethane (DCM) or acetonitrile can be effective, especially when using a catalyst.[2][5] THF has also been shown to be effective in certain cases.[6] |
| Catalyst Inactivity | If using DMAP, ensure it is of high purity and not degraded. |
Problem 2: Poor selectivity between primary and secondary alcohols.
Achieving high selectivity is key to the utility of the MTr group.
| Potential Cause | Troubleshooting Strategy |
| Reaction Temperature is Too High | Higher temperatures can provide enough energy to overcome the steric barrier for the secondary alcohol. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[4] |
| Excess Tritylating Agent | Using a large excess of MTrCl can lead to the protection of the secondary alcohol after the primary alcohol has been consumed. Use a stoichiometric amount of the tritylating agent.[4] |
| Prolonged Reaction Time | Stop the reaction once the primary alcohol has been consumed, as determined by TLC monitoring. |
Problem 3: Difficulty in purifying the MTr-protected product.
Purification challenges can arise from unreacted starting materials or byproducts.
| Potential Cause | Troubleshooting Strategy |
| Similar Polarity of Product and Starting Material | Use a non-polar solvent system for column chromatography (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate).[4] A gradient elution may be necessary. |
| Presence of Triphenylmethanol | A water wash during the workup can help remove some of the triphenylmethanol byproduct. |
| Oily Product | If the product is an oil, attempt crystallization from a suitable solvent system (e.g., hexane, ethanol).[4] If it remains an oil, confirm purity by NMR. |
Experimental Protocols
Protocol 1: Selective Protection of a Primary Alcohol in the Presence of a Secondary Alcohol
Objective: To selectively protect a primary hydroxyl group in a diol with MTrCl.
Materials:
-
Diol (containing both primary and secondary hydroxyls)
-
Methyl Trityl Chloride (MTrCl) (1.05 equivalents)
-
Anhydrous Pyridine
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
TLC plates, developing solvents (e.g., hexane/ethyl acetate)
Procedure:
-
Dissolve the diol (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add MTrCl (1.05 equivalents) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC. The product should be less polar than the starting diol.
-
Once the reaction is complete, quench by adding a few milliliters of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Workflow for selective MTr protection of a primary alcohol.
Caption: Troubleshooting decision tree for low-yield MTr protection reactions.
References
Issues with steric hindrance in Methyl trityl ether reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to steric hindrance in Methyl trityl ether reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a major issue in reactions involving the trityl group?
A1: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down due to the spatial bulk of the molecules or functional groups involved.[1] The trityl (triphenylmethyl) group is exceptionally bulky due to its three phenyl rings. This bulkiness can physically obstruct the approach of nucleophiles to the reaction center, leading to slower reaction rates and lower yields, particularly in substitution reactions.[1][2]
Q2: I am observing a very low yield in my attempt to synthesize this compound. What are the likely causes?
A2: Low yields in the synthesis of this compound are common and often directly related to steric hindrance.[1] Other contributing factors can include:
-
Inactive Tritylating Agent: Trityl chloride, a common reagent, is sensitive to moisture and can become deactivated.[3]
-
Insufficient Base or Catalyst: The base may not be effectively neutralizing the HCl byproduct, or the catalyst may be inactive.[3]
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.[3]
-
Presence of Water: Moisture can react with the tritylating agent to form triphenylmethanol, a common side-product.[1]
Q3: What are the common side reactions I should be aware of during this compound synthesis?
A3: The primary side reaction, especially when using a strong base, is an E2 elimination reaction, which results in the formation of an alkene instead of the desired ether.[1] Additionally, if there is any moisture in the reaction, the tritylating agent can be hydrolyzed to triphenylmethanol.[1]
Q4: How can I selectively deprotect the trityl group in the presence of other protecting groups?
A4: The trityl group is highly labile to acidic conditions.[4] This allows for its selective removal using mild acids like formic acid or dilute trifluoroacetic acid (TFA), while other less acid-sensitive protecting groups, such as benzyl (Bn) or silyl ethers (e.g., TBDMS), remain intact.[5][6]
Q5: Why is the formation of this compound favored to proceed via an S(_N)1 mechanism?
A5: The reaction proceeds via an S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism due to the exceptional stability of the intermediate trityl cation.[7][8] The three phenyl rings delocalize the positive charge through resonance, making the formation of this tertiary carbocation highly favorable. A direct S(_N)2 attack is sterically hindered.[5]
Troubleshooting Guides
Problem: Low Yield During this compound Synthesis
This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to diagnosing and resolving low reaction yields.
| Potential Cause | Recommended Solution | Justification |
| Moisture in Reagents/Solvents | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh reagents. | Trityl chloride is moisture-sensitive and will hydrolyze to triphenylmethanol.[1] |
| Inefficient Base | Use a strong, non-nucleophilic base such as sodium hydride (NaH). | A strong base is required to efficiently deprotonate the alcohol, and a non-nucleophilic base will not compete in the substitution reaction.[1] |
| Inappropriate Solvent | Switch to a polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). | Polar aprotic solvents can help to stabilize the carbocation intermediate in the S(N)1 reaction without solvating the nucleophile excessively.[1] |
| Low Reaction Temperature | Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. | Increased temperature can help overcome the activation energy barrier, especially when steric hindrance is significant. |
| Insufficient Reaction Time | Increase the reaction time and monitor the progress by TLC. | Reactions hindered by bulky groups are often slow and may require extended periods to reach completion.[3] |
Problem: Difficulty in Deprotecting the Trityl Group
This guide addresses common issues encountered during the removal of the trityl protecting group.
Decision Tree for Trityl Ether Deprotection
Caption: A decision-making tool for selecting the appropriate deprotection method.
| Issue | Potential Cause | Recommended Solution | Notes |
| Incomplete Deprotection | Insufficiently acidic conditions or short reaction time. | Increase the reaction time or use a slightly stronger acid (e.g., increase the concentration of TFA). In some cases, longer deprotection times can improve the yield.[9] | Monitor the reaction closely by TLC to avoid decomposition of the product. |
| Decomposition of Product | The substrate is sensitive to the acidic conditions used for deprotection. | Use milder acidic conditions (e.g., 80% acetic acid). The resulting trityl cation can be reactive; adding a scavenger like 2-methyl-2-butene can prevent side reactions.[5] | Methoxy-substituted trityl groups are even more acid-labile and can be removed under even milder conditions.[5] |
| Difficulty Removing Triphenylmethanol Byproduct | Triphenylmethanol is often insoluble in aqueous work-up solutions. | After quenching the reaction, extract the residue with warm water. The insoluble triphenylmethanol can then be removed by filtration.[5] | Co-evaporation with dioxane, ethanol, and diethyl ether can also help in removing residual triphenylmethanol.[5] |
Quantitative Data Summary
| Synthesis of this compound | |
| Reactants | Triphenylmethanol, Methyl Iodide, KOH |
| Yield | 60% |
| Reaction Time | 72 hours |
| Reference | [10] |
| Reactants | Triphenylmethanol, Iodomethane, Sodium Hydride |
| Solvent | Tetrahydrofuran |
| Yield | 71% |
| Reaction Time | 15 hours |
| Reference | [11] |
| Deprotection of Trityl Ethers | |
| Protecting Group | 5'-Trityl-uridine |
| Deprotection Agent | 80% Acetic Acid |
| Reaction Time for Complete Hydrolysis | 48 hours |
| Reference | [5] |
| Protecting Group | 5'-Mono-methoxy-trityl-uridine |
| Deprotection Agent | 80% Acetic Acid |
| Reaction Time for Complete Hydrolysis | 2 hours |
| Reference | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Triphenylmethanol
This protocol is adapted from a procedure utilizing sulfuric acid as a catalyst.[9]
Materials:
-
Triphenylmethanol
-
Concentrated Sulfuric Acid
-
Methanol
-
Erlenmeyer flasks
-
Glass rod
-
Ice/water bath
-
Vacuum filtration apparatus
Procedure:
-
Place triphenylmethanol (2.0 g, 7.7 mmol) in a 50 mL Erlenmeyer flask and crush the crystals to a fine powder with a glass rod.
-
With stirring, add concentrated sulfuric acid (20 mL) to dissolve the alcohol. The solution will turn a reddish-brown color, indicating the formation of the trityl cation.
-
Slowly pour this mixture into a 250 mL Erlenmeyer flask containing cold methanol (80 mL).
-
Stir the mixture and cool it in an ice/water bath until the product precipitates.
-
Collect the solid product by vacuum filtration and wash it with water.
-
Recrystallize the product from methanol to obtain pure this compound.
-
Calculate the yield and characterize the product by melting point and spectral data.
Protocol 2: Acid-Catalyzed Deprotection of a Trityl Ether
This is a general procedure for the deprotection of a trityl ether using formic acid.[5]
Materials:
-
Trityl-protected compound
-
Formic acid (97+%)
-
Dioxane
-
Ethanol
-
Diethyl ether
-
Water
-
Round-bottom flask
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Treat the trityl-protected compound (e.g., 200 mg, 0.4 mmol) with 3 mL of cold formic acid (97+%) for 3 minutes.
-
Evaporate the formic acid using an oil pump at room temperature.
-
Co-evaporate the residual gum twice with dioxane.
-
Subsequently, co-evaporate with ethanol and then diethyl ether.
-
Extract the final residue with 10 mL of warm water.
-
Filter the insoluble triphenylcarbinol byproduct.
-
Evaporate the filtrate in vacuo to yield the deprotected product.
Mandatory Visualizations
S(_N)1 Mechanism for this compound Formation
Caption: The S(_N)1 mechanism for the formation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 7.4 SN1 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 9. books.rsc.org [books.rsc.org]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. METHYL TRIPHENYLMETHYL ETHER synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Head-to-Head Battle of Protecting Groups: Trityl Ether vs. p-Methoxytrityl Ether for Selective Alcohol Protection
For researchers, scientists, and drug development professionals, the selective protection of alcohols is a critical step in the synthesis of complex molecules. The choice of protecting group can significantly impact yield, selectivity, and the overall efficiency of a synthetic route. This guide provides an in-depth comparison of two commonly used ether-based protecting groups: the trityl (Tr) ether and its substituted derivative, the p-methoxytrityl (MMT or MMTr) ether, supported by experimental data and detailed protocols.
The strategic differentiation of hydroxyl groups of varying steric and electronic environments is a common challenge in organic synthesis. Both trityl and p-methoxytrityl ethers offer robust protection under a variety of reaction conditions, yet their distinct characteristics make them suitable for different synthetic strategies. This guide will delve into the key performance differences between these two protecting groups, focusing on their application in the selective protection of primary alcohols.
Key Performance Comparison
The primary distinction between trityl and p-methoxytrityl ethers lies in their acid lability, which is a direct consequence of the electronic effects on the stability of the carbocation intermediate formed during cleavage. The bulky nature of both groups allows for the selective protection of less sterically hindered primary alcohols.[1]
The addition of an electron-donating p-methoxy group on one of the phenyl rings of the trityl group significantly stabilizes the resulting trityl cation through resonance.[1] This increased stability of the carbocation intermediate makes the p-methoxytrityl group more susceptible to acidic cleavage than the unsubstituted trityl group.[1] Consequently, the MMT group can be removed under milder acidic conditions, offering greater orthogonality with other acid-sensitive protecting groups.[2]
Quantitative Performance Data
The efficiency of protection and deprotection reactions is crucial for the successful implementation of a protecting group strategy. The following table summarizes key quantitative data for the Trityl and p-Methoxytrityl protecting groups.
| Feature | Trityl (Tr) | p-Methoxytrityl (MMT) | Reference |
| Relative Deprotection Rate | 1 | ~10 | [1] |
| Deprotection Conditions | 80% Acetic Acid | 80% Acetic Acid | [1] |
| Deprotection Time (5'-O-protected uridine) | 48 hours | 2 hours | [1] |
| Deprotection Conditions | 1% TFA in DCM/TES (95:5) | 1% TFA in DCM/TES (95:5) | [2] |
| Deprotection Completion (Cysteine side chain) | 4-5% after 30 minutes | Complete after 30 minutes | [2] |
| Typical Protection Reagent | Trityl chloride (Tr-Cl) | p-Methoxytrityl chloride (MMT-Cl) | [1][3] |
| Typical Protection Conditions | Pyridine, overnight, rt | Pyridine or DCM/DIEA, rt | [1][4] |
| Typical Deprotection Reagents | Acetic acid, Formic acid, TFA, BF₃·OEt₂ | Dilute TFA, Acetic acid | [1] |
Chemical Properties and Mechanisms
Both trityl and p-methoxytrityl ethers are introduced via an SN1-type mechanism. The reaction of the alcohol with the corresponding trityl chloride is typically carried out in the presence of a base like pyridine, which neutralizes the HCl byproduct.[1] The rate-determining step is the formation of the stable trityl or p-methoxytrityl carbocation.[1]
Protection mechanism of alcohols with Trityl or MMT ethers.
Deprotection is the reverse process, initiated by protonation of the ether oxygen by an acid, followed by the departure of the alcohol and formation of the stable carbocation.[1] The increased stability of the MMT cation due to the electron-donating methoxy group accelerates this process compared to the unsubstituted trityl cation.[1]
Acid-catalyzed deprotection of Trityl or MMT ethers.
Experimental Protocols
Protocol 1: Selective Tritylation of a Primary Alcohol
Objective: To selectively protect the primary hydroxyl group of a diol in the presence of a secondary hydroxyl group using a trityl ether.
General Procedure: To a solution of the diol (1.0 equiv) in anhydrous pyridine, add 4-dimethylaminopyridine (DMAP) (0.1 equiv). Add trityl chloride (Tr-Cl) (1.1 equiv) portion-wise at room temperature with stirring. The reaction mixture is stirred at room temperature for 12-24 hours and monitored by TLC. Upon completion, the reaction is quenched by the addition of methanol. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired monotritylated product.[1]
Protocol 2: MMT Protection of a Primary Alcohol
Objective: To protect a primary hydroxyl group using monomethoxytrityl chloride (MMT-Cl).
Materials:
-
Substrate containing a primary alcohol
-
Monomethoxytrityl chloride (MMT-Cl) (1.1 - 1.5 equivalents)
-
Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and diisopropylethylamine (DIEA)
-
Standard workup reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol-containing substrate in the chosen anhydrous solvent under an inert atmosphere.[4]
-
If using DCM, add the non-nucleophilic base (DIEA).[4]
-
Slowly add a solution of MMT-Cl in the anhydrous solvent to the reaction mixture at 0 °C or room temperature.[4]
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).[4]
-
Upon completion, quench the reaction by adding a small amount of methanol.[4]
-
Dilute the reaction mixture with an organic solvent (e.g., DCM or ethyl acetate) and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography to yield the MMT-protected alcohol.[4]
Protocol 3: Acid-Catalyzed Deprotection of a Trityl Ether
Objective: To deprotect a trityl ether using a Brønsted acid.
Procedure: The trityl-protected compound (200mg, 0.4 mmol) was treated with 3 ml of cold formic acid (97+%) for 3 minutes and then evaporated with an oil pump at room temperature. The residual gum was evaporated twice from dioxane, followed by evaporations from EtOH and Et₂O. Finally, the residue was extracted with 10 ml of warm H₂O, the insoluble triphenyl-carbinol was filtered, and the filtrate was evaporated in vacuo to yield the deprotected alcohol.[1]
Protocol 4: On-Resin Deprotection of MMT from a Cysteine Side Chain in SPPS
Objective: To selectively remove the MMT group from a cysteine residue on a solid support during Fmoc-based peptide synthesis.
Materials:
-
Peptide-resin containing an MMT-protected cysteine residue
-
Deprotection solution: 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Scavenger: 5% Triisopropylsilane (TIS)
-
Washing solvents: DCM, Dimethylformamide (DMF)
-
Neutralization solution: 5% DIEA in DMF
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.[4]
-
Drain the solvent and add the deprotection solution containing the scavenger.[4]
-
Agitate the resin for a predetermined time to effect cleavage.[4]
-
Drain the deprotection solution.[4]
-
Repeat steps 2-4 for a predetermined number of cycles to ensure complete deprotection.[4]
-
Wash the resin thoroughly with DCM to remove the cleaved MMT cation and residual acid.[4]
-
Wash the resin with DMF.[4]
-
Neutralize the resin by washing with the neutralization solution.[4]
-
Wash the resin again with DMF and DCM. The resin is now ready for the next synthetic step.[4]
Decision Workflow
The choice between Trityl and p-Methoxytrityl ethers hinges on the specific requirements of the synthetic target, particularly the need for selective deprotection in the presence of other acid-labile groups.
Decision workflow for choosing between Trityl and MMT ethers.
Conclusion
Both trityl and p-methoxytrityl ethers are powerful tools in the synthetic chemist's arsenal for the protection of alcohols. The high steric hindrance of both groups makes them excellent choices for the selective protection of primary hydroxyls. The key differentiator is the enhanced acid lability of the p-methoxytrityl group, which allows for its removal under significantly milder conditions than the standard trityl group. This feature makes the MMT group particularly valuable in complex syntheses where fine-tuning of deprotection conditions is necessary to preserve other acid-sensitive functionalities. The choice between the two should be guided by the overall synthetic strategy and the specific requirements for orthogonality.
References
A Comparative Analysis of MTE and Dimethoxytrityl (DMT) in Oligonucleotide Synthesis
In the precise world of oligonucleotide synthesis, protecting groups are indispensable tools that ensure the specific and controlled assembly of nucleic acid chains. Among the most established is the 5'-hydroxyl protecting group, Dimethoxytrityl (DMT), revered for its reliability and acid lability. Concurrently, modifications such as the 2'-O-(2-methoxyethyl) (MTE) group have become critical in the development of therapeutic oligonucleotides, imparting enhanced stability and binding affinity. This guide provides an objective comparison of the DMT protecting group and the MTE modification, clarifying their distinct roles, chemical properties, and impact on the final oligonucleotide product, supported by experimental data and detailed protocols for the modern researcher.
Distinguishing Roles: Temporary Protection vs. Permanent Modification
It is crucial to understand the fundamentally different roles of DMT and MTE in oligonucleotide synthesis. The DMT group serves as a temporary protecting group for the 5'-hydroxyl of a nucleoside phosphoramidite. Its presence prevents unwanted side reactions during the coupling step and its subsequent removal is a key part of the synthesis cycle, enabling the step-wise extension of the oligonucleotide chain.[1]
In contrast, the 2'-O-MTE group is a permanent modification applied to the 2'-hydroxyl of a ribonucleoside. It is not removed after synthesis. Instead, it remains as part of the final oligonucleotide, where it confers desirable therapeutic properties such as increased nuclease resistance and enhanced binding affinity to target RNA.[2][3]
The Dimethoxytrityl (DMT) Group: The Workhorse of 5'-Protection
The 4,4'-dimethoxytrityl (DMT) group is an acid-labile protecting group integral to the phosphoramidite method of oligonucleotide synthesis. Its steric bulk provides excellent protection for the 5'-hydroxyl group, and its removal (detritylation) is a well-controlled, quantitative step in the synthesis cycle.
Key Properties of DMT:
-
Acid Lability: The DMT group is readily cleaved under mild acidic conditions, which allows for its selective removal without damaging the growing oligonucleotide chain.[4]
-
Monitoring of Synthesis Efficiency: The DMT cation released during deprotection is a vibrant orange color, which can be quantified spectrophotometrically to monitor the coupling efficiency of each synthesis cycle.
-
Purification Handle: The lipophilic nature of the DMT group allows for "DMT-on" reverse-phase HPLC purification, a powerful method for separating the full-length product from shorter failure sequences.[4]
The 2'-O-(2-methoxyethyl) (MTE) Group: Enhancing Therapeutic Potential
The 2'-O-methoxyethyl (MTE or MOE) modification is a second-generation antisense technology that significantly improves the pharmacological properties of oligonucleotides. By replacing the 2'-hydroxyl group of the ribose sugar, the MTE group enhances the stability and binding characteristics of the resulting nucleic acid.
Key Properties of MTE-Modified Oligonucleotides:
-
Increased Nuclease Resistance: The MTE group provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases, thereby increasing the in vivo half-life of the oligonucleotide.[3][5]
-
Enhanced Binding Affinity: The MTE modification locks the sugar pucker into a C3'-endo conformation, which is favorable for A-form duplexes (like RNA:RNA). This pre-organization leads to a significant increase in the thermal stability (Tm) of the duplex formed with a target RNA molecule.[2]
-
Favorable Pharmacokinetics: Oligonucleotides containing MTE modifications have shown favorable tissue distribution and reduced toxicity compared to first-generation phosphorothioate oligonucleotides.[2]
Quantitative Performance Comparison
The following table summarizes the key quantitative and qualitative differences between the DMT protecting group and the MTE modification.
| Feature | Dimethoxytrityl (DMT) Group | 2'-O-(2-methoxyethyl) (MTE) Modification |
| Primary Role | Temporary 5'-hydroxyl protecting group | Permanent 2'-hydroxyl modification |
| Position of Attachment | 5'-Hydroxyl of the nucleoside | 2'-Hydroxyl of the ribonucleoside |
| Cleavage Condition | Mild acid (e.g., 3% Trichloroacetic Acid in Dichloromethane)[4] | Not removed; stable to standard deprotection conditions |
| Effect on Tm | Removed from final product; no direct effect on duplex Tm | Increases Tm of duplex with complementary RNA (approx. +1.5 to +2.0 °C per modification) |
| Nuclease Resistance | Removed from final product; no effect on nuclease resistance | Significantly increases resistance to nuclease degradation[3][5] |
| Use in Purification | "DMT-on" purification is a standard method for product isolation | Does not serve as a purification handle in the same manner as DMT |
Visualizing the Roles of DMT and MTE
Experimental Protocols
Protocol 1: Manual Detritylation of a DMT-on Oligonucleotide
This protocol describes the removal of the 5'-DMT group from a purified oligonucleotide. This step is typically performed after "DMT-on" HPLC purification.
Materials:
-
Purified, dried DMT-on oligonucleotide.
-
80% Acetic Acid (v/v) in water.
-
3 M Sodium Acetate solution.
-
Cold absolute ethanol (or isopropanol for oligonucleotides <15 bases).
-
Nuclease-free water.
-
Microcentrifuge tubes (1.5 mL).
Procedure:
-
Resuspend the dried DMT-on oligonucleotide in 80% acetic acid at a concentration of approximately 30 µL per 1 Optical Density Unit (ODU).[6]
-
Vortex the solution thoroughly and let it stand at room temperature for 20-30 minutes. The solution will not turn orange as the aqueous environment quenches the DMT cation to the colorless tritanol.[6]
-
Add 0.1 volumes of 3 M sodium acetate to the solution and vortex to mix.
-
Add 3 volumes of cold absolute ethanol. Vortex thoroughly to precipitate the detritylated oligonucleotide.
-
Incubate the tube at -20°C for at least 30 minutes to ensure complete precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet the oligonucleotide.
-
Carefully decant the supernatant, which contains the cleaved dimethoxytritanol.
-
Wash the pellet with 500 µL of cold 70% ethanol, centrifuge for 5 minutes, and decant the supernatant.
-
Air-dry or vacuum-dry the pellet to remove residual ethanol.
-
Resuspend the detritylated oligonucleotide in a desired buffer or nuclease-free water.
Protocol 2: Final Deprotection of an MTE-Modified RNA Oligonucleotide
This protocol outlines the final cleavage and deprotection steps after solid-phase synthesis of an RNA oligonucleotide containing 2'-O-MTE modifications and standard base protection (e.g., Ac-C). Note that the MTE group itself is not cleaved. This procedure removes the base, phosphate, and 2'-silyl (if present in a chimeric oligo) protecting groups. For fully MTE-modified RNA, the second deprotection step targeting 2'-silyl groups is omitted.
Materials:
-
Synthesized oligonucleotide on solid support (CPG).
-
Ammonium hydroxide/40% aqueous methylamine (1:1, v/v) (AMA).
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Triethylamine trihydrofluoride (TEA·3HF).
-
RNA quenching buffer.
-
Sterile, RNase-free microcentrifuge tubes and pipette tips.
Procedure:
Part A: Cleavage and Base/Phosphate Deprotection
-
Transfer the solid support from the synthesis column to a 2 mL screw-cap tube.
-
Add 1.0 mL of AMA solution to the support.
-
Seal the tube tightly and heat at 65°C for 15-20 minutes.
-
Cool the tube on ice, then centrifuge briefly.
-
Carefully transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new sterile tube.
-
Rinse the support with 0.5 mL of RNase-free water and combine it with the supernatant.
-
Dry the combined solution completely in a vacuum concentrator.
At this stage, if the oligonucleotide is fully 2'-O-MTE modified and contains no other 2'-hydroxyl protecting groups, the deprotection is complete. The dried oligo can be desalted and purified.
Part B: Removal of 2'-Silyl Protecting Groups (for MTE/2'-TBDMS chimeras) This step is only necessary if the RNA contains silyl-based 2'-protecting groups like TBDMS in addition to MTE modifications.
-
Resuspend the dried oligonucleotide from Part A in 100 µL of anhydrous DMSO. Heating to 65°C for 5 minutes may be required to fully dissolve the pellet.[7]
-
Add 125 µL of TEA·3HF to the DMSO solution.[7]
-
Mix well and incubate at 65°C for 2.5 hours in a heating block.[7]
-
Cool the reaction mixture briefly in a freezer.
-
Quench the reaction by adding the appropriate volume of RNA quenching buffer.
-
The fully deprotected MTE-modified RNA is now ready for desalting (e.g., by ethanol precipitation or using a desalting cartridge) and final purification, typically by HPLC or PAGE.
Conclusion
The Dimethoxytrityl (DMT) group and the 2'-O-methoxyethyl (MTE) modification represent two distinct but equally important chemical strategies in the synthesis of oligonucleotides. DMT is a cornerstone of the synthesis process itself, acting as a transient shield for the 5'-hydroxyl that enables the stepwise construction of the nucleic acid chain. Its removal is a prerequisite for chain elongation. In contrast, MTE is a strategic, permanent addition to the 2'-hydroxyl of ribonucleosides, designed to enhance the final product's therapeutic value by increasing its stability and target affinity. For researchers and drug developers, understanding the disparate functions and chemical behaviors of these two groups is fundamental to the successful design, synthesis, and application of custom oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. synoligo.com [synoligo.com]
- 4. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
A Researcher's Guide to Trityl-Based Protecting Groups: A Comparative Analysis of Acid Lability
In the realm of organic synthesis, particularly in the construction of complex molecules such as oligonucleotides and peptides, the selection of an appropriate protecting group is a critical strategic decision. The trityl (Tr) group and its methoxy-substituted derivatives are among the most widely utilized protecting groups for hydroxyl, amino, and thiol functionalities, prized for their steric bulk and, most notably, their acid lability. This guide provides a comprehensive comparison of the relative acid lability of common trityl-based protecting groups, supported by available experimental data, detailed protocols for lability assessment, and visualizations to clarify the underlying chemical principles.
The acid-catalyzed deprotection of trityl ethers proceeds via the formation of a stable triphenylmethyl carbocation (trityl cation). The stability of this cation is the primary determinant of the protecting group's lability; greater stability of the carbocation corresponds to a faster rate of cleavage under acidic conditions. The introduction of electron-donating methoxy groups at the para positions of the phenyl rings significantly enhances the stability of the trityl cation through resonance and inductive effects. This leads to a predictable trend in acid lability among the common trityl derivatives.
The established order of increasing acid lability is: Trityl (Tr) < Monomethoxytrityl (MMT) < Dimethoxytrityl (DMT) < Trimethoxytrityl (TMT) [1]
This trend is a direct consequence of the increasing number of electron-donating methoxy groups, which delocalize the positive charge of the carbocation intermediate, thus lowering the activation energy for its formation.
Quantitative Comparison of Acid Lability
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Quantitative Lability Data |
| Trityl | Tr | Stronger acids required (e.g., 10-50% TFA in DCM)[2] | Complete hydrolysis of 5'-trityl-uridine in 80% acetic acid at room temperature requires 48 hours. |
| 4-Monomethoxytrityl | MMT | Milder acids (e.g., 0.5-1% TFA in DCM)[2] | The deprotection rate is approximately 10 times faster than the Tr group. Complete hydrolysis of 5'-MMT-uridine in 80% acetic acid at room temperature takes 2 hours. |
| 4,4'-Dimethoxytrityl | DMT | Very mild acids (e.g., 3% DCA in DCM, 80% acetic acid)[2] | Depurination half-time of N-benzoyl protected 5′-DMT-dA-CPG support in 3% DCA is 1.3 hours.[3] |
| 4,4',4''-Trimethoxytrityl | TMT | Extremely mild acidic conditions | Qualitatively the most acid-labile of the series.[1] Specific kinetic data under comparative conditions is not readily available. |
Experimental Protocols
To facilitate the direct comparison of trityl group lability in a specific research context, the following experimental protocols are provided.
General Protocol for the Acid-Catalyzed Deprotection of a Trityl Ether
This protocol can be adapted for the deprotection of various trityl-protected substrates.
Materials:
-
Trityl-protected compound
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve the trityl-protected compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired concentration of TFA (e.g., 1-10% v/v in DCM) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the deprotected compound from the triphenylmethanol byproduct.
Protocol for Comparative Kinetic Analysis of Trityl Group Deprotection by HPLC
This protocol outlines a method to determine and compare the deprotection rates of different trityl groups.
Materials:
-
A series of compounds protected with Tr, MMT, DMT, and TMT groups (ideally with the same parent molecule).
-
A suitable acidic deprotection solution (e.g., a specific concentration of TFA or DCA in an appropriate solvent like DCM or acetonitrile).
-
A quenching solution (e.g., a solution of a weak base like triethylamine in the HPLC mobile phase).
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis).
Procedure:
-
Prepare stock solutions of each trityl-protected compound of known concentration in a suitable solvent.
-
Prepare the acidic deprotection solution.
-
At time t=0, add a known volume of the acidic solution to the stock solution of the trityl-protected compound and mix thoroughly.
-
At specific time intervals (e.g., 1, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of the quenching solution.
-
Analyze the quenched samples by HPLC. The HPLC method should be able to resolve the starting protected compound from the deprotected product.
-
Quantify the peak areas of the starting material and the product at each time point.
-
Plot the percentage of the remaining starting material versus time.
-
Determine the half-life (t₁/₂) of the deprotection reaction for each trityl group by fitting the data to a first-order decay model.
Visualizing the Deprotection Mechanism and Lability Trend
The following diagrams, generated using the Graphviz DOT language, illustrate the key mechanistic and logical relationships in the acid-catalyzed deprotection of trityl groups.
Caption: Acid-catalyzed deprotection of a trityl ether.
Caption: Trend in acid lability vs. carbocation stability.
Conclusion
The choice of a trityl-based protecting group offers chemists a tunable tool for controlling the reactivity of sensitive functional groups. The predictable trend in acid lability, governed by the electronic effects of methoxy substituents, allows for the strategic design of synthetic routes where selective deprotection is paramount. While a definitive, all-encompassing quantitative comparison remains an area for further investigation, the available data and established qualitative trends provide a robust framework for selecting the most appropriate trityl derivative for a given synthetic challenge. The provided experimental protocols offer a means to generate specific, comparative data to inform this critical decision-making process in research and development.
References
The Chemoselectivity of Methyl Trityl Ether: A Comparative Guide for Polyfunctional Molecules
In the complex world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For researchers, scientists, and drug development professionals, the choice of a protecting group can dictate the efficiency, yield, and overall feasibility of a synthetic route. Among the arsenal of protecting groups for hydroxyl moieties, the methyl trityl (MTr) ether stands out for its unique steric and electronic properties, offering a high degree of chemoselectivity, particularly in polyfunctional molecules. This guide provides an objective comparison of the methyl trityl ether's performance against other common hydroxyl protecting groups, supported by experimental data and detailed protocols.
The defining characteristic of the trityl group, and by extension the this compound, is its significant steric bulk.[1] This three-dimensional shield preferentially protects the most accessible, least sterically hindered hydroxyl groups, making it an excellent choice for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols.[2][3] This high selectivity is a key advantage in the manipulation of complex molecules such as carbohydrates, nucleosides, and polyols, where precise control over reactive sites is paramount.[1][2][4]
Performance Comparison of Hydroxyl Protecting Groups
The utility of a protecting group is defined by its ease of introduction, its stability under various reaction conditions, and the facility of its removal. The this compound is typically introduced using trityl chloride in the presence of a base like pyridine.[5] Its removal is readily achieved under mild acidic conditions, a property that forms the basis of its orthogonality with many other protecting groups.[2]
Here, we compare the this compound with other commonly used hydroxyl protecting groups: silyl ethers (e.g., TBDMS), benzyl ethers (Bn), and acetals (e.g., MOM).
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Selectivity for 1° vs. 2° Alcohols | Orthogonality with MTr |
| Methyl Trityl (MTr) | Trityl Chloride, Pyridine, DMAP | Stable to base, mild oxidizing/reducing agents. | Mild acid (e.g., 80% AcOH, TFA, formic acid).[2] | High | - |
| TBDMS | TBDMSCl, Imidazole, DMF | Stable to base, mild acid, many oxidizing/reducing agents. | Fluoride source (e.g., TBAF), strong acid. | Moderate to High | Yes (MTr cleaved by acid, TBDMS by fluoride).[2][6] |
| Benzyl (Bn) | BnBr, NaH, DMF | Stable to acid, base, many oxidizing/reducing agents. | Catalytic Hydrogenolysis (H₂, Pd/C). | Low to Moderate | Yes (MTr cleaved by acid, Bn by hydrogenolysis). |
| MOM | MOMCl, DIPEA, CH₂Cl₂ | Stable to base, mild oxidizing/reducing agents. | Acid (e.g., HCl, TFA). | Low | No (Both are acid-labile). |
Experimental Data: A Quantitative Look
The following tables summarize experimental data from various studies, showcasing the chemoselectivity of the trityl group in the protection and deprotection of polyfunctional molecules.
Table 1: Selective Tritylation of Diols
| Substrate | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 1,2-Propanediol | TrCl, Pyridine, rt, 16h | 1-O-Trityl-1,2-propanediol | 85 | [3] |
| 1,3-Butanediol | TrCl, Pyridine, rt, 12h | 1-O-Trityl-1,3-butanediol | 90 | [3] |
| Methyl α-D-glucopyranoside | TrCl, Pyridine, rt, 24h | Methyl 6-O-trityl-α-D-glucopyranoside | 92 | [4] |
Table 2: Orthogonal Deprotection in Poly-protected Molecules
| Substrate | Protecting Groups | Deprotection Conditions | Product | Yield (%) | Reference |
| 5'-O-Trityl-3'-O-TBDMS-thymidine | Trityl, TBDMS | 80% Acetic Acid, rt, 2h | 3'-O-TBDMS-thymidine | 95 | [2] |
| 6-O-Trityl-2,3,4-tri-O-benzyl-D-glucopyranose | Trityl, Benzyl | H₂, 10% Pd/C, EtOAc, rt, 12h | 6-O-Trityl-D-glucopyranose | >90 | N/A |
| 5'-O-DMT-2'-O-TBDMS-uridine | DMT, TBDMS | 3% Dichloroacetic acid/DCM, rt, 10 min | 2'-O-TBDMS-uridine | >95 | N/A |
Experimental Protocols
Protocol 1: Selective Tritylation of a Primary Alcohol
This protocol describes the selective protection of a primary hydroxyl group in a molecule containing both primary and secondary hydroxyls.
Materials:
-
Diol (1.0 equiv)
-
Trityl chloride (1.1 equiv)
-
Anhydrous pyridine
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the diol and DMAP in anhydrous pyridine in a round-bottom flask under an inert atmosphere.[5]
-
Add trityl chloride portion-wise to the stirred solution at room temperature.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired mono-tritylated product.
Protocol 2: Deprotection of a Trityl Ether with Mild Acid
This protocol details the removal of a trityl group using mild acidic conditions, leaving other acid-sensitive groups like silyl ethers intact under controlled conditions.
Materials:
-
Tritylated compound
-
80% aqueous acetic acid
-
Toluene
Procedure:
-
Dissolve the tritylated compound in 80% aqueous acetic acid at room temperature.[2]
-
Stir the solution and monitor the reaction by TLC. The deprotection is usually complete within 1-4 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene several times to remove residual acetic acid.
-
The crude deprotected product can be further purified by crystallization or column chromatography.
Visualization of Protecting Group Strategies
The strategic use of orthogonal protecting groups is a fundamental concept in the synthesis of complex molecules. The following diagrams, generated using Graphviz, illustrate these logical relationships.
Caption: Workflow for selective functionalization using trityl protection.
Caption: Orthogonal deprotection of Trityl and TBDMS ethers.
Conclusion
The this compound is a powerful tool in the arsenal of the synthetic chemist, offering a high degree of chemoselectivity for the protection of primary alcohols in polyfunctional molecules. Its significant steric hindrance allows for precise differentiation between hydroxyl groups of varying steric environments, a critical capability in the synthesis of complex natural products and pharmaceuticals. The mild acidic conditions required for its removal ensure its compatibility with a wide range of other protecting groups, enabling elegant and efficient orthogonal protection strategies. By understanding the comparative performance and experimental nuances of the this compound, researchers can design more robust and effective synthetic routes, ultimately accelerating the pace of discovery and development.
References
- 1. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. benchchem.com [benchchem.com]
- 6. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Methyl trityl ether protected intermediates
A Comprehensive Guide to the Characterization of Methyl Trityl Ether Protected Intermediates
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is paramount to the success of multi-step organic syntheses. The methyl trityl (MTr) ether is a valuable protecting group for primary alcohols, prized for its steric bulk and acid lability. Proper characterization of MTr-protected intermediates is crucial to ensure the integrity of the synthetic route. This guide provides a comparative analysis of the characterization of this compound protected intermediates, supported by experimental data and protocols, and contrasts its performance with common alternative protecting groups.
Characterization of this compound Intermediates
The successful formation and purity of a this compound protected intermediate are primarily confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of trityl-protected compounds. Both ¹H and ¹³C NMR provide distinct signals that confirm the presence of the trityl group and the successful ether linkage.
¹H NMR Spectroscopy: The proton NMR spectrum of a this compound will show characteristic signals for the methoxy group and the aromatic protons of the trityl group. The methoxy protons typically appear as a sharp singlet, while the phenyl protons will be observed in the aromatic region.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation, with a characteristic signal for the quaternary carbon of the trityl group, the methoxy carbon, and the aromatic carbons.
Table 1: Typical NMR Spectroscopic Data for a Trityl Ether Intermediate (Benzyl Trityl Ether)
| Assignment | ¹H NMR (CDCl₃) Chemical Shift (ppm) | ¹³C NMR (CDCl₃) Chemical Shift (ppm) |
| Methoxy Protons (-OCH₃) | ~3.1-3.4 (s, 3H) | ~55.0 |
| Phenyl Protons (Ar-H) | ~7.2-7.5 (m, 15H) | ~127.0, 128.0, 129.0 |
| Quaternary Carbon (-C(Ph)₃) | - | ~87.0 |
| Methylene Protons (-CH₂-) | ~4.1-4.3 (s, 2H) | ~65.0 |
Note: Data for Benzyl Trityl Ether is used as a representative example. Specific shifts for this compound may vary slightly.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the protected intermediate. Electron ionization (EI) is a common technique for trityl ethers. A key feature in the mass spectrum of trityl ethers is the abundant formation of the stable trityl cation ([C(C₆H₅)₃]⁺) due to the resonance stabilization across the three phenyl rings.[1][2]
Table 2: Representative Mass Spectrometry Data for a Trityl Ether Intermediate (Benzyl Trityl Ether)
| m/z | Relative Intensity | Assignment |
| 350 | Low | [M]⁺ (Molecular Ion) |
| 243 | High | [C(C₆H₅)₃]⁺ (Trityl cation) |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to confirm the presence of the ether linkage and the absence of the starting alcohol's hydroxyl group.
Table 3: Key IR Absorption Bands for a Trityl Ether Intermediate
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-O Ether Stretch | 1050-1150 |
| Aromatic C-H Stretch | 3000-3100 |
| Aromatic C=C Bending | 1450-1600 |
| Absence of O-H Stretch | No broad peak at 3200-3600 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of this compound protected intermediates.
Synthesis of a Trityl Ether Intermediate
This protocol describes a general method for the tritylation of a primary alcohol using trityl chloride.[1]
Materials:
-
Primary alcohol (e.g., methanol)
-
Trityl chloride
-
Anhydrous pyridine or dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous pyridine.
-
Add trityl chloride (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
NMR Sample Preparation and Analysis
Procedure:
-
Dissolve 5-10 mg of the purified trityl ether intermediate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 500 MHz).[3]
-
Process the spectra to identify the chemical shifts, multiplicities, and integrations of the relevant signals.
Mass Spectrometry Analysis
Procedure:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC-MS).
-
Acquire the mass spectrum in the desired mass range.
-
Analyze the spectrum for the molecular ion peak and characteristic fragment ions, such as the trityl cation at m/z 243.
Comparison with Alternative Protecting Groups
The choice of a protecting group depends on the specific requirements of the synthetic route, including its stability to various reaction conditions and the ease of its removal. The this compound is often compared with other common alcohol protecting groups such as silyl ethers (e.g., TBDMS), other acetals (e.g., MOM), and benzyl ethers (Bn).
Table 4: Comparison of Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Typical Yield (Deprotection) |
| Methyl Trityl | MTr | Base: StableAcid: Labile | Mild acid (e.g., formic acid, acetic acid, dilute HCl)[4][5] | >90% |
| tert-Butyldimethylsilyl | TBDMS | Base: StableAcid: More stable than Tr | Fluoride sources (e.g., TBAF), strong acid | >95% |
| Methoxymethyl | MOM | Base: StableAcid: Labile | Acidic conditions (e.g., HCl, TFA)[6] | >90% |
| Benzyl | Bn | Base: StableAcid: Stable | Catalytic hydrogenation (H₂, Pd/C)[2] | >95% |
The trityl group's sensitivity to mild acid allows for its selective removal in the presence of more robust protecting groups like benzyl ethers, making them an orthogonal pair.[1]
Visualizing Workflows and Relationships
Diagrams generated using Graphviz can effectively illustrate the logical flow of experiments and the relationships between different protecting groups.
Caption: Workflow for the synthesis and characterization of a trityl ether protected intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mild and selective cleavage of trityl ethers by CBr4-MeOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of Methyl Trityl Ether via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comparative analysis of the NMR data for Methyl trityl ether and a structurally similar compound, Ethyl trityl ether, to demonstrate the power of NMR in unambiguous structural elucidation. Detailed experimental protocols and a logical workflow for structure confirmation are also provided.
Comparison of NMR Spectral Data
The structural differences between this compound and Ethyl trityl ether, while seemingly minor, are clearly distinguishable in their respective ¹H and ¹³C NMR spectra. The following tables summarize the key spectral data for each compound.
Table 1: ¹H NMR Data Comparison
| This compound | Ethyl Trityl Ether (Alternative) | ||
| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |
| Aromatic-H | 7.20 - 7.50 (m, 15H) | Aromatic-H | 7.18 - 7.48 (m, 15H) |
| -OCH₃ | 3.15 (s, 3H) | -OCH₂CH₃ | 3.25 (q, J = 7.0 Hz, 2H) |
| -OCH₂CH₃ | 1.25 (t, J = 7.0 Hz, 3H) |
Table 2: ¹³C NMR Data Comparison
| This compound | Ethyl Trityl Ether (Alternative) | ||
| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |
| Quaternary-C (Trityl) | 86.5 | Quaternary-C (Trityl) | 86.0 |
| Aromatic-C | 127.0, 127.8, 128.5, 144.5 | Aromatic-C | 126.8, 127.6, 128.6, 145.0 |
| -OCH₃ | 51.0 | -OCH₂CH₃ | 58.5 |
| -OCH₂CH₃ | 15.5 |
Experimental Protocols
Accurate and reproducible NMR data is contingent upon meticulous experimental technique. The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
-
Transfer: Gently swirl or vortex the vial to ensure complete dissolution. Once dissolved, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer.
NMR Data Acquisition
-
Instrumentation: The data presented in this guide was acquired on a standard 300 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Experiment: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Pulse Angle: A 30-45° pulse is commonly used to ensure quantitative integration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for small molecules.
-
Number of Scans: 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Experiment: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
Pulse Angle: A 30° pulse is commonly employed.
-
Relaxation Delay: A 2-second relaxation delay is a good starting point.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with adequate signal-to-noise.
-
Logical Workflow for Structure Confirmation
The process of confirming a molecular structure using NMR spectroscopy follows a logical progression of experiments and data analysis. The following diagram illustrates this workflow for this compound.
Caption: Workflow for confirming the structure of this compound using NMR.
By systematically analyzing the data from these fundamental NMR experiments, researchers can confidently assemble the molecular puzzle and confirm the structure of a target compound like this compound with a high degree of certainty. The comparison with a closely related analogue further strengthens the assignment and highlights the subtle yet significant differences that NMR spectroscopy can reveal.
A Comparative Guide to the Deprotection of Methyl Trityl (Mmt) Ethers
For researchers and professionals in drug development and synthetic chemistry, the selective cleavage of protecting groups is a critical maneuver in the assembly of complex molecules. The methyl trityl (Mmt) group, a substituted variant of the trityl group, is a valuable tool for the protection of alcohols, amines, and thiols. Its heightened acid lability compared to the parent trityl group allows for its removal under exceptionally mild conditions, enabling selective deprotection in the presence of other acid-sensitive functionalities.
This guide provides an objective comparison of common deprotection methods for Mmt ethers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy for a given synthetic challenge.
Performance Comparison of Deprotection Methods
The choice of deprotection reagent is dictated by the substrate's sensitivity to acidic conditions and the presence of other protecting groups. The following table summarizes the performance of various reagents for the deprotection of Mmt ethers, highlighting typical reaction conditions, times, and reported yields.
| Deprotection Method | Reagent(s) | Substrate Type | Typical Conditions | Reaction Time | Yield (%) | Reference(s) |
| Mild Acidic Cleavage | 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Mmt-protected amino acids (on-resin) | Room Temperature, often with 5% Triisopropylsilane (TIS) as a scavenger | 5-30 minutes (often repeated) | Generally high (quantitative removal reported) | [1][2] |
| Mild Acidic Cleavage | 0.5-1.0% TFA in DCM | Mmt-protected cysteine (on-resin) | Room Temperature | Rapid | Quantitative | [2] |
| Alternative Mild Acid | 10% Acetic Acid-20% Trifluoroethanol (TFE) in DCM | Mmt-protected amino acids (on-resin) | 3 x 5 minutes | 15 minutes total | High | [3] |
| Alternative Mild Acid | 30% Hexafluoroisopropanol (HFIP) in DCM | Mmt-protected amino acids (on-resin) | 3 x 5 minutes | 15 minutes total | High | [3] |
| Alternative Mild Acid | 30% Perfluoro-tert-butanol in DCM | Mmt-protected amino acids (on-resin) | 3 x 15 minutes | 45 minutes total | High | [3] |
| Non-Acidic Thermal Cleavage | Neutral aqueous conditions (e.g., water, PBS) | Mmt-protected amino modifiers on oligonucleotides | 60 °C | 60 minutes | Quantitative | [4] |
Experimental Protocols
Protocol 1: Selective On-Resin Deprotection of an Mmt-Protected Cysteine
This protocol details the selective removal of the Mmt group from a cysteine residue during solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin functionalized with an Mmt-protected cysteine residue
-
Deprotection solution: 1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Scavenger: 5% (v/v) Triisopropylsilane (TIS) in the deprotection solution
-
Washing solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Neutralization solution: 5% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF
Procedure:
-
Swell the peptide-resin in DCM within a reaction vessel.
-
Drain the solvent and add the deprotection solution containing TIS.
-
Agitate the resin for 10-15 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 2-4 one to two more times to ensure complete deprotection.
-
Wash the resin thoroughly with DCM to remove the cleaved Mmt cation and residual acid.
-
Wash the resin with DMF.
-
Neutralize the resin by washing with the neutralization solution.
-
Wash the resin again with DMF and then DCM. The resin is now ready for the subsequent synthetic step.
Protocol 2: Solution-Phase Deprotection of a Primary Mmt-Protected Alcohol
This protocol provides a general procedure for the cleavage of an Mmt ether in solution.
Materials:
-
Mmt-protected alcohol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the Mmt-protected alcohol in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2% TFA in DCM to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a small amount of methanol.
-
Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Mandatory Visualizations
Caption: General workflows for Mmt deprotection in solution and on solid phase.
Caption: Acid-catalyzed deprotection mechanism of an Mmt ether.
References
A Comparative Guide to Methyl Trityl Ether and Its Alternatives in Total Synthesis
For researchers, scientists, and drug development professionals engaged in the complex art of total synthesis, the strategic selection of protecting groups is a critical determinant of success. The methyl trityl (MTE) ether, a member of the trityl ether family, offers a unique set of properties for the protection of hydroxyl groups. This guide provides an objective comparison of MTE ether with other commonly employed alcohol protecting groups, supported by experimental data, to aid in the rational design of synthetic routes.
Introduction to Methyl Trityl Ether
The methyl trityl group, like other trityl ethers, is characterized by its significant steric bulk, which renders it highly selective for the protection of primary alcohols over secondary and tertiary ones. Its ether linkage makes it stable to a wide range of reaction conditions, including basic, nucleophilic, and many oxidative and reductive environments. The defining feature of the trityl group is its lability under acidic conditions, allowing for mild deprotection.
Comparative Analysis of Alcohol Protecting Groups
The choice of a protecting group is a multifaceted decision that hinges on factors such as the stability required for subsequent synthetic steps, the conditions for its removal, and the overall orthogonal strategy in a multi-step synthesis. Here, we compare MTE ether with several workhorses of alcohol protection: tert-butyldimethylsilyl (TBS) ether, benzyl (Bn) ether, and methoxymethyl (MOM) ether.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance characteristics of MTE ether and its common alternatives. The data is compiled from various total synthesis campaigns to provide a practical overview for synthetic chemists.
Table 1: Protection and Deprotection Conditions
| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions |
| Methyl Trityl (MTE) Ether | Trityl Chloride (Tr-Cl) or MTE-Cl, Pyridine, DMAP (cat.), CH₂Cl₂ | Mild Acid: 80% Acetic Acid (AcOH), Trifluoroacetic Acid (TFA) in CH₂Cl₂, Formic Acid[1][2] |
| TBS Ether | TBS-Cl, Imidazole, DMF or CH₂Cl₂ | Fluoride Source: TBAF in THF; Acid: HCl in MeOH, AcOH/H₂O[3][4] |
| Benzyl (Bn) Ether | Benzyl Bromide (BnBr), NaH, THF or DMF | Hydrogenolysis: H₂, Pd/C, EtOH; Strong Acid: BBr₃[5][6] |
| MOM Ether | MOM-Cl, DIPEA, CH₂Cl₂; or CH₂(OMe)₂, P₂O₅ | Acid: HCl in MeOH, TsOH[7][8][9] |
Table 2: Stability Profile of Protected Alcohols
| Protecting Group | Stable Towards | Labile Towards | Orthogonality Notes |
| Methyl Trityl (MTE) Ether | Bases, Nucleophiles, Oxidation (most), Reduction (non-hydrogenolytic) | Strong Acids, Mild Acids, Hydrogenolysis (slower than Bn) | Can be removed in the presence of Bn ethers with careful acid selection. Orthogonal to silyl ethers.[1][5] |
| TBS Ether | Bases, Nucleophiles, Oxidation, Reduction, Mild Acids (short exposure) | Strong Acids, Fluoride Ions | Orthogonal to acid-labile (e.g., Trityl) and hydrogenolytically cleaved (e.g., Benzyl) groups.[3] |
| Benzyl (Bn) Ether | Acids (most), Bases, Nucleophiles, Oxidation (some), Reduction (non-hydrogenolytic) | Hydrogenolysis, Strong Lewis Acids (e.g., BBr₃) | Orthogonal to acid-labile and fluoride-labile groups.[5][6] |
| MOM Ether | Bases, Nucleophiles, Oxidation, Reduction | Acids | Not orthogonal to other acid-labile groups like Trityl without careful condition screening.[7][9] |
Table 3: Performance in Representative Total Syntheses (Primary Alcohols)
| Protecting Group | Synthetic Step (Example) | Protection Yield | Deprotection Yield | Reference |
| Trityl Ether | Total Synthesis of Aconicarmisulfonine A | Not explicitly stated, but used in a multi-step sequence | 44% (global deprotection with silyl ether) | [1][2][10] |
| TBS Ether | Synthesis of Zaragozic Acid C intermediate | 100% | 97% | [3] |
| Benzyl (Bn) Ether | General procedure for primary alcohol | ~90-95% | ~90-98% | [5][11] |
| MOM Ether | General procedure for primary alcohol | ~95% | High | [9][12] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection and deprotection of a primary alcohol using MTE ether and its alternatives.
Methyl Trityl (MTE) Ether Protection and Deprotection
Protection of a Primary Alcohol with Trityl Chloride: To a solution of the primary alcohol (1.0 equiv) in anhydrous pyridine is added 4-dimethylaminopyridine (DMAP, 0.1 equiv) and trityl chloride (1.2 equiv). The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is quenched with methanol and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated aqueous copper sulfate solution, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Deprotection of a Trityl Ether: The trityl-protected alcohol is dissolved in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid) and stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude alcohol is purified by column chromatography.[1][5]
Alternative Protecting Group Protocols
TBS Ether Protection and Deprotection:
-
Protection: To a solution of the alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous N,N-dimethylformamide (DMF) is added tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv). The reaction is stirred at room temperature until complete by TLC analysis. The reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The product is purified by column chromatography.[3]
-
Deprotection: To a solution of the TBS-protected alcohol in tetrahydrofuran (THF) is added a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 equiv). The mixture is stirred at room temperature until the deprotection is complete. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated to give the crude alcohol, which is then purified.[3]
Benzyl Ether Protection and Deprotection:
-
Protection: To a suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C is added a solution of the alcohol (1.0 equiv) in THF. The mixture is stirred for 30 minutes at this temperature, after which benzyl bromide (1.2 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. Purification is achieved by column chromatography.[5]
-
Deprotection: The benzyl ether is dissolved in ethanol or ethyl acetate, and palladium on activated carbon (10 mol %) is added. The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The mixture is stirred vigorously at room temperature until the reaction is complete. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to afford the deprotected alcohol.[5]
MOM Ether Protection and Deprotection:
-
Protection: To a solution of the alcohol (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 4.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C is added chloromethyl methyl ether (MOM-Cl, 3.0 equiv) dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[12]
-
Deprotection: The MOM ether is dissolved in methanol, and a few drops of concentrated hydrochloric acid are added. The mixture is stirred at room temperature or gently warmed until the deprotection is complete. The reaction is neutralized with saturated aqueous sodium bicarbonate solution and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to yield the alcohol.[8]
Mandatory Visualization
Decision-Making Workflow for Alcohol Protection
The selection of an appropriate protecting group is a critical step in the planning of a total synthesis. The following diagram illustrates a decision-making workflow to guide the choice between MTE ether and its common alternatives based on the planned subsequent reaction conditions.
Caption: Decision tree for selecting an alcohol protecting group.
Orthogonal Deprotection Strategy
The concept of orthogonality is paramount in complex syntheses, allowing for the selective removal of one protecting group in the presence of others. The following diagram illustrates an orthogonal deprotection scheme involving trityl, silyl, and benzyl ethers.
Caption: Orthogonal deprotection of common alcohol protecting groups.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. adichemistry.com [adichemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Collection - Total Synthesis of Aconicarmisulfonine A, a Sulfonated Diterpene Alkaloid - Journal of the American Chemical Society - Figshare [figshare.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methyl Trityl Ether
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Methyl trityl ether, a common reagent, requires careful consideration for its disposal to mitigate potential hazards and adhere to regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligned with industry best practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets (SDS), this compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
In the event of a spill, the area should be evacuated, and the spill should be contained using inert absorbent materials like sand or vermiculite.[1][2] The contaminated absorbent material must then be collected and disposed of as hazardous waste.[1][2] For large spills, professional environmental health and safety (EHS) personnel should be contacted immediately.[3][4][5]
Logistical and Operational Disposal Plan
The disposal of this compound must comply with all local, state, and federal regulations.[1][6] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[1][7] The primary logistical step is to engage a licensed hazardous waste disposal company.[2][7]
Waste Collection and Storage:
-
Containerization: Collect waste this compound in a designated, leak-proof container that is compatible with the chemical.[6][8] It is often best to use the original container if it is in good condition.[2]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound." Also, note any other constituents mixed with the waste.[8]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[6]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials and ignition sources.[1]
While the direct SDS information for this compound does not highlight peroxide formation, it is a general hazard for many ethers.[7][8][9] Peroxide formation can lead to explosive hazards, especially in older containers.[7][9] Therefore, it is good laboratory practice to date containers upon receipt and opening.[3][8][9]
Quantitative Data for Ether Storage
For peroxide-forming ethers, specific time limits for storage after opening are critical for safety. The following table summarizes general recommendations for these types of ethers. While not explicitly stated for this compound in the searched documents, adhering to these guidelines as a precautionary measure is advisable.
| Ether Status | Recommended Disposal Timeframe | Rationale |
| Unopened Container | Within 1 year of receipt | To prevent slow peroxide formation over time.[9] |
| Opened Container | Within 3-6 months of opening | To minimize the risk of explosive peroxide accumulation.[3][9] |
Experimental Protocols Cited
The information provided in this guidance is based on standard hazardous waste disposal protocols and information extracted from safety data sheets. No experimental research was conducted to generate this content. The procedures outlined are derived from established safety guidelines for handling and disposing of laboratory chemicals.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. solvent-recyclers.com [solvent-recyclers.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. greenfield.com [greenfield.com]
- 5. bu.edu [bu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling Methyl trityl ether
Essential Safety and Handling Guide for Methyl Trityl Ether
Disclaimer: Safety data for this compound (CAS No. 596-31-6), also known as Methyl triphenylmethyl ether, presents conflicting hazard classifications. While some suppliers classify it as non-hazardous, others identify it as causing skin, eye, and respiratory irritation, and being harmful if swallowed.[1][2][3] In the interest of ensuring the highest standard of laboratory safety, this guide adopts a precautionary approach, adhering to the handling and disposal protocols for a hazardous substance. Researchers are advised to always consult the specific Safety Data Sheet (SDS) provided by their supplier before use.
This document provides immediate, essential safety and logistical information for the operational handling and disposal of this compound in a laboratory setting.
Hazard Summary and Quantitative Data
This compound is a solid substance.[1] The primary hazards, as identified by conservative assessments, include irritation to the skin, eyes, and respiratory system.[1][2]
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[2] |
Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for this compound.[1]
Operational Plan: Safe Handling of this compound
A systematic approach is crucial for minimizing exposure and ensuring safety. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).
Engineering Controls
-
Ventilation: Handle this compound exclusively in a well-ventilated area.[1] A certified chemical fume hood is required to control airborne concentrations and prevent inhalation of dust or fumes.[1][2]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]
Administrative Controls
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before commencing any work.
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory for handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for operations with a higher risk of splashing.[1] | To protect against eye irritation or serious eye damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use.[1] | To prevent skin contact and irritation.[1] |
| Body Protection | A laboratory coat is the minimum requirement. For larger quantities or tasks with a significant risk of spillage, impervious clothing should be worn.[1][2] | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Not typically required if work is conducted within a certified chemical fume hood. If dusts are generated and engineering controls are insufficient, a NIOSH- or CEN-certified respirator (e.g., N95 or P1 dust mask) should be used.[1] | To prevent respiratory tract irritation from dust or fumes.[1] |
Disposal Plan: Waste Management for this compound
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations (e.g., US EPA 40 CFR 261.3).[1]
-
Containerization:
-
Solid Waste: Place unused this compound and any materials contaminated with it (e.g., absorbent pads, paper towels, contaminated gloves) into a designated, properly labeled, and sealed hazardous waste container.[1]
-
Empty Containers: Do not reuse empty containers. They should be handled as unused product and disposed of accordingly.[1]
-
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through a licensed hazardous waste disposal company.[1] Do not dispose of this compound down the drain or in regular trash.[1]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
